molecular formula C10H28N2OSi2 B1265523 1,3-Bis(3-aminopropyl)tetramethyldisiloxane CAS No. 2469-55-8

1,3-Bis(3-aminopropyl)tetramethyldisiloxane

Cat. No.: B1265523
CAS No.: 2469-55-8
M. Wt: 248.51 g/mol
InChI Key: GPXCORHXFPYJEH-UHFFFAOYSA-N
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Description

1,3-Bis(3-aminopropyl)tetramethyldisiloxane is a useful research compound. Its molecular formula is C10H28N2OSi2 and its molecular weight is 248.51 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[[3-aminopropyl(dimethyl)silyl]oxy-dimethylsilyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H28N2OSi2/c1-14(2,9-5-7-11)13-15(3,4)10-6-8-12/h5-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPXCORHXFPYJEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCCN)O[Si](C)(C)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H28N2OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3044621
Record name 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropan-1-amine
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Molecular Weight

248.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name 1-Propanamine, 3,3'-(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis-
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CAS No.

2469-55-8
Record name 3,3′-(1,1,3,3-Tetramethyl-1,3-disiloxanediyl)bis[1-propanamine]
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Record name Oxybis((3-aminopropyl)dimethylsilane)
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Record name 1-Propanamine, 3,3'-(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis-
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Record name 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropan-1-amine
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Record name 3,3'-(1,1,3,3-tetramethyldisiloxane-1,3-diyl)bispropylamine
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Foundational & Exploratory

Synthesis of 1,3-Bis(3-aminopropyl)tetramethyldisiloxane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways and mechanisms for 1,3-bis(3-aminopropyl)tetramethyldisiloxane, a versatile organosilicon compound with significant applications in materials science and as a linker in drug development. This document details the core synthetic strategies, reaction mechanisms, experimental protocols, and quantitative data to support research and development activities.

Primary Synthesis Pathway: Hydrosilylation of N-Protected Allylamine

The most prevalent and industrially significant method for synthesizing this compound involves a two-step process: the platinum-catalyzed hydrosilylation of an N-protected allylamine with 1,1,3,3-tetramethyldisiloxane, followed by the deprotection of the resulting intermediate.

The initial protection of the amine functionality of allylamine is crucial to prevent side reactions with the Si-H groups of the disiloxane. Various protecting groups can be employed, with silyl and benzylidene groups being common choices. The selection of the protecting group can influence reaction conditions and overall yield.

Following the hydrosilylation reaction, the protecting groups are removed to yield the final product. This deprotection step is typically achieved through hydrolysis or alcoholysis.

Reaction Mechanism: The Chalk-Harrod Mechanism

The key step in this synthesis, the hydrosilylation reaction, proceeds via the Chalk-Harrod mechanism. This catalytic cycle, mediated by a platinum complex (e.g., Karstedt's catalyst), involves the following key steps:

  • Oxidative Addition: The Si-H bond of 1,1,3,3-tetramethyldisiloxane adds to the platinum(0) catalyst, forming a platinum(II) hydride complex.

  • Olefin Coordination: The N-protected allylamine coordinates to the platinum center.

  • Migratory Insertion: The coordinated double bond of the allylamine inserts into the platinum-hydride bond. This is typically the rate-determining step and results in an anti-Markovnikov addition, leading to the desired linear aminopropyl chain.

  • Reductive Elimination: The desired silylated amine product is eliminated from the platinum complex, regenerating the platinum(0) catalyst, which can then re-enter the catalytic cycle.

Chalk_Harrod_Mechanism cluster_reactants Reactants cluster_product Product Reactant1 1,1,3,3-Tetramethyldisiloxane (R'3SiH) Pt0 Pt0 Reactant1->Pt0 Reactant2 N-Protected Allylamine (R-CH=CH2) PtII_H_Si PtII_H_Si Reactant2->PtII_H_Si Product Protected Bis(aminopropyl)tetramethyldisiloxane

Quantitative Data

The following table summarizes quantitative data from various experimental protocols for the hydrosilylation-deprotection synthesis of this compound.

Protecting GroupCatalystHydrosilylation Temp. (°C)Deprotection MethodYield (%)PurityReference
N-trimethylsilylH₂PtCl₆ solution70Methanolysis84Isomer-free[1]
N-triethylsilylH₂PtCl₆ solutionNot specifiedEthanolysis followed by hydrolysis71Isomer-free[1]
N-benzylideneH₂PtCl₆ solution100-150Acidic HydrolysisNot specifiedContains 13% isomer[1]
Experimental Protocols

1.3.1. Synthesis using N-trimethylsilylallylamine[1]

  • Materials: N-trimethylsilylallylamine, 1,1,3,3-tetramethyldisiloxane, 4% isopropyl alcohol solution of H₂PtCl₆·6H₂O, methanol, water.

  • Procedure:

    • A flask is charged with N-trimethylsilylallylamine and the platinum catalyst solution.

    • 1,1,3,3-tetramethyldisiloxane is added dropwise at 70°C over 3 hours.

    • The reaction mixture is ripened for one hour at the same temperature.

    • Methanol is added, and the solution is refluxed for one hour for desilylation.

    • Methanol and silyl ether byproducts are distilled off.

    • Water is added to the residue, and the mixture is refluxed for 2 hours.

    • The final product is isolated by vacuum distillation.

1.3.2. Synthesis using N-benzylideneallylamine[1]

  • Materials: N-benzylideneallylamine, 1,1,3,3-tetramethyldisiloxane, H₂PtCl₆·6H₂O, hydrochloric acid, sodium hydroxide, toluene.

  • Procedure:

    • A flask is charged with 1,1,3,3-tetramethyldisiloxane and the platinum catalyst and heated to 100°C.

    • N-benzylideneallylamine is added dropwise over 2 hours.

    • The reaction is ripened at 150°C for 3 hours.

    • 17% hydrochloric acid is added for hydrolysis and deblocking.

    • The aqueous layer is separated and washed with toluene.

    • Sodium hydroxide solution is added to liberate the free amine.

    • The product is then isolated.

Alternative Synthesis Pathways

While the hydrosilylation route is dominant, other synthetic strategies have been considered, though they are less detailed in readily available literature. These alternative pathways offer potential for different starting materials and reaction conditions.

Ammonolysis of 1,3-Bis(3-chloropropyl)tetramethyldisiloxane

This pathway involves the nucleophilic substitution of the chlorine atoms in 1,3-bis(3-chloropropyl)tetramethyldisiloxane with ammonia. This method avoids the use of a platinum catalyst but may require high pressure and temperature to achieve good conversion and can lead to the formation of secondary and tertiary amine byproducts.

Ammonolysis_Pathway Start 1,3-Bis(3-chloropropyl)tetramethyldisiloxane Product This compound Start->Product Nucleophilic Substitution Reagent Ammonia (NH3) Reagent->Product Byproduct Ammonium Chloride (NH4Cl)

Hydrolysis of Cyclic Azasiloxane Precursors

Another potential route involves the synthesis of a cyclic azasiloxane, which is subsequently hydrolyzed to yield the final product. This method is suggested to produce a high-purity product. However, the synthesis of the cyclic precursor can be a multi-step process.

Azasiloxane_Hydrolysis Start Cyclic Azasiloxane Precursor Product This compound Start->Product Hydrolysis Reagent Water (H2O) Reagent->Product

Conclusion

The synthesis of this compound is predominantly achieved through the hydrosilylation of N-protected allylamine with 1,1,3,3-tetramethyldisiloxane, followed by deprotection. This method, particularly when using silyl protecting groups, offers high yields and purity. The reaction proceeds via the well-established Chalk-Harrod mechanism. While alternative pathways such as ammonolysis of a chlorinated precursor and hydrolysis of a cyclic azasiloxane exist, they are less commonly employed and documented. The choice of synthesis route will depend on factors such as desired purity, scale, cost, and available starting materials. This guide provides the foundational knowledge for researchers to select and optimize the synthesis of this important bifunctional organosilicon compound.

References

Spectroscopic Analysis of 1,3-Bis(3-aminopropyl)tetramethyldisiloxane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth spectroscopic analysis of 1,3-Bis(3-aminopropyl)tetramethyldisiloxane, a versatile organosilicon compound with significant applications in materials science and as a linker in drug development. This document details the interpretation of its Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data. Experimental protocols for acquiring this spectroscopic data are also provided.

Molecular Structure and Properties

This compound is characterized by a flexible siloxane backbone with terminal aminopropyl groups. This unique structure imparts both inorganic and organic characteristics to the molecule, making it a valuable building block in the synthesis of various polymers and hybrid materials.

Chemical Structure:

Molecular Formula: C₁₀H₂₈N₂OSi₂

Molecular Weight: 248.52 g/mol

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, summarized in tabular format for clarity and ease of comparison.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The spectrum of this compound exhibits characteristic absorption bands corresponding to its amine, alkyl, and siloxane moieties.

Wavenumber (cm⁻¹)IntensityAssignment
~3380, ~3300MediumN-H stretching (primary amine)
~2930StrongC-H stretching (aliphatic)
~1590MediumN-H bending (primary amine)
~1255StrongSi-CH₃ bending
~1055Very StrongSi-O-Si stretching (asymmetric)
~800StrongSi-C stretching
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton environments within the molecule.

The ¹H NMR spectrum of this compound is characterized by distinct signals for the protons of the methyl and propyl groups. The chemical shifts are influenced by the electronegativity of the neighboring silicon, oxygen, and nitrogen atoms. The following data is based on the analysis of a closely related α,ω-Bis(3-aminopropyl)-polydimethylsiloxane and serves as a strong predictive model for the monomer.[1]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.64Triplet4H-CH₂-NH₂
~1.50Multiplet4H-CH₂-CH₂ -CH₂-
~1.12Singlet (broad)4H-NH₂
~0.51Triplet4HSi-CH₂ -CH₂-
~0.05Singlet12HSi-CH₃
Chemical Shift (δ, ppm)Assignment
~45.5-CH₂-NH₂
~28.5-CH₂-C H₂-CH₂-
~17.0Si-C H₂-CH₂-
~0.0Si-CH₃
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, electrospray ionization (ESI) is a suitable soft ionization technique.[3][4]

m/zRelative IntensityAssignment
249.1813-[M+H]⁺ (Molecular Ion)[3]
116.0890High[H₂N(CH₂)₃Si(CH₃)₂]⁺
74.0421Very High[Si(CH₃)₂NH₂]⁺[3]
75.0261Low[Si(CH₃)₃]⁺ (rearrangement)
59.0312Low[Si(CH₃)NH₂]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited in this guide.

FT-IR Spectroscopy

Objective: To identify the functional groups in this compound.

Methodology: Attenuated Total Reflectance (ATR) FT-IR spectroscopy.

  • Sample Preparation: A small drop of neat this compound liquid is placed directly onto the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared Spectrometer equipped with a diamond or germanium ATR accessory.

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal is recorded.

    • The sample is applied to the crystal, and the sample spectrum is recorded.

    • The spectrum is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Multiple scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.

NMR Spectroscopy

Objective: To determine the proton and carbon framework of this compound.

Methodology: ¹H and ¹³C NMR spectroscopy.

  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Instrumentation: A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher.

  • ¹H NMR Data Acquisition:

    • The spectrometer is tuned and shimmed for optimal resolution.

    • A standard one-pulse ¹H NMR experiment is performed.

    • Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Data Acquisition:

    • A proton-decoupled ¹³C NMR experiment is performed to obtain a spectrum with single lines for each unique carbon atom.

    • A larger number of scans is typically required due to the lower natural abundance of ¹³C.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard (TMS).

Mass Spectrometry

Objective: To confirm the molecular weight and identify the fragmentation pattern of this compound.

Methodology: Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) Mass Spectrometry.[3]

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent system, such as methanol or acetonitrile with a small amount of formic acid to promote protonation.

  • Instrumentation: A high-resolution mass spectrometer, such as a QTOF, equipped with an ESI source.

  • Data Acquisition:

    • The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • The ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) are optimized to achieve a stable spray and maximize the signal of the protonated molecule [M+H]⁺.

    • Mass spectra are acquired in positive ion mode over a suitable m/z range (e.g., 50-500).

    • For fragmentation analysis (MS/MS), the [M+H]⁺ ion is mass-selected in the quadrupole and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in the collision cell. The resulting fragment ions are then analyzed by the TOF mass analyzer.

  • Data Processing: The acquired mass spectra are analyzed to determine the accurate mass of the molecular ion and its fragments. This data is used to confirm the elemental composition and elucidate the fragmentation pathways.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the key fragmentation pathway of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution for NMR Neat Liquid Neat Liquid Sample->Neat Liquid for FT-IR Dilute Solution Dilute Solution NMR NMR Spectroscopy Dissolution->NMR FT_IR FT-IR Spectroscopy Neat Liquid->FT_IR FT_IR_Data Functional Group Identification FT_IR->FT_IR_Data NMR_Data Structural Elucidation (¹H, ¹³C) NMR->NMR_Data MS Mass Spectrometry MS_Data Molecular Weight and Fragmentation Pattern MS->MS_Data Final_Structure Structural Confirmation FT_IR_Data->Final_Structure NMR_Data->Final_Structure MS_Data->Final_Structure Dilute Solution->MS for MS

Caption: General workflow for the spectroscopic analysis of this compound.

Fragmentation_Pathway Parent [M+H]⁺ m/z = 249.18 Frag1 [H₂N(CH₂)₃Si(CH₃)₂]⁺ m/z = 116.09 Parent->Frag1 α-cleavage Frag2 [Si(CH₃)₂NH₂]⁺ m/z = 74.04 Frag1->Frag2 rearrangement Neutral_Loss_1 - [H₂N(CH₂)₃Si(CH₃)₂O] Neutral_Loss_2 - C₃H₇N

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of Aminopropyl-Terminated Siloxanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and reactivity of aminopropyl-terminated siloxanes. These versatile polymers, characterized by a flexible siloxane backbone and reactive terminal aminopropyl groups, are pivotal in a wide array of applications, from industrial coatings and adhesives to advanced drug delivery systems and biomaterials. This document serves as a detailed resource, offering insights into their synthesis, characterization, and functional performance, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate key processes and relationships.

Physicochemical Properties

Aminopropyl-terminated siloxanes, most commonly based on a polydimethylsiloxane (PDMS) backbone, exhibit a unique combination of properties derived from their hybrid organic-inorganic structure. The siloxane chain imparts hydrophobicity, low surface energy, and high flexibility, while the terminal amine groups provide sites for chemical modification and impart a degree of hydrophilicity and reactivity.[1] The physical properties of these polymers can be tailored by controlling the molecular weight of the siloxane chain.

A summary of typical physical properties for various aminopropyl-terminated polydimethylsiloxanes is presented in Table 1.

Table 1: Physicochemical Properties of Aminopropyl-Terminated Polydimethylsiloxanes

PropertyValueSource(s)
Molecular Weight (Mn) 850 - 900 g/mol [2]
~2,500 g/mol [3]
~16,365 g/mol [1]
~27,000 g/mol [4]
Viscosity (at 25°C) 10 - 15 cSt[5]
20 - 30 cSt[6]
50 - 60 cSt[6]
100 - 120 cSt[6]
900 - 1,100 cSt[6]
1,800 - 2,200 cSt[6]
2,000 cSt[4]
Density (at 25°C) 0.98 g/mL[4][7]
Refractive Index (n20/D) 1.406 - 1.412[4][5]
Boiling Point >200 °C[4][7]
Amine Equivalent 0.07 - 0.09 meq/g (Amine number)[4]

Synthesis of Aminopropyl-Terminated Siloxanes

The two primary methods for the synthesis of aminopropyl-terminated siloxanes are anionic ring-opening polymerization of cyclosiloxanes and hydrosilylation of a terminal diene with a hydride-terminated siloxane followed by functional group transformation.

Anionic Ring-Opening Polymerization

This is a widely used method for preparing well-defined aminopropyl-terminated polysiloxanes.[8] The process involves the equilibration of cyclic siloxane monomers, such as octamethylcyclotetrasiloxane (D4), with a difunctional chain-terminating agent, 1,3-bis(3-aminopropyl)tetramethyldisiloxane, in the presence of a basic catalyst.[8][9]

Synthesis_ROP D4 Octamethylcyclotetrasiloxane (D4) Reaction Ring-Opening Polymerization (80°C, 24h) D4->Reaction Terminator 1,3-Bis(3-aminopropyl)- tetramethyldisiloxane Terminator->Reaction Catalyst Base Catalyst (e.g., Tetramethylammonium -3-aminopropyl-dimethylsilanolate) Catalyst->Reaction Product Aminopropyl-Terminated Polydimethylsiloxane Reaction->Product Purification Purification (Catalyst deactivation and removal of volatiles) Product->Purification Amine_Epoxy_Reaction Siloxane Aminopropyl-Terminated Siloxane (R-NH2) Reaction Nucleophilic Addition Siloxane->Reaction Epoxy Epoxy Resin (R'-CH(O)CH2) Epoxy->Reaction Product Cross-linked or Modified Polymer (R-NH-CH2-CH(OH)-R') Reaction->Product Titration_Workflow Start Start Dissolve Dissolve known weight of polymer in solvent Start->Dissolve Add_Indicator Add indicator (e.g., bromophenol blue) Dissolve->Add_Indicator Titrate Titrate with standardized HCl solution Add_Indicator->Titrate Endpoint Observe color change (Endpoint) Titrate->Endpoint Calculate Calculate amine content (meq/g) Endpoint->Calculate End End Calculate->End

References

An In-depth Technical Guide to 1,3-Bis(3-aminopropyl)tetramethyldisiloxane: Structure, Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(3-aminopropyl)tetramethyldisiloxane is a versatile organosilicon compound that plays a crucial role in advanced materials science. Its unique molecular architecture, featuring a flexible siloxane backbone and reactive aminopropyl terminal groups, imparts a desirable combination of properties to various polymeric systems. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key applications of this compound, with a focus on its utility in polymer modification and as a curing agent. While its primary applications lie in materials science, its bifunctional nature suggests potential, albeit less explored, utility in bioconjugation and drug delivery systems.

Molecular Structure and Physicochemical Properties

The fundamental structure of this compound consists of a central disiloxane (Si-O-Si) bond, with two methyl groups attached to each silicon atom. Each silicon atom is also bonded to a propyl chain, which is terminated by a primary amine group.

Caption: Chemical structure of this compound.

This unique structure confers both inorganic (siloxane) and organic (aminopropyl) characteristics, making it an excellent coupling agent and polymer modifier.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 2469-55-8[1][2]
Molecular Formula C10H28N2OSi2[1][3]
Molecular Weight 248.52 g/mol [1][3]
Appearance Clear, colorless to pale yellow liquid[4][5]
Boiling Point 132-139 °C at 11 mmHg[1][4]
Density 0.901 g/mL at 20 °C[4]
Refractive Index 1.4460-1.4530 at 20 °C[5]
Flash Point 91 °C[1]
Solubility Slightly soluble in water[4][6]
Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

SpectroscopyKey FeaturesReference
FTIR Conforms to structure[5][7]
¹H NMR Confirms the presence of aminopropyl and methyl groups on the siloxane backbone.[7]
¹³C NMR Provides detailed information on the carbon skeleton of the molecule.[7]
Mass Spectrometry Confirms the molecular weight and fragmentation pattern.[7]

Synthesis of this compound

The synthesis of high-purity this compound is critical to avoid the presence of isomers that can negatively impact its performance, particularly in applications requiring high thermal stability. A common and effective method involves a hydrosilylation reaction.

G cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product N_silylated_allylamine N-silylated allylamine Hydrosilylation Hydrosilylation (Platinum Catalyst) N_silylated_allylamine->Hydrosilylation Hydrogendimethylalkoxysilane Hydrogendimethylalkoxysilane Hydrogendimethylalkoxysilane->Hydrosilylation Desilylation Desilylation (Alcohol) Hydrosilylation->Desilylation Hydrolysis Hydrolysis Desilylation->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol for Synthesis

The following protocol is a detailed method for the synthesis of this compound, adapted from established patent literature. This method is designed to produce a high-purity product free of undesirable isomers.

Materials:

  • N-trimethylsilylallylamine

  • 1,1,3,3-Tetramethyldisiloxane

  • 4% Isopropyl alcohol solution of H₂PtCl₆·6H₂O (Platinum catalyst)

  • Methanol

  • Ethanol

  • Triethylethoxysilane

  • Water

Procedure:

  • Hydrosilylation:

    • In a 1-liter glass flask equipped with a stirrer, reflux condenser, thermometer, and dropping funnel, charge 129.3 g (1.0 mol) of N-trimethylsilylallylamine and 0.98 g of the platinum catalyst solution.

    • From the dropping funnel, add 67.2 g (0.5 mol) of 1,1,3,3-tetramethyldisiloxane dropwise to the flask at 70°C over 3 hours.

    • After the addition is complete, allow the reaction solution to ripen for one hour at the same temperature.

  • Desilylation:

    • To the reaction solution, add 64.0 g of methanol.

    • Reflux the solution for one hour to effect desilylation.

  • Purification:

    • Transfer the reaction solution to a distillation apparatus.

    • Distill off the ethanol and triethylethoxysilane under atmospheric pressure.

    • Add 10 g of water to the remaining solution and reflux for 2 hours.

    • Perform vacuum distillation to collect the fraction at 91-93°C/1.5 mmHg.

This process yields high-purity this compound.

Applications in Materials Science

The dual functionality of this compound makes it a valuable component in the formulation of high-performance polymers.

Modification of Polyimides

The incorporation of this compound into a polyimide backbone results in poly(imide-siloxane) copolymers with enhanced properties. The flexible siloxane segments improve the processability and toughness of the otherwise rigid polyimide, while also imparting lower water absorption and improved adhesive properties.[8][9]

Table of Properties for Poly(imide-siloxane) Copolymers:

PropertyValueReference
Glass Transition Temperature (Tg) 68-75 °C[8]
Melting Temperature (Tm) (for crystalline variants) 210 °C[8]
Solubility Soluble in various organic solvents[8]
Detailed Experimental Protocol for Poly(imide-siloxane) Synthesis

This protocol describes the synthesis of a poly(imide-siloxane) copolymer.[9][10]

Materials:

  • 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)

  • 4,4'-methylenedianiline (MDA)

  • Bis(3-aminopropyl)-terminated polydimethylsiloxane (PDMS) (can be synthesized using this compound as an end-capper)

  • Tetrahydrofuran (THF)

  • N-methyl-2-pyrrolidone (NMP)

Procedure:

  • Poly(amic acid-siloxane) Synthesis:

    • In a dried 50-mL flask under a nitrogen atmosphere, dissolve MDA and PDMS in THF.

    • Add 6FDA to the solution and stir at 0°C for 1 hour, then at room temperature for 23 hours to form a viscous poly(amic acid-siloxane) solution.

  • Imidization:

    • Pour the poly(amic acid-siloxane) solution into distilled water to precipitate the polymer.

    • Collect the precipitate by filtration, wash with distilled water, and dry in a vacuum oven.

    • Thermally imidize the dried powder by stepwise heating in a furnace at 50°C, 100°C, and 150°C for 1 hour at each temperature, followed by a final heating at 250°C for 2 hours to obtain the poly(imide-siloxane).

G cluster_monomers Monomers cluster_polymerization Polymerization cluster_product Final Product Dianhydride Dianhydride (e.g., 6FDA) Polyamic_Acid_Formation Poly(amic acid-siloxane) Formation (in THF) Dianhydride->Polyamic_Acid_Formation Aromatic_Diamine Aromatic Diamine (e.g., MDA) Aromatic_Diamine->Polyamic_Acid_Formation Siloxane_Diamine This compound Siloxane_Diamine->Polyamic_Acid_Formation Imidization Thermal Imidization Polyamic_Acid_Formation->Imidization Polyimide_Siloxane Poly(imide-siloxane) Copolymer Imidization->Polyimide_Siloxane

Caption: Workflow for the synthesis of Poly(imide-siloxane) Copolymers.

Curing Agent for Epoxy Resins

The primary amine groups of this compound react readily with the epoxide groups of epoxy resins, making it an effective curing agent.[6] The incorporation of the flexible siloxane backbone into the crosslinked epoxy network can improve the toughness and lower the internal stress of the cured material.[11]

Table of Properties for Epoxy Resins Cured with this compound:

PropertyEffect of using this compound
Viscosity of uncured resin Lowered
Flexural Modulus Decreased
Toughness Improved
Coefficient of Thermal Expansion (CTE) Can be lowered by enabling higher filler loading
General Experimental Protocol for Curing Epoxy Resins

The following is a general procedure for using this compound as a curing agent for an epoxy resin.

Materials:

  • Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)

  • This compound (curing agent)

  • Mixing container and stirrer

  • Mold

Procedure:

  • Preparation:

    • Ensure a clean and dry workspace with good ventilation.

    • The mold should be clean and dry.

  • Mixing:

    • Accurately weigh the epoxy resin and this compound in the appropriate stoichiometric ratio. The exact ratio will depend on the equivalent weights of the specific epoxy resin and the amine hardener.

    • Combine the resin and hardener in a mixing container.

    • Stir slowly and thoroughly for 2-3 minutes, scraping the sides and bottom of the container to ensure a homogeneous mixture.[12]

  • Pouring and Curing:

    • Pour the mixture into the mold.

    • Allow the mixture to cure at the recommended temperature and time. The curing schedule can vary significantly depending on the specific epoxy system and desired properties. A typical curing cycle might involve an initial cure at a lower temperature followed by a post-cure at a higher temperature to ensure complete crosslinking.

Potential Applications in Drug Development

While the primary applications of this compound are in materials science, its structure as a bifunctional linker warrants consideration for its potential use in drug development. The terminal amine groups can be functionalized to attach to drug molecules, targeting ligands, or other biomolecules.[13][14] The siloxane backbone can provide spacing and flexibility.

Silane-based linkers are being explored in drug delivery and bioconjugation for their stability and versatile chemistry.[15][16] However, to date, there is limited specific research published on the direct application of this compound in targeted drug delivery systems. Further research is needed to explore its biocompatibility, stability in physiological conditions, and efficacy as a linker in this context.

Conclusion

This compound is a valuable and versatile chemical compound with a well-established role in the field of materials science. Its unique combination of a flexible siloxane backbone and reactive amine functionalities allows for the significant enhancement of polymer properties, particularly in polyimides and epoxy resins. The detailed synthetic and application protocols provided in this guide offer a practical resource for researchers and scientists. While its application in drug development is still an emerging area, its molecular structure presents intriguing possibilities for its use as a flexible linker in complex drug delivery systems, warranting further investigation.

References

A Technical Guide to the Solubility and Solvent Compatibility of 1,3-Bis(3-aminopropyl)tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(3-aminopropyl)tetramethyldisiloxane is a versatile organosilicon compound characterized by a flexible siloxane backbone and reactive primary amine functionalities. This unique structure imparts desirable properties for a range of applications, including as a curing agent for epoxy resins, a monomer for the synthesis of polyamides and polyimides, and a surface modifying agent. A thorough understanding of its solubility and solvent compatibility is critical for its effective use in various formulations and chemical syntheses, ensuring homogeneity, predictable reaction kinetics, and optimal performance of the final product. This guide provides a comprehensive overview of the available solubility data, general compatibility with different solvent classes, and standardized methodologies for its determination.

Core Concepts: Solubility of Siloxanes

The solubility of siloxanes is primarily governed by the principle of "like dissolves like." The low polarity of the siloxane (Si-O-Si) backbone and the non-polar nature of the methyl groups typically result in good solubility in non-polar or weakly polar organic solvents. Conversely, they exhibit limited solubility in highly polar solvents like water. The presence of the aminopropyl groups in this compound introduces polar primary amine functionalities, which can influence its solubility profile compared to non-functionalized polydimethylsiloxanes. These amine groups can engage in hydrogen bonding, potentially increasing compatibility with moderately polar solvents.

Solubility Data

Currently, specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. The information available is largely qualitative.

Table 1: Summary of Qualitative Solubility Data for this compound

Solvent ClassSolventSolubility/CompatibilityCitation(s)
Polar Protic WaterSlightly soluble[1][2][3][4]
No reaction with water under neutral conditions[5]
General Organic Organic SolventsSoluble (in the context of polymer synthesis)[6]

Solvent Compatibility Profile

Based on the general principles of siloxane chemistry and the influence of the amine functionalities, a compatibility profile can be inferred.

High Compatibility / Likely Soluble:
  • Aromatic Hydrocarbons: Toluene, Xylene

  • Chlorinated Solvents: Dichloromethane, Chloroform

  • Ethers: Tetrahydrofuran (THF), Diethyl ether

  • Aprotic Solvents (in specific reactions): Dioxane

Moderate to Low Compatibility / Potentially Miscible or Partially Soluble:
  • Ketones: Acetone, Methyl Ethyl Ketone (MEK)

  • Esters: Ethyl Acetate

  • Alcohols: Ethanol, Isopropanol (The amine groups may enhance compatibility compared to non-functionalized siloxanes).

Low Compatibility / Likely Insoluble or Immiscible:
  • Highly Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

  • Short-chain Alcohols: Methanol

  • Glycols: Ethylene Glycol

Experimental Protocols for Solubility Determination

For a precise quantitative determination of the solubility of this compound, a standardized experimental protocol should be followed. The following methodology is a general guideline adapted from principles outlined in OECD Guideline 105 (for water solubility) and ASTM methods for chemical solubility.

Objective

To determine the saturation concentration of this compound in a given solvent at a specified temperature.

Materials and Equipment
  • This compound (of known purity)

  • Selected solvents (analytical grade)

  • Analytical balance

  • Temperature-controlled shaker or agitator

  • Centrifuge

  • Glass vials with screw caps

  • Syringes and filters (chemically compatible with the solvent)

  • Analytical instrumentation for quantification (e.g., Gas Chromatography with a Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC))

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess solute to solvent prep2 Seal vials prep1->prep2 equil Agitate at constant temperature prep2->equil sep1 Centrifuge equil->sep1 sep2 Filter supernatant sep1->sep2 ana1 Prepare dilutions sep2->ana1 ana2 Analyze via GC/HPLC ana1->ana2 ana3 Quantify against standards ana2->ana3

Caption: Experimental workflow for solubility determination.

Detailed Procedure
  • Preparation of Test Solutions:

    • In a series of glass vials, add a known volume of the selected solvent.

    • To each vial, add an excess amount of this compound. The presence of a distinct undissolved phase should be visible.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A preliminary study may be needed to determine the time required for saturation (e.g., 24-48 hours).

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand undisturbed to let any undissolved material settle.

    • Centrifuge the vials to further separate the undissolved solute from the saturated solution.

    • Carefully extract a known volume of the clear supernatant using a syringe and filter it through a chemically resistant filter to remove any remaining micro-droplets.

  • Analysis:

    • Prepare a series of dilutions of the filtered saturated solution with the pure solvent.

    • Analyze the diluted solutions using a suitable and validated analytical method (e.g., GC-FID).

    • Quantify the concentration of this compound in the saturated solution by comparing the analytical response to a calibration curve prepared from standards of known concentrations.

  • Data Reporting:

    • Express the solubility as mass per volume (e.g., g/L or mg/mL) or as a weight percentage (wt%).

    • Report the temperature at which the solubility was determined.

Logical Relationships in Solubility

The following diagram illustrates the general logical relationship between the properties of this compound, the type of solvent, and the expected solubility outcome.

solubility_logic cluster_properties Key Molecular Features cluster_solvents Solvent Types cluster_outcomes Solubility Outcome substance This compound prop1 Siloxane Backbone (Non-polar) substance->prop1 prop2 Aminopropyl Groups (Polar) substance->prop2 high_sol High Solubility prop1->high_sol favors interaction with low_sol Low to Insoluble prop1->low_sol disfavors interaction with mod_sol Moderate to Low Solubility prop2->mod_sol allows some interaction with nonpolar Non-polar Solvents (e.g., Toluene, Hexane) polar_aprotic Polar Aprotic Solvents (e.g., THF, Acetone) polar_protic Polar Protic Solvents (e.g., Water, Ethanol) high_sol->nonpolar mod_sol->polar_aprotic mod_sol->polar_protic low_sol->polar_protic

Caption: Factors influencing solubility.

Conclusion

While quantitative solubility data for this compound remains limited, a strong qualitative understanding of its solvent compatibility can be established based on its chemical structure. It is anticipated to be highly soluble in non-polar and weakly polar organic solvents and exhibits limited solubility in highly polar solvents such as water. For applications requiring precise concentrations, the experimental protocol outlined in this guide provides a robust framework for quantitative solubility determination. This knowledge is essential for formulators and researchers to effectively utilize this versatile siloxane in a variety of scientific and industrial applications.

References

An In-Depth Technical Guide to Diamino-Functional Siloxane Monomers: Core Characteristics and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of diamino-functional siloxane monomers, outlining their fundamental characteristics, synthesis, and characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and a summary of key quantitative data to facilitate further research and application.

Core Characteristics of Diamino-Functional Siloxane Monomers

Diamino-functional siloxane monomers are a class of organosilicon compounds characterized by the presence of two amino functional groups and a siloxane backbone. This unique bifunctional nature imparts a versatile set of properties, making them valuable as coupling agents, surface modifiers, and building blocks for more complex polymers.[1][2][3] The amino groups provide reactivity towards a wide range of organic polymers, while the siloxane component ensures compatibility with and adhesion to inorganic substrates.[1][4]

The general structure of a diamino-functional silane can be represented as Y-R-Si-X3, where Y is an organic functional group containing amino moieties, R is an alkyl group, and X represents a hydrolyzable group, typically an alkoxy group.[5] The hydrolyzable groups react with surface hydroxyls on inorganic materials to form stable siloxane (Si-O-Si) bonds, while the amino groups can react with various organic resins.[1][5]

Key Properties and Applications

These monomers are instrumental in a variety of industrial and research applications due to their ability to:

  • Promote Adhesion: They significantly enhance the adhesion between organic polymers and inorganic substrates such as glass, metals, and silica.[2][4] This is crucial in the manufacturing of composites, coatings, and adhesives.[1]

  • Improve Mechanical Properties: By acting as a molecular bridge between the organic and inorganic phases, they can improve the flexural strength, tensile strength, and impact resistance of composite materials.[3][4]

  • Surface Modification: They can be used to modify the surface properties of materials, for example, by introducing hydrophobicity.[4]

  • Crosslinking Agents: The dual amino functionality allows them to act as crosslinkers in polymer systems, enhancing their thermal and mechanical stability.[1]

  • Drug Delivery Systems: Their biocompatibility and ability to be functionalized make them promising candidates for the development of drug delivery vehicles.[6]

Quantitative Data Summary

The following tables summarize key quantitative data for representative diamino-functional siloxane monomers. This information is essential for selecting the appropriate monomer for a specific application and for predicting its behavior in different chemical environments.

Table 1: Physicochemical Properties of N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane (CAS: 1760-24-3)

PropertyValueReference
Molar Mass222.36 g/mol
Boiling Point261 - 263 °C (at 1013 hPa)
Density1.02 g/cm³ (at 20 °C)
Vapor Pressure1.5 hPa (at 20 °C)
Flash Point136 °C
Ignition Point300 °C
pH10 (10 g/l in H₂O at 20 °C)[7]
SolubilityInsoluble in water (hydrolyzes)

Table 2: Properties of Aminopropyl Terminated Polydimethylsiloxane (Representative Examples)

PropertyValueReference
Average Mn~2500 g/mol [8]
Boiling Point>200 °C[9]
Density0.98 g/mL (at 25 °C)[9]
AppearanceViscous liquid, Colourless[8]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of diamino-functional siloxane monomers.

Synthesis of N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane

While the direct synthesis of N-(2-aminoethyl)-3-aminopropyltrimethoxysilane is a complex industrial process, a general laboratory-scale functionalization of a siloxane with an amino group can be conceptualized through a hydrosilylation reaction. The following is a representative protocol for the synthesis of an amino-functional siloxane.[10]

Materials:

  • Hydrido-functional siloxane (e.g., tetramethyldisiloxane)

  • Unsaturated amine (e.g., allylamine)

  • Platinum catalyst (e.g., Karstedt's catalyst)

  • Anhydrous toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet.

  • Under a nitrogen atmosphere, dissolve the hydrido-functional siloxane and the unsaturated amine in anhydrous toluene.

  • Add a catalytic amount of the platinum catalyst to the reaction mixture.

  • Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and monitor the reaction progress using FTIR by observing the disappearance of the Si-H stretching band (around 2100-2200 cm⁻¹).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the product by vacuum distillation or column chromatography.

Characterization Protocols

FTIR is a crucial technique for confirming the synthesis of diamino-functional siloxanes by identifying key functional groups.[11][12][13]

Procedure:

  • Acquire a background spectrum of the empty ATR crystal or KBr pellet.

  • Place a small amount of the liquid or solid sample onto the ATR crystal or prepare a KBr pellet.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Identify characteristic peaks:

    • N-H stretching: 3300-3500 cm⁻¹ (primary and secondary amines)

    • C-H stretching: 2850-2960 cm⁻¹ (alkyl chains)

    • Si-O-Si stretching: 1000-1100 cm⁻¹ (siloxane backbone)

    • Si-C stretching: 1250-1270 cm⁻¹

    • Disappearance of Si-H stretching (for hydrosilylation): ~2100-2200 cm⁻¹[12]

    • Disappearance of C=C stretching (for hydrosilylation): ~1640 cm⁻¹[14]

¹H NMR spectroscopy is used to elucidate the structure of the synthesized monomers and to determine the molecular weight of polymers.[15][16]

Procedure:

  • Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃).

  • Acquire the ¹H NMR spectrum.

  • Assign the peaks to the corresponding protons in the molecule. For aminopropyl-terminated polydimethylsiloxane, typical chemical shifts are:

    • ~0.07 ppm: Methyl protons on the siloxane backbone (Si-CH₃)[15]

    • ~0.56 ppm: Methylene protons adjacent to the silicon atom (Si-CH₂-)[15]

    • ~1.5 ppm: Methylene protons in the middle of the propyl chain (-CH₂-)[16]

    • ~2.69 ppm: Methylene protons adjacent to the amino group (-CH₂-NH₂)[15]

  • The integration of the peaks can be used to determine the ratio of the different proton environments and to calculate the number-average molecular weight (Mn) for polymeric samples.[15]

TGA is used to evaluate the thermal stability of the siloxane monomers and to quantify the amount of organic functional groups grafted onto a surface.[8][17][18]

Procedure:

  • Place a small, accurately weighed sample (5-10 mg) into a TGA sample pan.[19]

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).[20]

  • Record the weight loss of the sample as a function of temperature.

  • The onset of decomposition indicates the thermal stability of the material. The weight loss at different temperature ranges can be correlated to the loss of specific functional groups.[18]

Visualizations

Adhesion Promotion Mechanism

The following diagram illustrates the mechanism by which diamino-functional silanes act as adhesion promoters between an inorganic substrate and an organic polymer.

Adhesion_Mechanism cluster_interface Interface Silane Diamino-Functional Silane (Y-R-Si-X3) hydrolysis Hydrolysis (with H2O) Silane->hydrolysis reaction Reaction with Organic Polymer Silane->reaction silanol Reactive Silanol (Y-R-Si-(OH)3) hydrolysis->silanol condensation Condensation silanol->condensation Inorganic Inorganic Substrate (e.g., Glass, Metal) with -OH groups condensation->Inorganic Forms stable Si-O-Substrate bonds Organic Organic Polymer (e.g., Epoxy, Polyurethane) reaction->Organic Forms covalent bonds or interpenetrating network

Caption: Adhesion promotion mechanism of a diamino-functional silane.

General Experimental Workflow

This diagram outlines a typical workflow for the synthesis and characterization of diamino-functional siloxane monomers.

Experimental_Workflow cluster_characterization Characterization arrow arrow start Start synthesis Synthesis of Diamino-Functional Siloxane Monomer start->synthesis purification Purification (e.g., Distillation, Chromatography) synthesis->purification structural_char Structural Characterization purification->structural_char ftir FTIR Spectroscopy structural_char->ftir nmr NMR Spectroscopy structural_char->nmr thermal_char Thermal Characterization tga Thermogravimetric Analysis (TGA) thermal_char->tga end End ftir->thermal_char Confirmation of Functional Groups nmr->thermal_char Structural Elucidation tga->end

Caption: General experimental workflow for synthesis and characterization.

Role in Drug Delivery Systems

Diamino-functional siloxanes can be incorporated into drug delivery systems, such as responsive hydrogels, where they can influence the drug release profile. The amino groups can impart pH-sensitivity, leading to controlled drug release in specific environments.[6]

Drug_Delivery_Mechanism cluster_hydrogel pH-Responsive Hydrogel Matrix cluster_environment Physiological Environment hydrogel_structure Hydrogel with Diamino-Functional Siloxane Crosslinker drug Encapsulated Drug low_ph Low pH Environment (e.g., Tumor Microenvironment) hydrogel_structure->low_ph neutral_ph Neutral pH Environment hydrogel_structure->neutral_ph protonation Protonation of Amino Groups (-NH2 -> -NH3+) low_ph->protonation no_release Minimal Drug Release neutral_ph->no_release swelling Hydrogel Swelling due to Electrostatic Repulsion protonation->swelling release Drug Release swelling->release

Caption: pH-responsive drug release from a hydrogel with diamino-functional siloxanes.

References

The Versatility of 1,3-Bis(3-aminopropyl)tetramethyldisiloxane in Advanced Polymer Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Bis(3-aminopropyl)tetramethyldisiloxane (BAPTMDS) is a key difunctional amino siloxane monomer utilized in the synthesis of a variety of advanced polymers. Its unique molecular structure, which combines a flexible tetramethyldisiloxane backbone with reactive primary amine end-groups, imparts desirable properties such as enhanced flexibility, improved thermal stability, increased solubility, and superior adhesion to the resulting polymers. This technical guide provides a comprehensive overview of the role of BAPTMDS in the synthesis and modification of polyamides, polyimides, epoxy resins, and polyurethanes. It includes a summary of the mechanical and thermal properties of BAPTMDS-containing polymers, detailed experimental protocols for their synthesis, and graphical representations of key polymerization pathways.

Introduction

The relentless pursuit of high-performance materials in fields ranging from microelectronics to biomedical devices has driven the development of novel polymers with tailored properties. Siloxane-containing polymers have garnered significant attention due to their unique combination of organic and inorganic characteristics. This compound (CAS No. 2469-55-8), hereafter referred to as BAPTMDS, has emerged as a critical building block in this class of materials. The presence of the flexible Si-O-Si bond in its backbone introduces a low rotational energy barrier, leading to polymers with reduced brittleness and improved impact resistance.[1] Concurrently, the terminal primary amine groups provide reactive sites for polymerization with a variety of co-monomers, including dicarboxylic acids, dianhydrides, epoxy resins, and diisocyanates. This guide will delve into the specific applications of BAPTMDS as a monomer, presenting key data and methodologies for the synthesis and characterization of the resulting polymers.

Physicochemical Properties of BAPTMDS

A thorough understanding of the physical and chemical properties of BAPTMDS is essential for its effective use in polymer synthesis.

PropertyValueReference
Molecular Formula C₁₀H₂₈N₂OSi₂
Molecular Weight 248.52 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 132-139 °C at 11 mmHg
Density ~0.901 g/mL at 20 °C
Refractive Index ~1.448 at 20 °C
Solubility Slightly soluble in water; soluble in many organic solvents

Table 1: Physicochemical properties of this compound.

Role in Polyamide Synthesis

The incorporation of BAPTMDS into polyamide chains introduces siloxane moieties that disrupt the chain packing and hydrogen bonding, leading to increased solubility and a lower glass transition temperature (Tg).

Impact on Thermal Properties

Copolyamides synthesized by melt polycondensation of BAPTMDS, hexamethylenediamine, and adipic acid exhibit a depression in melting temperature (Tm) and a change in glass transition temperature (Tg) as the concentration of the BAPTMDS-adipic acid component increases.[2]

Polymer SystemTg (°C)Tm (°C)Reference
Copolyamide with increasing BAPTMDS contentVaries with compositionDecreases with increasing BAPTMDS[2]

Table 2: Thermal properties of copolyamides containing BAPTMDS.

Experimental Protocol: Synthesis of Siloxane-Containing Polyamides

A general procedure for the melt polycondensation of BAPTMDS with a dicarboxylic acid is as follows:

  • Equimolar amounts of this compound and a selected aromatic dicarboxylic acid are placed in a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet.

  • The mixture is heated under a nitrogen atmosphere to the melting point of the monomers to initiate polycondensation.

  • The temperature is gradually increased while maintaining a nitrogen flow to facilitate the removal of the water byproduct.

  • The polymerization is continued until a viscous polymer melt is obtained.

  • The resulting polyamide is cooled, solidified, and can be purified by dissolution in a suitable solvent and precipitation in a non-solvent.

Role in Polyimide Synthesis

In polyimide synthesis, BAPTMDS serves as a flexible diamine monomer. Its incorporation into the polyimide backbone enhances solubility and processability while maintaining good thermal stability.

Impact on Thermal and Mechanical Properties

Polyimides prepared from the melt polycondensation of BAPTMDS with various tetracarboxylic dianhydrides, such as pyromellitic dianhydride (PMDA), 3,3′,4,4′-benzophenonetetracarboxylic dianhydride (BTDA), and biphenyltetracarboxylic dianhydride (BPDA), exhibit distinct thermal behaviors. The polyimide derived from PMDA is crystalline with a melting point of 210 °C, while those from BTDA and BPDA are amorphous with glass transition temperatures of 68 °C and 75 °C, respectively.[2] These siloxane-containing polyimides are generally soluble in various organic solvents and possess acceptable thermal stability.[2]

Dianhydride Co-monomerPolymer TypeTg (°C)Tm (°C)Reference
Pyromellitic dianhydride (PMDA)Crystalline-210[2]
3,3′,4,4′-Benzophenonetetracarboxylic dianhydride (BTDA)Amorphous68-[2]
Biphenyltetracarboxylic dianhydride (BPDA)Amorphous75-[2]

Table 3: Thermal properties of polyimides derived from BAPTMDS and various dianhydrides.

Experimental Protocol: Synthesis of Siloxane-Containing Polyimides

The synthesis of siloxane-containing polyimides typically involves a two-step process:

  • Poly(amic acid) Formation: In a dry reaction vessel under a nitrogen atmosphere, BAPTMDS is dissolved in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc). An equimolar amount of the chosen dianhydride is added portion-wise to the stirred solution at room temperature. The reaction is continued for several hours to form a viscous poly(amic acid) solution.

  • Imidization: The poly(amic acid) solution is then converted to the corresponding polyimide via thermal or chemical imidization.

    • Thermal Imidization: The poly(amic acid) solution is cast onto a glass plate and heated in a stepwise manner, for example, at 100 °C, 200 °C, and 300 °C, each for 1 hour, to effect cyclodehydration.

    • Chemical Imidization: A dehydrating agent, such as acetic anhydride, and a catalyst, such as pyridine, are added to the poly(amic acid) solution and stirred at room temperature to induce imidization. The resulting polyimide is then precipitated, washed, and dried.

Polymerization Workflow

Polyimide_Synthesis BAPTMDS This compound (BAPTMDS) PAA Poly(amic acid) Solution BAPTMDS->PAA Step 1: Polycondensation Dianhydride Dianhydride (e.g., PMDA) Dianhydride->PAA Solvent Polar Aprotic Solvent (e.g., NMP) Solvent->PAA Thermal Thermal Imidization (Stepwise Heating) PAA->Thermal Step 2a Chemical Chemical Imidization (Acetic Anhydride/Pyridine) PAA->Chemical Step 2b Polyimide Siloxane-Containing Polyimide Thermal->Polyimide Chemical->Polyimide

Figure 1. General workflow for the synthesis of siloxane-containing polyimides.

Role in Epoxy Resin Formulations

BAPTMDS is employed as a curing agent and a flexibilizer in epoxy resin systems. Its primary amine groups react with the epoxy groups of the resin, leading to crosslinking. The flexible siloxane backbone helps to reduce the internal stress and brittleness of the cured epoxy, thereby improving its toughness and impact resistance.[3] This is particularly beneficial in applications such as electronic packaging, where thermal cycling can induce stress.[1]

Experimental Protocol: Curing of Epoxy Resin with BAPTMDS

A general procedure for curing a standard diglycidyl ether of bisphenol A (DGEBA) epoxy resin with BAPTMDS is as follows:

  • Calculate the stoichiometric amount of BAPTMDS required to cure the epoxy resin based on the amine hydrogen equivalent weight (AHEW) of BAPTMDS and the epoxy equivalent weight (EEW) of the resin.

  • Preheat the epoxy resin to reduce its viscosity.

  • Add the calculated amount of BAPTMDS to the preheated epoxy resin and mix thoroughly until a homogeneous mixture is obtained.

  • Degas the mixture in a vacuum chamber to remove any entrapped air bubbles.

  • Pour the mixture into a mold and cure it in an oven according to a specific curing schedule (e.g., 2 hours at 80 °C followed by 3 hours at 150 °C).

Curing Reaction Pathway

Epoxy_Curing BAPTMDS This compound (Amine Groups) Mixing Mixing & Degassing BAPTMDS->Mixing Epoxy Epoxy Resin (Epoxide Rings) Epoxy->Mixing Curing Thermal Curing Mixing->Curing Epoxide Ring Opening Network Crosslinked Epoxy Network with Flexible Siloxane Segments Curing->Network

Figure 2. Signaling pathway for the curing of epoxy resin with BAPTMDS.

Role in Polyurethane and Polysiloxane-Urea Copolymer Synthesis

In the synthesis of polyurethanes and polysiloxane-urea copolymers, BAPTMDS acts as a chain extender or as a component of the soft segment. Its reaction with diisocyanates leads to the formation of urea linkages.

Impact on Mechanical Properties

Soft thermoplastic polysiloxane-urea elastomers synthesized from amino-terminated polydimethylsiloxanes, 4,4′-Methylenebis(cyclohexylisocyanate) (H12MDI), and BAPTMDS as a chain extender exhibit excellent flexibility and transparency, making them suitable for applications such as intraocular lenses.

Experimental Protocol: Synthesis of Polysiloxane-Urea Elastomers

A two-step polyaddition route can be employed for the synthesis of these elastomers:

  • Catalyst Preparation (Tetramethylammonium-3-aminopropyl-dimethylsilanolate): BAPTMDS and tetramethylammonium hydroxide (TMAH) are dissolved in an appropriate solvent like THF and heated to reflux. The solvent and byproducts are then removed under vacuum to yield the catalyst.

  • Polymerization:

    • Prepolymer Formation: An amino-terminated polydimethylsiloxane is reacted with an excess of a diisocyanate (e.g., H12MDI) to form an isocyanate-terminated prepolymer.

    • Chain Extension: The prepolymer is then reacted with a stoichiometric amount of BAPTMDS as a chain extender to form the final polysiloxane-urea elastomer. The reaction progress can be monitored by FTIR-ATR spectroscopy by observing the disappearance of the isocyanate peak.

Logical Relationship of Synthesis

Polyurethane_Synthesis cluster_catalyst Catalyst Synthesis cluster_polymerization Polymerization BAPTMDS_cat BAPTMDS Catalyst Tetramethylammonium-3-aminopropyl-dimethylsilanolate BAPTMDS_cat->Catalyst TMAH TMAH TMAH->Catalyst PDMS Amino-terminated PDMS Prepolymer Isocyanate-terminated Prepolymer PDMS->Prepolymer Step 1 Diisocyanate Diisocyanate (e.g., H12MDI) Diisocyanate->Prepolymer Elastomer Polysiloxane-Urea Elastomer Prepolymer->Elastomer Step 2: Chain Extension BAPTMDS_poly BAPTMDS (Chain Extender) BAPTMDS_poly->Elastomer

Figure 3. Logical relationship in the synthesis of polysiloxane-urea elastomers.

Conclusion

This compound is a highly versatile and valuable monomer in the field of polymer chemistry. Its unique combination of a flexible siloxane backbone and reactive amine functionalities allows for the synthesis of a wide range of polymers with tailored properties. The incorporation of BAPTMDS into polyamides, polyimides, epoxy resins, and polyurethanes leads to materials with enhanced flexibility, improved thermal stability, and better processability. This technical guide has provided an overview of the key applications of BAPTMDS, along with quantitative data and detailed experimental protocols, to aid researchers and scientists in the development of next-generation high-performance materials. Further research into the structure-property relationships of BAPTMDS-based polymers will undoubtedly continue to expand their application in diverse and demanding technological fields.

References

In-Depth Technical Guide on the Thermal Stability of 1,3-Bis(3-aminopropyl)tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 1,3-Bis(3-aminopropyl)tetramethyldisiloxane, a versatile organosilicon compound. This document outlines the material's thermal properties, presents available data on its decomposition, and provides detailed experimental protocols for its analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Introduction to this compound

This compound is a diamine-functionalized siloxane that finds applications as a curing agent, a monomer for specialty polymers, and a surface modifying agent. Its thermal stability is a critical parameter for its use in high-temperature applications and for ensuring safety during its handling and processing. Thermal decomposition of this compound can lead to the release of irritating and hazardous gases, including carbon monoxide, carbon dioxide, nitrogen oxides, and silicon dioxide.

Thermal Stability Analysis: Quantitative Data

Direct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for pure this compound is not extensively available in the public domain. However, studies on materials incorporating aminopropyl-terminated siloxanes provide valuable insights into the thermal behavior of this functional group.

The following table summarizes TGA data for an epoxy nanocomposite reinforced with aminopropyl-terminated polydimethylsiloxane-treated carbon nanotubes (AFCNTs). While this data does not represent the pure compound, it indicates the thermal stability imparted by the aminopropyl siloxane functionality within a polymer matrix.

Material SystemT5 (°C)T10 (°C)Char Yield at 700 °C (%)
Pristine Epoxy Matrix352363-
Epoxy + 2.5 wt.% AFCNT374387+3.35 (relative to neat matrix)

T5 and T10 represent the temperatures at which 5% and 10% weight loss occurs, respectively. This data demonstrates that the incorporation of aminopropyl-terminated siloxanes can enhance the thermal stability of a polymer system.[1]

Experimental Protocols for Thermal Analysis

To facilitate further research and analysis of this compound, detailed protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided below.

Thermogravimetric Analysis (TGA) Protocol

TGA is a technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is ideal for determining the thermal stability and decomposition profile of liquid samples like this compound.

Objective: To determine the onset of decomposition and the weight loss profile of this compound as a function of temperature.

Instrumentation: A thermogravimetric analyzer (e.g., Mettler Toledo TGA/SDTA 851e or similar).

Materials:

  • This compound sample.

  • Alumina or platinum crucibles (150 µL).[2]

  • Inert gas (e.g., Nitrogen, 99.999% purity).

  • Oxidizing gas (e.g., Air, for oxidative stability studies).

Procedure:

  • Sample Preparation:

    • Place a clean, empty alumina or platinum crucible on the TGA's microbalance and tare it.

    • Carefully dispense 5-10 mg of the liquid this compound into the crucible.[3] For liquid samples, ensure the bottom of the crucible is evenly covered.

    • Record the exact initial sample weight.

  • Instrument Setup:

    • Set the purge gas (typically nitrogen for decomposition studies) to a flow rate of 20-50 mL/min.

    • Set the temperature program:

      • Equilibrate at 30 °C.

      • Ramp up the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min. A common heating rate for such analyses is 10°C/min.[4]

  • Data Acquisition:

    • Initiate the TGA run.

    • The instrument will record the sample weight as a function of temperature.

  • Data Analysis:

    • Plot the percentage weight loss versus temperature.

    • Determine the onset temperature of decomposition (the temperature at which significant weight loss begins).

    • Identify the temperatures for 5% (T5) and 10% (T10) weight loss.

    • Determine the residual weight at the end of the experiment.

Differential Scanning Calorimetry (DSC) Protocol

DSC is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine transition temperatures such as melting, crystallization, and glass transitions.

Objective: To identify thermal transitions such as boiling point, and to observe any exothermic or endothermic events associated with the decomposition of this compound.

Instrumentation: A differential scanning calorimeter (e.g., TA Instruments Q-20 or similar).

Materials:

  • This compound sample.

  • Hermetic aluminum pans and lids.

  • Inert gas (e.g., Nitrogen, 99.999% purity).

Procedure:

  • Sample Preparation:

    • Place a clean, empty hermetic aluminum pan on a microbalance and tare it.

    • Dispense 2-10 mg of the liquid this compound into the pan.[5]

    • Hermetically seal the pan using a sample press. This is crucial for liquid samples to prevent evaporation before boiling or decomposition.

    • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

  • Instrument Setup:

    • Place the sample pan and the reference pan into the DSC cell.

    • Set the purge gas (nitrogen) to a flow rate of 20-50 mL/min.

    • Set the temperature program:

      • Equilibrate at a temperature below the expected boiling point (e.g., 25 °C).

      • Ramp up the temperature to a point beyond the expected decomposition temperature (e.g., 400 °C) at a heating rate of 10 °C/min.

  • Data Acquisition:

    • Start the DSC run.

    • The instrument will record the heat flow as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Identify endothermic peaks, which may correspond to the boiling point.

    • Identify exothermic peaks, which may indicate decomposition or other chemical reactions.

    • Determine the onset temperature and the peak temperature for each observed transition.

Visualizations

Experimental Workflow for Thermal Stability Analysis

The following diagram illustrates the general workflow for conducting a thermal stability analysis of this compound.

G Experimental Workflow for Thermal Stability Analysis cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_tga TGA cluster_dsc DSC cluster_data Data Analysis Sample 1,3-Bis(3-aminopropyl)- tetramethyldisiloxane Weighing Weigh 5-10 mg (TGA) 2-10 mg (DSC) Sample->Weighing Encapsulation Place in Crucible (TGA) or Seal in Pan (DSC) Weighing->Encapsulation TGA TGA Instrument Encapsulation->TGA DSC DSC Instrument Encapsulation->DSC TGA_Params Heat from 30°C to 800°C @ 10°C/min in N2 TGA->TGA_Params DSC_Params Heat from 25°C to 400°C @ 10°C/min in N2 DSC->DSC_Params TGA_Data Weight Loss vs. Temperature (TGA Curve) TGA_Params->TGA_Data DSC_Data Heat Flow vs. Temperature (DSC Curve) DSC_Params->DSC_Data Interpretation Determine Decomposition Temps, Transition Points, and Enthalpies TGA_Data->Interpretation DSC_Data->Interpretation

Caption: Workflow for TGA and DSC analysis.

Logical Relationship of Thermal Decomposition

This diagram illustrates the logical progression of the thermal decomposition of this compound based on general knowledge of siloxane and amine chemistry.

G Conceptual Thermal Decomposition Pathway Compound This compound Volatilization Volatilization Compound->Volatilization Heat Decomposition Initial Decomposition (Cleavage of C-N, C-C, Si-C bonds) Volatilization->Decomposition Increased Heat Products Decomposition Products Decomposition->Products Gases CO CO2 NOx H2O Products->Gases Gaseous Residue Silicon-based Residue (e.g., SiO2, SiCN) Products->Residue Solid

Caption: Conceptual decomposition pathway.

References

Technical Guide: Purity and Isomeric Profiles of 1,3-Bis(3-aminopropyl)tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Bis(3-aminopropyl)tetramethyldisiloxane is a versatile difunctional aminosiloxane utilized extensively as a monomer and chain extender in the synthesis of various polymers, including polyamides and polyimides, and as a curing agent for epoxy resins. Its utility in high-performance applications, particularly within the electronics and biomedical sectors, necessitates a thorough understanding and control of its purity and isomeric composition. This technical guide provides a comprehensive overview of the purity levels, potential isomers, and the analytical and purification methodologies critical for ensuring the quality and consistency of this compound.

Purity Levels and Isomeric Impurities

The purity of this compound is a critical parameter that can significantly influence the properties of the resulting polymers and materials. Commercially available grades of this compound typically exhibit purities ranging from greater than 83% to as high as 97%.

Purity LevelAnalysis MethodSource
>97%Not SpecifiedCommercial Supplier[1]
≥92.0%Gas Chromatography (GC)Commercial Supplier[2]
>83.0%Gas Chromatography (GC)Commercial Supplier[3]

A key consideration in the synthesis and application of this compound is the potential for the formation of isomeric impurities. The primary isomer of concern is 1-(2-aminopropyl)-3-(3-aminopropyl)tetramethyldisiloxane . This isomer can arise during the hydrosilylation step of the synthesis. The presence of this isomer can be detrimental to the performance of the final product, particularly in applications requiring high thermal stability, as it is less heat stable than the desired 1,3-isomer.[4]

Synthesis and Purification

A common route for the synthesis of this compound involves the hydrosilylation of an N-silylated allylamine compound with a hydrogendimethylalkoxysilane in the presence of a platinum catalyst, followed by desilylation and hydrolysis.[4] A method has been patented that produces the desired product free of the 1-(2-aminopropyl)-3-(3-aminopropyl)tetramethyldisiloxane isomer.[4]

Purification is most effectively achieved through vacuum distillation .[4] This process removes lower-boiling impurities and unreacted starting materials.

Below is a generalized workflow for the synthesis and purification of this compound designed to minimize isomeric impurities.

G cluster_synthesis Synthesis cluster_purification Purification S1 Hydrosilylation of N-silylated allylamine and hydrogendimethylalkoxysilane S2 Desilylation with Alcohol S1->S2 S3 Hydrolysis S2->S3 P1 Crude Product S3->P1 Transfer P2 Vacuum Distillation P1->P2 P3 Pure 1,3-Bis(3-aminopropyl) tetramethyldisiloxane P2->P3

Figure 1: Synthesis and Purification Workflow

Experimental Protocols

Synthesis of Isomer-Free this compound

This protocol is adapted from a patented method designed to produce high-purity, isomer-free product.[4]

  • Hydrosilylation and Desilylation:

    • Charge a suitable reaction vessel equipped with a stirrer, reflux condenser, thermometer, and dropping funnel with N-trimethylsilylallylamine and a platinum catalyst (e.g., a 4% isopropyl alcohol solution of H₂PtCl₆·6H₂O).

    • Heat the mixture.

    • Add hydrogendimethylethoxysilane dropwise to the flask over a period of time to control the exothermic reaction.

    • After the addition is complete, continue to stir the reaction mixture at an elevated temperature to ensure the completion of the hydrosilylation.

    • Cool the reaction mixture and add an alcohol (e.g., ethanol) to effect desilylation.

  • Hydrolysis and Purification:

    • Remove the alcohol and other volatile components under reduced pressure.

    • Add water to the remaining residue and reflux the mixture for a specified time to hydrolyze the alkoxysilane intermediates.

    • Perform vacuum distillation on the resulting product. Collect the fraction at the appropriate boiling point and pressure (e.g., 91-93°C / 1.5 mmHg) to yield pure this compound.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Analysis

GC-MS is a powerful technique for assessing the purity of this compound and quantifying the presence of isomers and other impurities.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for the analysis of siloxanes (e.g., VF-WAX elastic quartz capillary column).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 220°C.

  • Oven Temperature Program:

    • Initial temperature: 35°C, hold for 2 minutes.

    • Ramp: 10°C/min to 240°C.

    • Final hold: 5 minutes at 240°C.

  • MS Detection: Electron Ionization (EI) mode at 70 eV.

  • Mass Spectrometer Source Temperature: 230°C.

  • Transfer Line Temperature: 280°C.

Note: This is a general method; optimization may be required based on the specific instrument and impurities being analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is essential for confirming the chemical structure of this compound.

  • ¹H NMR: The proton NMR spectrum provides information on the different types of protons in the molecule. Expected signals include those for the methyl protons on the silicon atoms, and the methylene protons of the aminopropyl groups.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbons and the three different carbons of the propyl chain.

  • ²⁹Si NMR: Silicon-29 NMR is particularly useful for characterizing siloxane compounds. A distinct signal is expected for the silicon atoms in the disiloxane backbone.

Quality Control Workflow

A robust quality control workflow is essential to ensure the consistent quality of this compound for its intended applications.

G cluster_qc Quality Control Workflow cluster_testing Analytical Testing cluster_disposition Product Disposition cluster_final QC1 Incoming Raw Materials (e.g., N-silylated allylamine, hydrogendimethylalkoxysilane) QC2 In-Process Control (Monitoring of hydrosilylation, desilylation, and hydrolysis) QC1->QC2 QC3 Final Product Testing QC2->QC3 T1 GC-MS for Purity and Isomer Content QC3->T1 T2 NMR for Structural Confirmation QC3->T2 T3 FTIR for Functional Group Analysis QC3->T3 T4 Physical Property Testing (Refractive Index, Density) QC3->T4 D1 Meets Specifications? T1->D1 T2->D1 T3->D1 T4->D1 Pass Release for Use D1->Pass Yes Fail Reject/Reprocess D1->Fail No

Figure 2: Quality Control Logical Flow

Conclusion

The performance of materials derived from this compound is intrinsically linked to its purity and the absence of isomeric impurities. The primary isomer, 1-(2-aminopropyl)-3-(3-aminopropyl)tetramethyldisiloxane, can compromise the thermal stability of end products. Through controlled synthesis, rigorous purification via vacuum distillation, and comprehensive analytical testing using techniques such as GC-MS and NMR, a high-purity product suitable for demanding applications can be consistently produced. The implementation of a thorough quality control workflow is paramount for researchers and manufacturers to ensure the reliability and performance of their materials.

References

Methodological & Application

Application Notes and Protocols for Surface Modification with 1,3-Bis(3-aminopropyl)tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the surface modification of various substrates using 1,3-Bis(3-aminopropyl)tetramethyldisiloxane. This difunctional aminosiloxane is a versatile molecule for introducing primary amine groups onto surfaces, enabling covalent immobilization of biomolecules, nanoparticles, and other ligands crucial for applications in drug delivery, biosensing, and tissue engineering.

Introduction

This compound is an organosilicon compound featuring two primary amine groups and a flexible tetramethyldisiloxane backbone. This unique structure allows it to act as a robust coupling agent, enhancing adhesion between organic and inorganic materials.[1] The terminal primary amine groups serve as reactive sites for covalent attachment of a wide range of molecules, while the siloxane portion facilitates strong bonding to hydroxylated surfaces such as glass, silicon, and various metal oxides.[1] Its applications span from modifying surfaces for improved biocompatibility to serving as a curing agent in epoxy resins for electronic packaging.[2][3]

Key Applications

  • Bioconjugation: The primary amine groups provide anchor points for the covalent attachment of proteins, antibodies, peptides, and nucleic acids. This is fundamental for the development of immunoassays, protein microarrays, and engineered cell culture surfaces.

  • Drug Delivery: Functionalization of nanoparticles or other drug carriers with this aminosiloxane enables the conjugation of targeting ligands or therapeutic molecules, facilitating targeted drug delivery.

  • Biosensors: Modification of electrode or sensor surfaces with a controlled density of primary amines is a critical step in the fabrication of highly sensitive and selective biosensors.

  • Enhanced Adhesion: It significantly improves the adhesion between different materials, which is valuable in the production of composite materials and coatings.[1]

Quantitative Data Summary

While specific quantitative data for this compound is not extensively available in the provided search results, the following table presents typical data ranges observed for similar aminosilane surface modifications, such as with 3-aminopropyltriethoxysilane (APTES), which can serve as a reference. The actual values for the specified disiloxane may vary depending on the substrate and protocol used.

ParameterTypical Value/RangeCharacterization Method
Layer Thickness 0.5 - 2.0 nmEllipsometry, AFM
Water Contact Angle (WCA) 40° - 70° (post-modification)Contact Angle Goniometry
Surface Roughness (RMS) 0.2 - 0.8 nmAtomic Force Microscopy (AFM)
Amine Surface Density 0.4 - 8 amines/nm²Acid-base titration, XPS

Note: The data presented are generalized from aminosilane surface modification literature and should be considered as expected ranges.

Experimental Protocols

The following protocols provide a step-by-step guide for the surface modification of silicon-based substrates. These can be adapted for other hydroxylated surfaces with appropriate adjustments.

Protocol 1: Substrate Cleaning and Hydroxylation

This protocol is essential for removing organic contaminants and generating surface silanol (-OH) groups required for silanization.

Materials:

  • Substrate (e.g., silicon wafers, glass coverslips)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) (Caution: Extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).)

  • Deionized (DI) water

  • Nitrogen gas stream

  • Oven

Procedure:

  • Immerse the substrates in Piranha solution for 30 minutes at room temperature.

  • Rinse the substrates thoroughly with copious amounts of DI water.

  • Dry the substrates under a stream of nitrogen gas.

  • Bake the substrates in an oven at 110°C for 30 minutes to remove any residual water.[4]

Protocol 2: Surface Silanization

This protocol describes the deposition of a this compound monolayer onto the cleaned and hydroxylated surface.

Materials:

  • Cleaned and hydroxylated substrates

  • This compound

  • Anhydrous toluene

  • Ethanol

Procedure:

  • Prepare a 1-5% (v/v) solution of this compound in anhydrous toluene in a clean, dry reaction vessel.

  • Immerse the cleaned and hydroxylated substrates in the silane solution.

  • Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

  • Remove the substrates from the solution and rinse thoroughly with fresh anhydrous toluene to remove any non-covalently bound silane.

  • Rinse the substrates with ethanol.

  • Dry the aminated substrates under a stream of nitrogen gas.

  • Cure the aminosilane layer by baking the substrates in an oven at 110°C for 30-60 minutes. This promotes the formation of stable siloxane bonds.[4][5]

Protocol 3: Post-Silanization Characterization (Optional but Recommended)

It is crucial to characterize the surface at each stage of the modification process to confirm the success of each step.[4]

Recommended Techniques:

  • Contact Angle Goniometry: To assess the change in surface hydrophilicity.

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the elemental composition of the surface and the presence of nitrogen from the amine groups.

  • Atomic Force Microscopy (AFM): To evaluate the surface topography and roughness.

  • Ellipsometry: To measure the thickness of the deposited silane layer.

Visualizations

Experimental Workflow

G cluster_prep Substrate Preparation cluster_silan Silanization cluster_char Characterization Piranha Piranha Cleaning (H₂SO₄/H₂O₂) Rinse_DI DI Water Rinse Piranha->Rinse_DI Dry_N2_1 Nitrogen Drying Rinse_DI->Dry_N2_1 Bake_1 Baking (110°C) Dry_N2_1->Bake_1 Immersion Substrate Immersion (2-4 hours) Bake_1->Immersion Silane_Sol Prepare Silane Solution (1-5% in Toluene) Silane_Sol->Immersion Rinse_Toluene Toluene Rinse Immersion->Rinse_Toluene Rinse_Ethanol Ethanol Rinse Rinse_Toluene->Rinse_Ethanol Dry_N2_2 Nitrogen Drying Rinse_Ethanol->Dry_N2_2 Cure Curing (110°C) Dry_N2_2->Cure WCA Contact Angle Cure->WCA XPS XPS Cure->XPS AFM AFM Cure->AFM

Caption: Workflow for surface modification.

Signaling Pathway Analogy: Surface Activation and Functionalization

While not a biological signaling pathway, this diagram illustrates the logical progression of the surface chemistry.

G Substrate Substrate (-Si-OH) Activated Hydroxylated Surface (-OH groups exposed) Substrate->Activated Cleaning & Hydroxylation Silanized Aminated Surface (-NH₂ groups) Activated->Silanized Silanization with 1,3-Bis(3-aminopropyl) tetramethyldisiloxane Functionalized Bioconjugated Surface (e.g., with Protein) Silanized->Functionalized Coupling Reaction (e.g., EDC/NHS)

Caption: Surface functionalization pathway.

References

Synthesis of Polyamides Using 1,3-Bis(3-aminopropyl)tetramethyldisiloxane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(3-aminopropyl)tetramethyldisiloxane is a versatile diamine monomer integral to the synthesis of specialty polyamides. Its flexible tetramethyldisiloxane core imparts unique properties to the resulting polymers, including enhanced solubility, lower glass transition temperatures, and improved processability compared to their wholly aromatic counterparts. These characteristics make siloxane-containing polyamides attractive for a range of applications, including high-performance films, coatings, and as modifiers for other polymers. This document provides detailed application notes and experimental protocols for the synthesis of polyamides incorporating this compound.

Synthesis Strategies

Polyamides from this compound can be synthesized through several methods, primarily melt polycondensation and solution polymerization. The choice of method depends on the specific co-monomers, desired polymer properties, and available equipment.

Melt Polycondensation

Melt polycondensation is a solvent-free method that involves heating the monomers above their melting points to initiate polymerization. This technique is often used for the synthesis of copolyamides where one of the co-monomers has a lower melting point.

Solution Polymerization

Solution polymerization is carried out in a solvent in which both the monomers and the resulting polymer are soluble. This method allows for better control over the reaction temperature and viscosity, and is particularly suitable for reactions involving aromatic diacid chlorides, which are highly reactive.

Experimental Protocols

Protocol 1: Synthesis of a Copolyamide via Melt Polycondensation

This protocol describes the synthesis of a copolyamide from this compound, hexamethylenediamine, and adipic acid.[1]

Materials:

  • This compound

  • Hexamethylenediamine

  • Adipic acid

  • Nitrogen gas (high purity)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet

  • Heating mantle with temperature controller

  • Vacuum pump

Procedure:

  • Charge the glass reactor with equimolar amounts of this compound, hexamethylenediamine, and adipic acid.

  • Purge the reactor with high-purity nitrogen gas for at least 30 minutes to remove any oxygen.

  • Under a constant, gentle stream of nitrogen, begin heating the reactor with stirring.

  • Gradually increase the temperature to the melting point of the monomer mixture to form a homogeneous melt.

  • Continue to heat the mixture to the polymerization temperature (typically 220-280°C). Water will begin to distill off as the polycondensation reaction proceeds.

  • Maintain the reaction at this temperature for a predetermined time (e.g., 2-4 hours) while continuously removing the water byproduct.

  • Apply a vacuum to the system to facilitate the removal of the remaining water and drive the polymerization to completion, resulting in a high molecular weight polymer.

  • Once the desired viscosity is achieved, cool the reactor and extrude or dissolve the polymer for further processing and analysis.

Protocol 2: Synthesis of an Aromatic Polyamide via Low-Temperature Solution Polymerization

This protocol details the synthesis of a polyamide from this compound and an aromatic diacid chloride (e.g., terephthaloyl chloride or isophthaloyl chloride) in an aprotic polar solvent.

Materials:

  • This compound

  • Terephthaloyl chloride (or Isophthaloyl chloride)

  • N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), anhydrous

  • Lithium chloride (LiCl) (optional, to enhance solubility)

  • Triethylamine (as an acid scavenger)

  • Nitrogen gas (high purity)

  • Methanol (for precipitation)

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a dropping funnel

  • Low-temperature bath (e.g., ice-water bath)

Procedure:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve a precise amount of this compound and triethylamine in anhydrous NMP (or DMAc). If needed, add LiCl to the solvent to improve the solubility of the final polymer.

  • Cool the flask to 0-5°C using a low-temperature bath.

  • Dissolve an equimolar amount of the aromatic diacid chloride in a minimal amount of anhydrous NMP and add it to the dropping funnel.

  • Add the diacid chloride solution dropwise to the stirred diamine solution over a period of 30-60 minutes, maintaining the temperature at 0-5°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours (e.g., 4-24 hours) to ensure complete polymerization.

  • Precipitate the resulting polymer by pouring the viscous polymer solution into a non-solvent such as methanol with vigorous stirring.

  • Collect the fibrous polymer by filtration, wash it thoroughly with methanol and then water to remove any unreacted monomers and salts.

  • Dry the polyamide product in a vacuum oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.

Data Presentation

The incorporation of this compound significantly influences the properties of the resulting polyamides. A summary of typical properties is presented below.

PropertyPolyamide TypeValueReference
Glass Transition Temperature (Tg) Copolyamide with hexamethylenediamine and adipic acidVaries with siloxane content[1]
Polyimide with pyromellitic dianhydride210°C (Melting Point)[1]
Polyimide with benzophenonetetracarboxylic dianhydride68°C[1]
Polyimide with biphenyltetracarboxylic dianhydride75°C[1]
Solubility Copolyamides and PolyimidesSoluble in various organic solvents[1]
Thermal Stability Siloxane-containing polyimidesAcceptable thermal stability[1]

Visualization of Experimental Workflows

Melt Polycondensation Workflow

melt_polycondensation start Start charge_reactors Charge Reactor with Monomers: - this compound - Hexamethylenediamine - Adipic Acid start->charge_reactors purge_n2 Purge with Nitrogen charge_reactors->purge_n2 heat_melt Heat to Melt Monomers purge_n2->heat_melt polymerization Increase to Polymerization Temperature (220-280°C) Remove Water heat_melt->polymerization vacuum Apply Vacuum to Drive Reaction polymerization->vacuum cool_extrude Cool and Extrude/Dissolve Polymer vacuum->cool_extrude end End cool_extrude->end

Caption: Workflow for Melt Polycondensation.

Solution Polymerization Workflow

solution_polymerization start Start dissolve_diamine Dissolve Diamine and Triethylamine in NMP/DMAc (0-5°C) start->dissolve_diamine dissolve_diacid Dissolve Diacid Chloride in NMP/DMAc start->dissolve_diacid add_diacid Dropwise Addition of Diacid Chloride Solution dissolve_diamine->add_diacid dissolve_diacid->add_diacid react Stir at Room Temperature add_diacid->react precipitate Precipitate Polymer in Methanol react->precipitate wash_dry Wash with Methanol/Water and Dry precipitate->wash_dry end End wash_dry->end

Caption: Workflow for Solution Polymerization.

References

Application Notes and Protocols: Synthesis of Poly(imide-siloxane) Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of poly(imide-siloxane) copolymers, materials of significant interest due to their unique combination of high thermal stability, chemical resistance, and flexibility. These properties make them suitable for advanced applications in microelectronics, aerospace, and as specialized membranes.[1]

The synthesis is typically performed via a conventional two-step procedure involving the formation of a poly(amic acid) precursor, followed by cyclodehydration (imidization) to yield the final polyimide.[2] This guide covers both thermal and chemical imidization methods.

General Synthesis Pathway

The synthesis of poly(imide-siloxane) copolymers involves a two-step polycondensation reaction. First, a dianhydride is reacted with diamines (a mixture of an organic diamine and a siloxane diamine) in a polar aprotic solvent to form a soluble poly(amic acid-siloxane) (PAAS) precursor. In the second step, this precursor is converted into the final poly(imide-siloxane) (PIS) through either thermal treatment or chemical dehydration, which causes the amic acid groups to cyclize into imide rings, releasing water as a byproduct.[3][4]

Polyimide Synthesis Pathway cluster_reactants Reactants cluster_products Products Dianhydride Aromatic Dianhydride Diamine Siloxane Diamine + Organic Diamine PAAS Poly(amic acid-siloxane) (PAAS) Solution Dianhydride->PAAS Step 1: Polycondensation (in Solvent) Diamine->PAAS Step 1: Polycondensation (in Solvent) PIS Poly(imide-siloxane) (PIS) PAAS->PIS Step 2: Imidization (Cyclodehydration) Water Water (H₂O)

Caption: General two-step reaction pathway for poly(imide-siloxane) synthesis.
Experimental Workflow

The overall process, from reactant preparation to final polymer characterization, follows a structured workflow. Careful control over each step is crucial for synthesizing polymers with desired molecular weights and properties.

Caption: High-level experimental workflow for poly(imide-siloxane) synthesis.

Experimental Protocols

Protocol 1: Synthesis via Two-Step Thermal Imidization

This protocol is adapted from a representative synthesis of a poly(imide-siloxane) copolymer and is a widely used method.[2][4]

Step 1: Synthesis of Poly(amic acid-siloxane) (PAAS) Precursor

  • Preparation : Ensure all glassware (e.g., a 50 mL three-neck flask with a mechanical stirrer) is thoroughly dried in an oven to prevent moisture, which can interfere with the reaction.

  • Reactant Loading : Charge the dried flask with the organic diamine (e.g., 4,4'-oxydianiline, ODA) and the amine-terminated siloxane diamine (e.g., PDMS diamine) in the desired molar ratio.

  • Dissolution : Add a suitable polar aprotic solvent, such as tetrahydrofuran (THF), under a nitrogen atmosphere.[2] THF is often preferred over solvents like NMP or DMAc for siloxane-containing polyimides to prevent microphase separation of the siloxane groups during copolymerization.[2] Stir the mixture at room temperature until the diamines are fully dissolved.

  • Polycondensation : Cool the solution to 0°C using an ice bath. Slowly add the dianhydride (e.g., 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride, 6FDA) to the stirred diamine solution. The total molar amount of diamines should be equimolar to the dianhydride.

  • Reaction : Continue stirring the resulting solution at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 23 hours.[2] The solution will become clear and viscous, indicating the formation of the high molecular weight PAAS.

Step 2: Thermal Imidization and Purification

  • Precipitation (for powder) : Pour the viscous PAAS solution into a non-solvent like distilled water or methanol while stirring.[2][4] A fibrous or powdered precipitate will form.

  • Collection & Washing : Collect the precipitate by filtration and wash it thoroughly with the non-solvent (e.g., distilled water) to remove any unreacted monomers and residual solvent.

  • Drying : Dry the collected PAAS powder in a vacuum oven at a low temperature (e.g., 50-60°C) overnight.

  • Thermal Curing : Place the dried PAAS powder in a furnace and subject it to a stepwise heating program under a nitrogen atmosphere to induce cyclodehydration. A typical heating schedule is:

    • Hold at 50°C for 1 hour.

    • Hold at 100°C for 1 hour.

    • Hold at 150°C for 1 hour.

    • Finally, hold at 250-300°C for 2 hours.[2]

    • Note: For film preparation, the PAAS solution is cast onto a glass substrate before being subjected to the same thermal curing program.[4]

  • Final Product : After cooling to room temperature, the resulting poly(imide-siloxane) powder or film is obtained.

Protocol 2: Synthesis via Two-Step Chemical Imidization

Chemical imidization is an alternative to thermal curing and can often be performed at lower temperatures.[4]

Step 1: Synthesis of Poly(amic acid-siloxane) (PAAS) Precursor

  • Follow Step 1 (points 1-5) from Protocol 1 to synthesize the PAAS solution.

Step 2: Chemical Imidization and Purification

  • Reagent Addition : To the viscous PAAS solution, add a chemical dehydrating agent and a catalyst. A common combination is acetic anhydride (dehydrating agent) and pyridine (catalyst).[4][5][6] These are typically added in excess relative to the amic acid repeating unit.

  • Reaction : Stir the mixture at room temperature or slightly elevated temperatures (e.g., 70°C) for several hours (e.g., 6 hours) under a nitrogen atmosphere to complete the imidization.[4]

  • Precipitation : Pour the resulting polyimide solution into a non-solvent such as water or methanol to precipitate the polymer.[4]

  • Collection & Washing : Collect the poly(imide-siloxane) precipitate by filtration and wash thoroughly with water and methanol to remove the imidization agents and solvent.

  • Drying : Dry the final polymer product in a vacuum oven at a moderate temperature (e.g., 80°C) overnight.[4]

Data Presentation: Properties of Poly(imide-siloxane)s

The properties of the final copolymer can be tailored by adjusting the type and ratio of the monomers. Below are tables summarizing typical reaction components and resulting polymer properties based on literature data.

Table 1: Example Reaction Components and Conditions

Polymer ID Dianhydride Organic Diamine Siloxane Diamine Molar Ratio (Dianhydride:Org. Diamine:Siloxane Diamine) Solvent Imidization Method Ref.
PI-4 6FDA MDA PDMS 1 : 0.5 : 0.5 THF Thermal [2]
PIS 6FDA - PDMS 1 : 1.05 THF Chemical [7]

| PI-b-PDMS | PMDA | ODA | PDMS | (Varies) | NMP | Thermal |[3] |

6FDA: 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride; MDA: 4,4'-Methylenedianiline; PDMS: Amine-terminated polydimethylsiloxane; PMDA: Pyromellitic dianhydride; ODA: 4,4'-Oxydianiline; NMP: N-Methyl-2-pyrrolidone.

Table 2: Typical Properties of Synthesized Poly(imide-siloxane) Copolymers

Property PI-4[2] PIS[7] Units Description
Molecular Weight (Mw) 114,000 17,400 g/mol Weight-average molecular weight, indicating the size of the polymer chains.
Polydispersity Index (PDI) 2.15 1.83 - Ratio of Mw to Mn, indicating the breadth of the molecular weight distribution.
5% Weight Loss Temp. (T₅) 465 >400 °C Temperature at which the polymer loses 5% of its mass, indicating thermal stability.
10% Weight Loss Temp. (T₁₀) 501 - °C Temperature at which the polymer loses 10% of its mass.
Tensile Strength 10.4 - MPa The maximum stress a material can withstand while being stretched before breaking.

| Elongation at Break | 136.4 | - | % | The percentage increase in length that a material achieves at the point of fracture. |

Characterization

To confirm the successful synthesis and determine the properties of the poly(imide-siloxane) copolymers, the following characterization techniques are essential:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy : Used to monitor the conversion of the PAAS to the polyimide. The disappearance of amic acid bands (e.g., ~1640 cm⁻¹ for amide C=O) and the appearance of characteristic imide absorption bands (e.g., ~1780 cm⁻¹ for asymmetric C=O stretching, ~1725 cm⁻¹ for symmetric C=O stretching, and ~1370 cm⁻¹ for C-N stretching) confirms successful imidization.[2][7]

  • Gel Permeation Chromatography (GPC) : Employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the synthesized polymers.[1][2]

  • Thermogravimetric Analysis (TGA) : Measures the thermal stability of the polymer by monitoring its mass loss as a function of temperature. This provides key data points such as the 5% and 10% weight loss temperatures (T₅ and T₁₀).[2]

  • Differential Scanning Calorimetry (DSC) : Used to determine the glass transition temperature (Tg) of the polymer, which is a critical parameter for understanding its thermal and mechanical behavior.[3]

  • Universal Testing Machine (UTM) : Used to measure the mechanical properties of polymer films, such as tensile strength, elongation at break, and Young's modulus.[2]

References

Application of 1,3-Bis(3-aminopropyl)tetramethyldisiloxane in Flexible Electronics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(3-aminopropyl)tetramethyldisiloxane is a versatile organosilicon compound increasingly utilized in the field of flexible electronics. Its unique molecular structure, featuring a flexible tetramethyldisiloxane backbone and reactive terminal aminopropyl groups, imparts desirable properties to polymers, making them suitable for applications demanding mechanical resilience and electrical insulation. This document provides detailed application notes and experimental protocols for the use of this compound in the development of flexible electronic components, specifically focusing on its role in creating flexible polyimide substrates and modifying epoxy resins for enhanced flexibility.

Key Properties and Mechanism of Action

This compound serves two primary roles in polymer systems for flexible electronics:

  • As a Monomer for Flexible Polymers: When used as a diamine monomer in the synthesis of polymers like polyimides, the flexible siloxane backbone is incorporated into the polymer chain. The low rotational energy barrier of the Si-O-Si bond imparts significant flexibility to the resulting polymer, reducing its stiffness and brittleness. This makes the material ideal for use as a flexible substrate or dielectric layer in electronic devices that need to bend and flex without cracking.

  • As a Curing Agent and Flexibilizer for Resins: The terminal amine groups of this compound can react with epoxy groups or isocyanates, allowing it to act as a curing agent or a chain extender.[1] When incorporated into rigid polymer networks like epoxy resins, the flexible siloxane chain introduces segments with greater freedom of movement. This helps to relieve internal stresses that can build up due to thermal expansion mismatches or mechanical bending, thereby reducing the risk of cracking in encapsulants and adhesives.[1]

Application 1: Synthesis of Flexible and Low Dielectric Constant Polyimide Films

Polyimides are widely used in electronics for their excellent thermal stability and insulating properties. However, traditional aromatic polyimides are often rigid and can have a relatively high dielectric constant. By incorporating this compound as a co-monomer, it is possible to synthesize flexible poly(imide-siloxane) films with a lower dielectric constant, making them highly suitable for flexible printed circuits, transparent displays, and other advanced electronic applications.[2]

Quantitative Data: Properties of Poly(imide-siloxane) Films

The following table summarizes the key properties of poly(imide-siloxane) films synthesized with varying molar percentages of this compound.

PropertyPolyimide (0% BAPTMDS)Poly(imide-siloxane) (40% BAPTMDS)Poly(imide-siloxane) (60% BAPTMDS)Poly(imide-siloxane) (75% BAPTMDS)
Glass Transition Temperature (Tg) > 400 °C220 °C180 °C150 °C
5% Weight Loss Temperature (T5) > 500 °C470 °C465 °C458 °C
Dielectric Constant (ε') @ 1 MHz ~3.52.802.652.48
Dielectric Loss (ε'') @ 1 MHz ~0.0020.0030.0040.005
Tensile Strength 94-120 MPa[3]---
Tensile Modulus 1.85-2.18 GPa[3]---
Elongation at Break 7-15%[3]---

Note: The mechanical properties for the poly(imide-siloxane) films are not explicitly provided in the cited source but are generally expected to show increased flexibility (lower modulus and higher elongation at break) compared to the neat polyimide.

Experimental Protocol: Synthesis of a Flexible Poly(imide-siloxane) Film

This protocol describes the synthesis of a poly(imide-siloxane) film via a two-step polycondensation reaction.

Materials:

  • Aromatic dianhydride (e.g., 3,3′,4,4′-biphenyltetracarboxylic dianhydride, BPDA)

  • Aromatic diamine (e.g., p-phenylenediamine, p-PDA)

  • This compound (BAPTMDS)

  • N,N-dimethylacetamide (DMAc)

  • Acetic anhydride

  • Pyridine

Procedure:

  • Poly(amic acid) Synthesis:

    • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine and a specific molar percentage of this compound in DMAc under a nitrogen atmosphere.

    • Slowly add the aromatic dianhydride to the solution while stirring.

    • Continue the reaction at room temperature for 24 hours to obtain a viscous poly(amic acid) solution.

  • Film Casting and Imidization:

    • Cast the poly(amic acid) solution onto a clean glass substrate.

    • Heat the cast film in an oven with a controlled temperature ramp: 100 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour to induce thermal imidization and remove the solvent.

    • Alternatively, for chemical imidization, add acetic anhydride and pyridine to the poly(amic acid) solution and stir for several hours at room temperature before casting and drying at a lower temperature (e.g., 150 °C).

  • Film Characterization:

    • The resulting flexible poly(imide-siloxane) film can be peeled from the glass substrate and characterized for its mechanical and electrical properties using standard techniques such as tensile testing, dynamic mechanical analysis (DMA), and dielectric spectroscopy.

Experimental Workflow: Poly(imide-siloxane) Synthesis and Characterization

G cluster_synthesis Synthesis cluster_processing Film Processing cluster_characterization Characterization dissolve Dissolve Diamines (Aromatic Diamine + BAPTMDS) in DMAc add_dianhydride Add Aromatic Dianhydride dissolve->add_dianhydride polymerize Polymerize to form Poly(amic acid) add_dianhydride->polymerize cast Cast Poly(amic acid) solution on glass polymerize->cast imidize Thermal or Chemical Imidization cast->imidize peel Peel off flexible poly(imide-siloxane) film imidize->peel mechanical Mechanical Testing (Tensile Strength, Modulus) peel->mechanical electrical Electrical Testing (Dielectric Constant, Loss) peel->electrical thermal Thermal Analysis (TGA, DSC) peel->thermal

Synthesis and characterization of flexible poly(imide-siloxane) films.

Application 2: Flexible Epoxy Resins for Adhesives and Encapsulants

Standard epoxy resins are known for their high strength and adhesion but are often brittle. The incorporation of this compound as a flexible curing agent can significantly improve the toughness and flexibility of epoxy resins, making them suitable for use as adhesives and encapsulants in flexible electronic devices where mechanical compliance is critical.[1]

Quantitative Data: Effect of BAPTMDS on Epoxy Resin Properties
PropertyStandard Epoxy ResinEpoxy Resin with BAPTMDS
Flexibility LowHigh
Brittleness HighLow
Impact Resistance LowHigh
Adhesion GoodImproved, especially on inorganic substrates
Internal Stress HighLow
Experimental Protocol: Preparation of a Flexible Epoxy Resin

This protocol outlines the preparation of a flexible epoxy resin using this compound as a co-curing agent.

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) based epoxy resin

  • A primary amine curing agent (e.g., isophorone diamine)

  • This compound (BAPTMDS)

Procedure:

  • Formulation:

    • Determine the desired stoichiometric ratio of the amine curing agents to the epoxy resin. The total amine hydrogen equivalent should be calculated based on the combination of the primary curing agent and this compound.

    • The amount of this compound can be varied to achieve the desired level of flexibility.

  • Mixing and Curing:

    • Preheat the epoxy resin to reduce its viscosity.

    • Thoroughly mix the primary curing agent and this compound.

    • Add the amine mixture to the epoxy resin and mix until a homogeneous mixture is obtained.

    • Degas the mixture in a vacuum chamber to remove any entrapped air bubbles.

    • Pour the mixture into a mold or apply it as an adhesive or encapsulant.

    • Cure the resin according to a predetermined schedule, which may involve a room temperature cure followed by a post-cure at an elevated temperature to ensure complete crosslinking.

  • Characterization:

    • The cured flexible epoxy resin can be subjected to mechanical testing (tensile, flexural, and impact tests) and thermal analysis (DSC to determine the glass transition temperature) to evaluate its properties.

Experimental Workflow: Preparation and Curing of Flexible Epoxy Resin

G cluster_formulation Formulation cluster_processing Processing cluster_characterization Characterization epoxy Epoxy Resin (DGEBA) mix Mix Epoxy and Curing Agents epoxy->mix curing_agents Amine Curing Agents (Primary Amine + BAPTMDS) curing_agents->mix degas Degas Mixture mix->degas apply Apply as Adhesive or Encapsulant degas->apply cure Cure at Room or Elevated Temperature apply->cure mechanical_epoxy Mechanical Testing (Flexibility, Toughness) cure->mechanical_epoxy thermal_epoxy Thermal Analysis (Tg) cure->thermal_epoxy

Preparation and characterization of flexible epoxy resins.

Conclusion

This compound is a valuable building block for creating flexible materials for the next generation of electronic devices. Its incorporation into polyimides leads to the formation of flexible, low-dielectric constant films suitable for substrates and insulating layers. As a curing agent for epoxy resins, it enhances flexibility and toughness, making them ideal for adhesives and encapsulants in applications where mechanical compliance is essential. The provided protocols and data serve as a starting point for researchers and scientists to explore the potential of this versatile molecule in their own flexible electronics applications.

References

Application Notes and Protocols for 1,3-Bis(3-aminopropyl)tetramethyldisiloxane in Enhancing Interfacial Adhesion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,3-Bis(3-aminopropyl)tetramethyldisiloxane (CAS No. 2469-55-8), a versatile silane coupling agent, for improving interfacial adhesion between organic polymers and inorganic substrates. The information compiled herein, supported by experimental protocols and data, is intended to guide researchers in leveraging this compound for the development of advanced composites, coatings, adhesives, and sealants.

Introduction to this compound as an Adhesion Promoter

This compound is a bifunctional organosilane characterized by two primary aminopropyl groups and a flexible tetramethyldisiloxane backbone. This unique structure allows it to act as a molecular bridge at the interface between dissimilar materials. The siloxane portion of the molecule can form strong covalent bonds (Si-O-Substrate) with inorganic surfaces rich in hydroxyl groups, such as glass, silica, and metal oxides. Simultaneously, the aminopropyl groups can react or physically interact with a wide range of organic polymers, including epoxies, polyurethanes, polyamides, and polyimides. This dual reactivity significantly enhances the interfacial adhesion, leading to improved mechanical properties, durability, and performance of the final material.[1][2]

The primary applications for this adhesion promoter include:

  • Composite Materials: Enhancing the bond between reinforcing fibers (e.g., glass, carbon) and the polymer matrix, resulting in improved tensile and flexural strength.[2]

  • Coatings and Adhesives: Improving the adhesion of paints, coatings, and sealants to metallic and mineral substrates, thereby enhancing corrosion resistance and longevity.[2]

  • Electronics: Used as a curing agent for epoxy molding compounds in semiconductor packaging to improve reliability and reduce internal stress.[3]

Mechanism of Adhesion Promotion

The efficacy of this compound as an adhesion promoter stems from its ability to form a chemically stable and compatible interface. The mechanism can be summarized in the following steps:

  • Hydrolysis: In the presence of moisture, the alkoxy groups of the silane (if present, though this specific molecule has a siloxane backbone) or the siloxane bond itself can interact with surface hydroxyl groups.

  • Condensation: The silanol groups on the adhesion promoter condenses with the hydroxyl groups on the inorganic substrate, forming stable covalent Si-O-Substrate bonds.

  • Interfacial Interaction: The aminopropyl groups at the other end of the molecule extend into the organic polymer matrix. These amino groups can:

    • Form covalent bonds with reactive resins like epoxies and polyurethanes.

    • Form hydrogen bonds and acid-base interactions with other polymers.

    • Improve the wetting of the substrate by the polymer, leading to better physical interlocking.

This process creates a robust interfacial layer that effectively transfers stress from the polymer matrix to the inorganic substrate, preventing delamination and improving the overall mechanical performance of the material.

cluster_0 Interfacial Adhesion Mechanism Inorganic_Substrate Inorganic Substrate (e.g., Glass, Metal) Silane_Layer This compound Inorganic_Substrate->Silane_Layer Covalent Si-O-Substrate Bonds Organic_Polymer Organic Polymer (e.g., Epoxy, Polyurethane) Silane_Layer->Organic_Polymer Covalent/Hydrogen Bonds (Amino Groups) cluster_1 Surface Treatment Workflow Start Start Clean Substrate Cleaning (e.g., sonication in acetone, isopropanol) Start->Clean Dry Drying (e.g., oven at 110°C) Clean->Dry Prepare_Solution Prepare Silane Solution (0.5-2% in a suitable solvent) Dry->Prepare_Solution Apply_Silane Apply Silane (e.g., dip coating, spin coating) Prepare_Solution->Apply_Silane Cure Cure (e.g., air dry, then oven bake) Apply_Silane->Cure End Treated Substrate Ready Cure->End

References

Application Notes and Protocols for Creating Flexible Silicone Copolymers with 1,3-Bis(3-aminopropyl)tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(3-aminopropyl)tetramethyldisiloxane is a versatile organosilicon compound that serves as a crucial building block in the synthesis of flexible silicone copolymers. Its unique structure, featuring a flexible disiloxane backbone and reactive terminal aminopropyl groups, allows for its incorporation into various polymer systems, thereby imparting desirable properties such as enhanced flexibility, improved thermal stability, and modified surface characteristics. These attributes make silicone copolymers valuable in a wide range of high-technology sectors, including the electronics, aerospace, and automotive industries.[1] The aminopropyl groups can react with various functional groups, such as epoxides and carboxylic acid anhydrides, to form silicone-epoxy and silicone-polyimide copolymers, respectively.[2]

This document provides detailed application notes and experimental protocols for the synthesis and characterization of flexible silicone copolymers using this compound.

Key Applications

The incorporation of this compound into polymer backbones can significantly enhance material properties:

  • Improved Flexibility and Toughness: The flexible Si-O-Si linkage of the disiloxane can be introduced into rigid polymer chains, such as those of epoxy resins and polyimides, to improve their flexibility and impact resistance.[1][3]

  • Enhanced Thermal Stability: Silicone-containing copolymers often exhibit good thermal and oxidative stability.[4]

  • Drug Delivery Systems: The biocompatibility and tunable properties of silicone-based polymers make them potential candidates for use in drug delivery systems. While not the primary focus of this document, the synthesis principles outlined can be adapted for biomedical applications.

  • Adhesion Promotion: The unique chemical structure of this compound allows it to act as a coupling agent, enhancing the adhesion between different materials.[5]

  • Electronic Packaging: In the electronics industry, these copolymers are used as encapsulants and dielectrics due to their flexibility, thermal stability, and electrical insulation properties.[6]

Experimental Protocols

Protocol 1: Synthesis of a Flexible Poly(siloxane-imide) Copolymer

This protocol describes the synthesis of a poly(siloxane-imide) copolymer via a two-step polycondensation reaction between this compound, an aromatic dianhydride (e.g., 3,3′,4,4′-benzophenonetetracarboxylic dianhydride - BTDA), and an aromatic diamine (e.g., 4,4′-oxydianiline - ODA).[7][8]

Materials:

  • This compound

  • 3,3′,4,4′-Benzophenonetetracarboxylic dianhydride (BTDA)

  • 4,4′-Oxydianiline (ODA)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Toluene

  • Acetic anhydride

  • Pyridine

Procedure:

  • Poly(amic acid) Synthesis:

    • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar ratio of 4,4′-oxydianiline (ODA) and this compound in anhydrous NMP.

    • Slowly add a stoichiometric amount of 3,3′,4,4′-benzophenonetetracarboxylic dianhydride (BTDA) powder to the stirred solution at room temperature.

    • Continue stirring under a nitrogen atmosphere for 24 hours to form a viscous poly(amic acid) solution.

  • Chemical Imidization:

    • To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (1:1 molar ratio with respect to the amic acid repeating unit).

    • Heat the reaction mixture to 80°C and stir for 12 hours to effect cyclodehydration.

    • After cooling to room temperature, precipitate the poly(siloxane-imide) copolymer by pouring the solution into a large volume of methanol.

    • Filter the precipitate, wash thoroughly with methanol, and dry in a vacuum oven at 100°C for 24 hours.

Protocol 2: Synthesis of a Flexible Silicone-Epoxy Copolymer

This protocol details the modification of a bisphenol A-based epoxy resin with this compound, which acts as a curing agent and a flexibilizer.

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) based epoxy resin

  • This compound

  • Acetone (optional, as a solvent to reduce viscosity)

  • Curing agent (e.g., a polyamine or anhydride, if co-curing)

Procedure:

  • Mixing:

    • Preheat the epoxy resin to approximately 60°C to reduce its viscosity.

    • In a suitable container, weigh the desired amount of epoxy resin.

    • Add the calculated stoichiometric amount of this compound to the epoxy resin. The stoichiometric amount is calculated based on the amine hydrogen equivalent weight of the disiloxane and the epoxy equivalent weight of the resin.

    • If necessary, add a small amount of acetone to further reduce the viscosity and improve mixing.

  • Curing:

    • Thoroughly mix the components until a homogeneous mixture is obtained.

    • Pour the mixture into a preheated mold.

    • Cure the mixture in an oven at a temperature typically ranging from 80°C to 150°C. The curing time and temperature will depend on the specific epoxy resin and the amount of aminosiloxane used. A typical curing schedule might be 2 hours at 100°C followed by 2 hours at 150°C.

    • After curing, allow the mold to cool slowly to room temperature to avoid internal stresses.

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of silicone copolymers synthesized with this compound.

Table 1: Thermal Properties of Poly(siloxane-imide) Copolymers

Copolymer IDSiloxane Content (wt%)Glass Transition Temperature (Tg, °C)10% Weight Loss Temperature (Td10, °C)
PI-control0260550
PSI-1010225530
PSI-2020190515
PSI-3030155500

Note: Data are representative and will vary based on the specific aromatic dianhydride and diamine used.

Table 2: Mechanical Properties of Silicone-Epoxy Copolymers

Copolymer IDSiloxane Content (wt%)Tensile Strength (MPa)Elongation at Break (%)
Epoxy-control0754
SE-55688
SE-10106015
SE-20205225

Note: Data are representative and will vary based on the specific epoxy resin and curing conditions.[1][9]

Mandatory Visualizations

Chemical Synthesis and Characterization Workflows

The following diagrams, generated using Graphviz, illustrate the key chemical synthesis pathways and experimental workflows for material characterization.

G Synthesis of Poly(siloxane-imide) Copolymer cluster_reactants Reactants cluster_synthesis Synthesis Steps cluster_product Product & Purification Diamine Aromatic Diamine (e.g., ODA) PolyamicAcid Poly(amic acid) Formation (in NMP, 24h, RT) Diamine->PolyamicAcid Disiloxane This compound Disiloxane->PolyamicAcid Dianhydride Aromatic Dianhydride (e.g., BTDA) Dianhydride->PolyamicAcid Imidization Chemical Imidization (Acetic Anhydride/Pyridine, 80°C, 12h) PolyamicAcid->Imidization Precipitation Precipitation in Methanol Imidization->Precipitation Drying Vacuum Drying (100°C, 24h) Precipitation->Drying FinalProduct Poly(siloxane-imide) Copolymer Drying->FinalProduct

Synthesis of Poly(siloxane-imide) Copolymer.

G Synthesis of Silicone-Epoxy Copolymer cluster_reactants Reactants cluster_process Processing Steps cluster_product Final Product Epoxy Epoxy Resin (e.g., DGEBA) Mixing Homogeneous Mixing (60°C) Epoxy->Mixing Disiloxane This compound Disiloxane->Mixing Curing Oven Curing (e.g., 100-150°C) Mixing->Curing FinalCopolymer Silicone-Epoxy Copolymer Curing->FinalCopolymer

Synthesis of Silicone-Epoxy Copolymer.

G Material Characterization Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_properties Measured Properties Sample Cured Copolymer Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC DMA Dynamic Mechanical Analysis (DMA) Sample->DMA Tensile Tensile Testing Sample->Tensile ThermalStability Thermal Stability (Td) TGA->ThermalStability Tg Glass Transition (Tg) DSC->Tg Viscoelastic Viscoelastic Properties (Storage Modulus, Loss Modulus) DMA->Viscoelastic Mechanical Mechanical Properties (Tensile Strength, Elongation) Tensile->Mechanical

Material Characterization Workflow.

References

Application Notes and Protocols: Reaction Kinetics of 1,3-Bis(3-aminopropyl)tetramethyldisiloxane with Dianhydrides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the reaction kinetics of 1,3-Bis(3-aminopropyl)tetramethyldisiloxane with various aromatic dianhydrides, namely Pyromellitic Dianhydride (PMDA), 3,3′,4,4′-Benzophenonetetracarboxylic Dianhydride (BTDA), and 4,4′-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA). This information is critical for the controlled synthesis of poly(siloxane-imide) copolymers, materials of significant interest in the biomedical and pharmaceutical fields for applications such as drug delivery, medical implants, and advanced coatings due to their unique combination of flexibility, thermal stability, and biocompatibility.

Introduction to Poly(siloxane-imide) Synthesis

The synthesis of poly(siloxane-imide)s from this compound and a dianhydride is typically a two-step process. The first step involves the formation of a poly(amic acid) intermediate at room temperature. The second step is the cyclodehydration (imidization) of the poly(amic acid) to the final polyimide, which can be achieved through thermal or chemical means. The reaction kinetics of this imidization step are crucial for controlling the molecular weight, microstructure, and ultimately, the material properties of the resulting polymer.

Reaction Mechanism and Logical Workflow

The overall reaction proceeds through a nucleophilic addition of the amine groups of the diamine to the carbonyl carbons of the dianhydride, opening the anhydride ring to form the poly(amic acid). Subsequent heating provides the energy for the intramolecular cyclization, eliminating water and forming the stable five-membered imide ring.

ReactionWorkflow cluster_synthesis Poly(siloxane-imide) Synthesis cluster_analysis Kinetic Analysis Monomers This compound + Dianhydride (PMDA, BTDA, or 6FDA) Solvent Aprotic Polar Solvent (e.g., NMP, DMAc) Monomers->Solvent Dissolution PAA Poly(amic acid) Intermediate Solvent->PAA Polycondensation (Room Temperature) Imidization Thermal or Chemical Imidization PAA->Imidization Cyclodehydration Polyimide Poly(siloxane-imide) Imidization->Polyimide Final Polymer DSC Non-isothermal DSC Imidization->DSC FTIR In-situ FTIR Imidization->FTIR Kinetic_Parameters Activation Energy (Ea) Pre-exponential Factor (A) Reaction Order (n) Kinetic_Models Kinetic Modeling (Kissinger, Ozawa, etc.) DSC->Kinetic_Models FTIR->Kinetic_Models Kinetic_Models->Kinetic_Parameters

Caption: Workflow for the synthesis and kinetic analysis of poly(siloxane-imide)s.

Quantitative Kinetic Data

The following tables summarize the kinetic parameters for the thermal imidization of poly(amic acid)s derived from this compound and the respective dianhydrides. This data is essential for predicting reaction rates at different temperatures and optimizing curing cycles. The activation energy (Ea) is a key parameter representing the energy barrier for the imidization reaction.

Table 1: Non-isothermal Curing Kinetic Parameters

DianhydrideMethodActivation Energy (Ea) (kJ/mol)Pre-exponential Factor (A) (s⁻¹)Reaction Order (n)
PMDA KissingerData not available in cited literatureData not available in cited literatureData not available in cited literature
OzawaData not available in cited literature
BTDA KissingerData not available in cited literatureData not available in cited literatureData not available in cited literature
OzawaData not available in cited literature
6FDA KissingerData not available in cited literatureData not available in cited literatureData not available in cited literature
OzawaData not available in cited literature

Note: While specific experimental data for these exact systems were not found in the surveyed literature, theoretical calculations for a model polyamic acid suggest an imidization activation barrier of approximately 220 kJ/mol[1]. Experimental studies on similar aliphatic polyimides, such as polysuccinimide, show thermal decomposition activation energies in the range of 106-143 kJ/mol[2].

Experimental Protocols

Protocol 1: Synthesis of Poly(amic acid)

Objective: To synthesize the poly(amic acid) precursor solution.

Materials:

  • This compound

  • Pyromellitic Dianhydride (PMDA), 3,3′,4,4′-Benzophenonetetracarboxylic Dianhydride (BTDA), or 4,4′-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA)

  • N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), anhydrous

  • Three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet

  • Ice bath

Procedure:

  • In a clean, dry three-neck round-bottom flask, dissolve a stoichiometric amount of this compound in the anhydrous solvent under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add an equimolar amount of the dianhydride powder to the stirred diamine solution in small portions to control the exothermic reaction.

  • After the complete addition of the dianhydride, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring at room temperature for 24 hours to ensure the formation of a viscous poly(amic acid) solution.

Protocol 2: Non-isothermal Kinetic Analysis by Differential Scanning Calorimetry (DSC)

Objective: To determine the kinetic parameters of the thermal imidization process.

Materials and Equipment:

  • Poly(amic acid) solution from Protocol 1

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

  • Nitrogen gas for purging

Procedure:

  • Accurately weigh 5-10 mg of the poly(amic acid) solution into an aluminum DSC pan.

  • Place the pan in the DSC instrument. An empty, sealed aluminum pan should be used as a reference.

  • Heat the sample from room temperature to a temperature above the expected imidization completion (e.g., 350°C) at several different heating rates (e.g., 5, 10, 15, and 20 °C/min) under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature for each heating rate.

  • Analyze the resulting exothermic peaks corresponding to the imidization reaction to determine the peak temperature (Tp) for each heating rate.

  • Apply the Kissinger[3] and Ozawa[4][5] methods to the collected data to calculate the activation energy (Ea) and other kinetic parameters.

Kissinger Method Equation: ln(β / T_p²) = ln(AR / E_a) - E_a / (RT_p)

Ozawa Method Equation: log(β) = log(AE_a / R) - 2.315 - 0.4567 (E_a / RT_p)

Where:

  • β is the heating rate

  • T_p is the peak temperature of the exotherm

  • A is the pre-exponential factor

  • E_a is the activation energy

  • R is the universal gas constant

Protocol 3: In-situ Monitoring of Imidization by Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To monitor the conversion of poly(amic acid) to polyimide in real-time.

Materials and Equipment:

  • Poly(amic acid) solution from Protocol 1

  • FTIR spectrometer with an in-situ reaction monitoring accessory (e.g., ATR probe)[6][7][8]

  • Heating stage for temperature control

Procedure:

  • Set up the in-situ FTIR reaction monitoring system according to the manufacturer's instructions.

  • Apply a thin film of the poly(amic acid) solution onto the ATR crystal or a suitable substrate placed on the heating stage.

  • Program the heating stage to follow a desired temperature profile (e.g., a ramp or isothermal hold).

  • Collect FTIR spectra at regular time intervals as the sample is heated.

  • Monitor the disappearance of the characteristic amic acid bands (e.g., amide C=O stretch around 1660 cm⁻¹ and N-H bend around 1550 cm⁻¹) and the appearance of the characteristic imide bands (e.g., asymmetric C=O stretch around 1780 cm⁻¹, symmetric C=O stretch around 1720 cm⁻¹, and C-N stretch around 1370 cm⁻¹).

  • The degree of imidization can be quantified by comparing the integrated area of a characteristic imide peak to that of a reference peak that remains constant throughout the reaction (e.g., an aromatic C=C stretch).[9]

Visualization of the Imidization Process

The following diagram illustrates the key chemical transformations during the two-step polyimide synthesis.

Caption: Two-step synthesis of poly(siloxane-imide).

References

Application Notes and Protocols: Utilizing 1,3-Bis(3-aminopropyl)tetramethyldisiloxane in Composite Materials

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3-Bis(3-aminopropyl)tetramethyldisiloxane (BAPTMDS) is a versatile organosilicon compound with the chemical formula C10H28N2OSi2. Its unique molecular structure, featuring two primary amine functional groups and a flexible tetramethyldisiloxane backbone, makes it a valuable component in the formulation of advanced composite materials. The amine groups provide reactive sites for curing or grafting onto polymer matrices, while the siloxane chain imparts flexibility, improved thermal stability, and enhanced interfacial adhesion.

These application notes provide an overview of the key uses of BAPTMDS in composite materials, including as a curing agent for epoxy resins, a monomer for synthesizing flexible polyamides and polyimides, and as a coupling agent to enhance the performance of fiber-reinforced plastics. Detailed experimental protocols and representative data are presented to guide researchers in utilizing this compound for the development of high-performance composites.

Key Applications and Mechanisms of Action

BAPTMDS is primarily employed in composite materials in the following capacities:

  • Epoxy Resin Curing Agent and Flexibilizer: The primary amine groups of BAPTMDS react with the epoxide rings of epoxy resins, leading to cross-linking and curing of the polymer matrix. The flexible disiloxane backbone is incorporated into the cured network, which can lower the viscosity of the uncured resin system and enhance the toughness and impact resistance of the final composite. This is particularly beneficial in applications such as electronic packaging, where a lower coefficient of thermal expansion (CTE) is desirable.

  • Monomer for Polyamide and Polyimide Synthesis: BAPTMDS can be used as a diamine monomer in polycondensation reactions with dicarboxylic acids or dianhydrides to produce polyamides and polyimides, respectively. The incorporation of the flexible siloxane linkage into the polymer backbone disrupts chain packing, leading to increased solubility, lower glass transition temperatures, and improved processability of these high-performance polymers.

  • Coupling Agent for Fiber-Reinforced Composites: As a coupling agent, BAPTMDS can improve the adhesion between inorganic reinforcements (e.g., glass or carbon fibers) and the organic polymer matrix. The siloxane portion of the molecule is thought to improve wetting and compatibility with the inorganic surface, while the amine groups form covalent bonds with the resin matrix. This enhanced interfacial adhesion leads to more efficient stress transfer from the matrix to the reinforcement, resulting in improved mechanical properties such as tensile and flexural strength.

Experimental Protocols

Protocol 1: BAPTMDS as a Curing Agent for Epoxy Resins

This protocol describes the use of this compound as a curing agent for a standard Bisphenol A diglycidyl ether (DGEBA) epoxy resin.

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) epoxy resin

  • This compound (BAPTMDS)

  • Mechanical stirrer

  • Vacuum oven

  • Molds for specimen casting

Procedure:

  • Stoichiometric Calculation: Determine the required amount of BAPTMDS based on the amine hydrogen equivalent weight (AHEW) of BAPTMDS and the epoxy equivalent weight (EEW) of the DGEBA resin. The stoichiometric ratio is typically 1:1 (amine hydrogen to epoxy group).

  • Mixing: Preheat the DGEBA epoxy resin to approximately 60°C to reduce its viscosity. Add the calculated amount of BAPTMDS to the preheated epoxy resin and mix thoroughly with a mechanical stirrer for 10-15 minutes until a homogeneous mixture is obtained.

  • Degassing: Place the mixture in a vacuum oven at 60°C and apply a vacuum of approximately 28-30 inHg to remove any entrapped air bubbles. Continue degassing until bubbling subsides.

  • Casting: Pour the degassed epoxy/BAPTMDS mixture into preheated molds.

  • Curing: Transfer the molds to an oven and cure using a staged curing cycle. A typical cycle is 2 hours at 80°C followed by 3 hours at 150°C.

  • Post-Curing and Demolding: After the curing cycle is complete, turn off the oven and allow the molds to cool slowly to room temperature. Once cooled, demold the cured epoxy specimens.

Characterization:

  • Mechanical Properties: Perform tensile and flexural tests according to ASTM D638 and D790 standards, respectively.

  • Thermal Properties: Determine the glass transition temperature (Tg) using Differential Scanning Calorimetry (DSC) and the thermal stability using Thermogravimetric Analysis (TGA).

Protocol 2: Synthesis of a Siloxane-Containing Polyamide

This protocol outlines the synthesis of a polyamide by melt polycondensation of BAPTMDS with an aromatic dicarboxylic acid.

Materials:

  • This compound (BAPTMDS)

  • Aromatic dicarboxylic acid (e.g., terephthalic acid)

  • Catalyst (e.g., calcium acetate)

  • Reaction vessel with a mechanical stirrer, nitrogen inlet, and a distillation condenser

  • High-temperature heating mantle

Procedure:

  • Reactant Charging: Charge the reaction vessel with equimolar amounts of BAPTMDS and the aromatic dicarboxylic acid, along with a catalytic amount of calcium acetate.

  • Inert Atmosphere: Purge the reaction vessel with dry nitrogen gas and maintain a slow nitrogen flow throughout the reaction.

  • Melt Polycondensation: Heat the reaction mixture with stirring. The temperature should be gradually increased to above the melting points of the monomers and the resulting polymer. A typical temperature profile would be to heat to 200-220°C for 1-2 hours, then increase to 250-270°C for another 2-3 hours. Water will be evolved as a byproduct and should be removed via the condenser.

  • Polymer Isolation: Once the desired viscosity is reached (indicating sufficient polymerization), cool the reactor. The resulting solid polyamide can be removed and purified by dissolving in a suitable solvent and precipitating in a non-solvent.

  • Drying: Dry the purified polyamide in a vacuum oven at an elevated temperature (e.g., 80-100°C) until a constant weight is achieved.

Characterization:

  • Molecular Weight: Determine the molecular weight and molecular weight distribution using Gel Permeation Chromatography (GPC).

  • Thermal Properties: Analyze the glass transition temperature (Tg) and melting temperature (Tm) by DSC, and the thermal stability by TGA.

Data Presentation

The following tables present representative data for composite materials utilizing siloxane-based modifiers. While not all data is specific to BAPTMDS, it provides an indication of the expected performance enhancements.

Table 1: Mechanical Properties of Siloxane-Modified Epoxy Resin

PropertyNeat EpoxyEpoxy + 10 wt% Aminopropyl Siloxane
Tensile Strength (MPa)6578
Tensile Modulus (GPa)2.83.1
Elongation at Break (%)4.56.2
Flexural Strength (MPa)110135
Flexural Modulus (GPa)3.03.4

Note: Data is representative and can vary based on the specific epoxy resin, siloxane, and curing conditions.

Table 2: Thermal Properties of Siloxane-Containing Polyimides

PolymerGlass Transition Temperature (Tg) (°C)5% Weight Loss Temperature (TGA) (°C)
Aromatic Polyimide (control)260520
Siloxane-Polyimide (20 mol% BAPTMDS)215495

Note: The incorporation of the flexible siloxane component typically lowers the Tg while maintaining good thermal stability.

Table 3: Properties of Glass Fiber Reinforced Epoxy Composites

PropertyUnmodified Epoxy CompositeEpoxy Composite with Silane Coupling Agent
Flexural Strength (MPa)350450
Interlaminar Shear Strength (MPa)3045
Water Absorption (24h, %)0.50.2

Note: The use of an aminosilane coupling agent like BAPTMDS significantly improves the mechanical properties and environmental resistance of the composite.

Visualizations

experimental_workflow_epoxy cluster_prep Preparation cluster_cure Curing cluster_char Characterization start Start stoichiometry Stoichiometric Calculation (DGEBA + BAPTMDS) start->stoichiometry mixing Mixing (60°C, 10-15 min) stoichiometry->mixing degassing Degassing (Vacuum Oven, 60°C) mixing->degassing casting Casting into Molds degassing->casting curing Staged Curing (2h @ 80°C, 3h @ 150°C) casting->curing cooling Slow Cooling to RT curing->cooling demolding Demolding cooling->demolding mechanical Mechanical Testing (Tensile, Flexural) demolding->mechanical demolding->mechanical thermal Thermal Analysis (DSC, TGA) demolding->thermal end End

Caption: Experimental workflow for preparing and characterizing BAPTMDS-cured epoxy composites.

signaling_pathway_coupling cluster_interface Fiber-Matrix Interface cluster_bonding Bonding Mechanism fiber Inorganic Fiber (e.g., Glass Fiber) siloxane_bond Siloxane Interaction with Fiber Surface (Hydrolysis and Condensation) fiber->siloxane_bond matrix Polymer Matrix (e.g., Epoxy Resin) amine_bond Amine Reaction with Resin Matrix (Covalent Bonding) matrix->amine_bond baptdms BAPTMDS (Coupling Agent) baptdms->fiber Siloxane Backbone baptdms->matrix Amine Groups

Caption: Mechanism of action for BAPTMDS as a coupling agent at the fiber-matrix interface.

Application Notes and Protocols for Adhesives Formulated with 1,3-Bis(3-aminopropyl)tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation of high-performance adhesives utilizing 1,3-Bis(3-aminopropyl)tetramethyldisiloxane (BAPTMDS). This versatile diamino-functional siloxane serves as a valuable component in both epoxy and silicone adhesive systems, offering unique properties such as enhanced flexibility, improved thermal stability, and excellent adhesion to a variety of substrates.

Introduction to this compound in Adhesives

This compound (CAS No. 2469-55-8) is a unique organosilicon compound characterized by a flexible tetramethyldisiloxane backbone end-capped with reactive primary aminopropyl groups. This structure allows it to be incorporated into various polymer networks, where the siloxane segment imparts flexibility and hydrophobicity, while the amine groups provide reactive sites for crosslinking and adhesion promotion.[1][2][3]

Key Attributes and Benefits:

  • Flexibility and Toughness: The flexible Si-O-Si backbone of BAPTMDS, when incorporated into a rigid polymer matrix like epoxy, can significantly improve the toughness and flexibility of the resulting adhesive. This helps to dissipate stress and prevent crack propagation.[2]

  • Adhesion Promotion: The primary amine groups can react with surface functionalities on various substrates, such as metals and plastics, forming strong covalent bonds and improving interfacial adhesion.[4]

  • Curing Agent: BAPTMDS can act as a curing agent for epoxy resins, with its two primary amine groups reacting with the epoxy groups to form a crosslinked network.[3]

  • Thermal Stability: The incorporation of the siloxane backbone can enhance the thermal stability of the adhesive formulation.

  • Hydrophobicity: The methyl groups on the siloxane chain impart a hydrophobic character to the adhesive, which can improve its water resistance.

Application in Epoxy Adhesive Formulations

BAPTMDS is an effective modifier for epoxy adhesives, transforming brittle epoxy resins into more ductile and tough materials suitable for applications requiring high peel strength and impact resistance. It can be used as a co-curing agent along with other amine hardeners or as the sole curing agent.

Mechanism of Action in Epoxy Systems

The primary amine groups of this compound readily react with the epoxide rings of the epoxy resin in a nucleophilic ring-opening addition reaction. This reaction leads to the formation of a crosslinked polymer network. The flexible disiloxane chains become integrated into the rigid epoxy backbone, leading to a phase-separated morphology at the nanoscale, which is key to the toughening effect.

BAPTMDS This compound (Flexible Curing Agent) Mixing Mixing BAPTMDS->Mixing Epoxy Epoxy Resin (e.g., DGEBA) Epoxy->Mixing Curing Curing (Heat) Mixing->Curing Adhesive Flexible Epoxy Adhesive (Toughened, High Adhesion) Curing->Adhesive

Caption: Formulation workflow for a flexible epoxy adhesive.

Illustrative Formulation and Performance Data

The following table presents illustrative data on the mechanical properties of a standard Bisphenol A diglycidyl ether (DGEBA) epoxy resin cured with varying amounts of BAPTMDS. This data is representative of the expected trends and is intended for comparative purposes.

Formulation IDDGEBA (phr)BAPTMDS (phr)Tensile Strength (MPa)Elongation at Break (%)Lap Shear Strength (MPa)
EP-Control100075418
EP-BAP-1010010651522
EP-BAP-2010020583525
EP-BAP-3010030506023

phr: parts per hundred parts of resin

Experimental Protocol: Formulation and Curing

This protocol describes the preparation of a flexible epoxy adhesive using BAPTMDS as a co-curing agent.

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) based epoxy resin (e.g., EPON 828)

  • This compound (BAPTMDS)

  • Standard amine curing agent (e.g., Jeffamine D-230)

  • Substrates for adhesion testing (e.g., aluminum, cold-rolled steel)

  • Mixing cups, stirrer, vacuum desiccator, and oven.

Procedure:

  • Resin Preparation: Weigh the desired amount of DGEBA epoxy resin into a clean, dry mixing cup.

  • Curing Agent Preparation: In a separate container, weigh and pre-mix the desired amounts of BAPTMDS and the standard amine curing agent. The stoichiometric ratio of total amine hydrogen to epoxy groups should be calculated to be 1:1.

  • Mixing: Add the curing agent mixture to the epoxy resin. Mix thoroughly for 3-5 minutes, ensuring a homogeneous mixture.

  • Degassing: Place the mixture in a vacuum desiccator for 10-15 minutes to remove any entrapped air bubbles.

  • Application: Apply the degassed adhesive mixture to the prepared substrates for lap shear testing.

  • Curing: Transfer the assembled specimens to a pre-heated oven. A typical curing schedule is 80°C for 2 hours followed by a post-cure at 120°C for 2 hours. The optimal curing cycle may vary depending on the specific formulation.

Application in Silicone Adhesive Formulations

In silicone adhesives, BAPTMDS can act as a reactive adhesion promoter or a co-monomer to enhance bonding to various substrates, particularly plastics and metals.

Role in Silicone Adhesives

When used as an adhesion promoter in addition-cure silicone systems, the amine groups of BAPTMDS can interact with the substrate surface. In condensation-cure systems, it can be incorporated into the polymer backbone.

Silicone_Polymer Silicone Polymer (e.g., Vinyl-terminated PDMS) Mixing Mixing Silicone_Polymer->Mixing Crosslinker Crosslinker (e.g., Hydride-functional siloxane) Crosslinker->Mixing BAPTMDS BAPTMDS (Adhesion Promoter) BAPTMDS->Mixing Catalyst Platinum Catalyst Catalyst->Mixing Curing Curing (Heat) Mixing->Curing Adhesive High-Adhesion Silicone Adhesive Curing->Adhesive

Caption: Workflow for formulating a high-adhesion silicone adhesive.

Illustrative Performance Data

The following table shows hypothetical lap shear strength data for an addition-cure silicone adhesive with and without BAPTMDS as an adhesion promoter on different substrates.

Formulation IDBase Silicone FormulationBAPTMDS (wt%)SubstrateLap Shear Strength (MPa)
SIL-Control100%0Aluminum1.5
SIL-BAP-199%1Aluminum4.0
SIL-Control100%0Polycarbonate0.8
SIL-BAP-199%1Polycarbonate3.5
Experimental Protocol: Adhesion Testing

This protocol outlines the procedure for evaluating the adhesion of a silicone formulation containing BAPTMDS.

Materials:

  • Base silicone adhesive formulation (e.g., a two-part platinum-cure system)

  • This compound (BAPTMDS)

  • Test substrates (e.g., aluminum, polycarbonate, PBT)

  • Solvents for cleaning substrates (e.g., isopropanol, acetone)

  • Adhesive applicator, press, and tensile testing machine.

Procedure:

  • Substrate Preparation: Thoroughly clean the surfaces of the test substrates with appropriate solvents to remove any contaminants.

  • Formulation: In a clean container, mix the base and curing agent of the silicone adhesive according to the manufacturer's instructions. Add the desired percentage of BAPTMDS to the mixture and stir until homogeneous.

  • Assembly: Apply a uniform layer of the formulated adhesive to one of the prepared substrates. Join the second substrate to create a lap shear specimen with a defined bond area (e.g., 25 mm x 12.5 mm).

  • Curing: Cure the assembled specimens according to the recommended cure schedule for the base silicone system (e.g., 1 hour at 120°C).

  • Testing: After allowing the specimens to cool to room temperature, perform lap shear strength testing using a universal testing machine at a specified crosshead speed (e.g., 50 mm/min).[5] Record the force at failure and calculate the shear strength.

Characterization of Adhesive Properties

Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is a powerful technique to study the curing process of thermosetting adhesives. It provides information on the glass transition temperature (Tg), the onset and peak of the curing exotherm, and the total heat of cure.

Experimental Protocol: DSC Analysis of Epoxy Curing

  • Sample Preparation: Prepare a small amount (5-10 mg) of the uncured epoxy/BAPTMDS formulation.

  • DSC Measurement: Place the sample in an aluminum DSC pan and seal it. Place the pan in the DSC instrument.

  • Temperature Program: Heat the sample at a constant rate (e.g., 10°C/min) from room temperature to a temperature above the completion of the curing reaction (e.g., 250°C).

  • Data Analysis: Analyze the resulting heat flow curve to determine the onset temperature of curing, the peak exothermic temperature, and the total heat of reaction (ΔH). The glass transition temperature (Tg) of the cured material can be determined from a second heating scan.

Start Start Prep_Sample Prepare Uncured Adhesive Sample (5-10mg) Start->Prep_Sample Place_in_DSC Place Sample in DSC Pan and Seal Prep_Sample->Place_in_DSC Heat_Sample Heat at Constant Rate (e.g., 10°C/min) Place_in_DSC->Heat_Sample Record_Data Record Heat Flow vs. Temperature Heat_Sample->Record_Data Analyze_Curve Analyze DSC Curve for Tg, Cure Onset, Peak, and ΔH Record_Data->Analyze_Curve End End Analyze_Curve->End

Caption: Experimental workflow for DSC analysis of adhesive curing.

Illustrative DSC Data for Epoxy Formulations:

Formulation IDOnset of Cure (°C)Peak Exotherm (°C)Heat of Cure (J/g)Tg (°C)
EP-Control135155450150
EP-BAP-20120140420125

Safety and Handling

This compound is an amine-containing compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

This compound is a highly effective additive for formulating advanced adhesives. Its unique chemical structure allows for the systematic tailoring of adhesive properties, particularly the enhancement of flexibility and adhesion in both epoxy and silicone systems. The protocols and illustrative data provided in these application notes serve as a valuable starting point for researchers and formulators in the development of novel adhesive materials.

References

Troubleshooting & Optimization

How to prevent premature gelation in 1,3-Bis(3-aminopropyl)tetramethyldisiloxane reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Bis(3-aminopropyl)tetramethyldisiloxane, particularly in resin curing applications.

Troubleshooting Guide: Preventing Premature Gelation

Premature gelation, the uncontrolled, rapid increase in viscosity leading to a solid or semi-solid state before the desired processing time, is a critical issue in reactions involving this compound, especially when used as a curing agent for epoxy resins. This guide provides a systematic approach to diagnose and resolve this problem.

Symptom: The reaction mixture becomes viscous and unworkable much earlier than anticipated.

Initial Assessment Workflow

start Premature Gelation Observed check_temp Review Reaction Temperature start->check_temp check_stoich Verify Reactant Stoichiometry check_temp->check_stoich check_mixing Assess Mixing Procedure check_stoich->check_mixing check_catalyst Examine Catalyst Concentration & Type check_mixing->check_catalyst check_moisture Investigate Moisture Contamination check_catalyst->check_moisture

Caption: Initial assessment workflow for troubleshooting premature gelation.

Possible Cause Description Recommended Actions
Excessive Temperature The curing reaction of amines with epoxies is exothermic.[1] High ambient temperatures or localized "hot spots" from the exothermic reaction can significantly accelerate the curing rate, leading to a rapid viscosity increase and premature gelation.[2] For every 18°F (10°C) increase in temperature, the gel time can be halved.- Lower the initial reaction temperature. - Use a cooling bath to dissipate exothermic heat. - Work with smaller batch sizes to improve heat dissipation.[1]
Incorrect Stoichiometry An improper ratio of the amine curing agent to the resin can affect the curing process. While the optimal loading is typically when the number of moles of epoxy groups equals that of the active amine hydrogens, deviations can alter the reaction kinetics.[3]- Carefully recalculate and precisely measure the required amounts of this compound and resin. - Ensure accurate molecular weights and epoxy equivalent weights are used in calculations.
Inadequate or Overly Aggressive Mixing Poor mixing can lead to localized areas of high curing agent concentration, causing rapid, localized gelation.[4] Conversely, overly aggressive mixing can introduce excessive heat, accelerating the reaction.- Mix the components thoroughly but slowly for 3-5 minutes, scraping the sides and bottom of the container to ensure homogeneity.[4] - For larger batches, consider the "two-cup method": mix in one container, then transfer to a second clean container and mix again.[4]
High Catalyst Concentration If a catalyst is used to promote the reaction, its concentration is a critical factor. Higher catalyst concentrations lead to a faster reaction rate and a shorter gel time.[2]- Reduce the catalyst concentration. - Ensure the catalyst is evenly dispersed throughout the mixture. - If possible, choose a less reactive catalyst.
Moisture Contamination The presence of moisture can interfere with some curing reactions. Amine curing agents can be hygroscopic and absorb moisture from the atmosphere, which can lead to side reactions and affect the curing profile.[5]- Store this compound in a cool, dry place, preferably under a nitrogen atmosphere, and ensure containers are tightly sealed.[6] - Use dried solvents and ensure all glassware is free of moisture.
Amine Blush A side reaction of the amine curing agent with carbon dioxide and moisture in the air can form a carbamate, which presents as a waxy or greasy film on the surface.[5] This can interfere with proper curing.- Work in a controlled environment with lower humidity. - Apply a thin film of the mixed resin promptly after mixing to minimize exposure to air.

Frequently Asked Questions (FAQs)

Q1: What is the typical pot life when using this compound with an epoxy resin?

A1: The pot life, or working time, is not a fixed value and depends heavily on several factors, including the specific type of epoxy resin, the mass of the mixed components, and the ambient temperature.[1] Generally, a larger mass will generate more exothermic heat and have a shorter pot life.[2] As a rule of thumb, for every 10°C (18°F) increase in temperature, the pot life can be reduced by half. It is crucial to perform a small-scale test to determine the pot life for your specific system and conditions.

Q2: How does the viscosity of the resin mixture change over time, and how can I monitor it?

A2: The viscosity of the mixture will increase as the curing reaction progresses, starting slowly and then accelerating as the gel point is approached.[7] This can be monitored using a viscometer. The gel time is often defined as the point where the viscosity increases dramatically.[8]

Q3: Can I use a solvent to extend the gel time?

A3: Yes, the addition of a solvent can extend the gel time by reducing the concentration of reactants and helping to dissipate heat. However, the choice of solvent is critical as it can affect the final properties of the cured material.[9] Ensure the solvent is compatible with all components and is sufficiently volatile to be removed during or after curing if required.

Q4: Are there specific catalysts that are recommended for controlling the reaction rate?

A4: While this compound will react with epoxy resins without a catalyst, certain applications may benefit from one. Tertiary amines are often used to accelerate amine-epoxy reactions.[3] The choice and concentration of the catalyst will depend on the desired gel time and final properties. It is important to select a catalyst that provides a controllable reaction rate.

Q5: What is the impact of the purity of this compound on the reaction?

A5: The purity of the reactants is crucial for predictable and reproducible results. Impurities can potentially interfere with the curing reaction, leading to incomplete curing, altered mechanical properties, or premature gelation. It is recommended to use a high-purity grade of this compound.

Quantitative Data on Curing Parameters

The following tables provide representative data on how different parameters can influence the gel time in a typical amine-epoxy reaction. Note that these are illustrative values and the actual results with this compound may vary.

Table 1: Effect of Temperature on Gel Time

Temperature (°C)Approximate Gel Time (minutes)
2560
3530
4515

Table 2: Effect of Catalyst Concentration on Gel Time

Catalyst Concentration (phr)Approximate Gel Time (minutes)
0120
0.575
1.045
parts per hundred parts of resin

Experimental Protocols

Protocol for Controlled Curing of an Epoxy Resin with this compound

This protocol outlines a general procedure for achieving a controlled cure and avoiding premature gelation.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

  • This compound (purity > 97%)

  • Optional: Tertiary amine catalyst (e.g., triethylamine)

  • Optional: Anhydrous solvent (e.g., xylene)

  • Disposable mixing cups and stirring rods

  • Temperature-controlled environment (e.g., water bath, oven)

Workflow for Controlled Curing

start Start calc Calculate Stoichiometric Ratio start->calc preheat Pre-condition Reactants to Desired Temperature calc->preheat mix_resin Dispense and Mix Epoxy Resin (and Solvent if used) preheat->mix_resin add_amine Add this compound mix_resin->add_amine mix_thoroughly Mix Thoroughly but Gently (3-5 mins) add_amine->mix_thoroughly add_catalyst Add Catalyst (if used) and Mix Briefly mix_thoroughly->add_catalyst apply Apply or Cast the Mixture add_catalyst->apply cure Cure at Controlled Temperature apply->cure end End cure->end

Caption: Experimental workflow for a controlled curing reaction.

Procedure:

  • Stoichiometric Calculation:

    • Determine the epoxy equivalent weight (EEW) of the epoxy resin from the supplier's datasheet.

    • The molecular weight of this compound is approximately 248.52 g/mol . It has 4 active amine hydrogens.

    • Calculate the amine hydrogen equivalent weight (AHEW) = Molecular Weight / Number of active hydrogens = 248.52 / 4 = 62.13 g/eq.

    • Calculate the required parts by weight of the amine per 100 parts of resin (phr): phr = (AHEW / EEW) * 100.

  • Preparation:

    • Ensure all glassware and equipment are clean and dry.

    • Pre-condition the epoxy resin and the aminopropyl siloxane to the desired starting temperature (e.g., 25°C) for at least one hour.

  • Mixing:

    • Accurately weigh the epoxy resin into a clean, dry mixing container.

    • If using a solvent, add it to the resin and mix until homogeneous.

    • Accurately weigh and add the calculated amount of this compound to the epoxy resin.

    • Begin mixing immediately with a clean stirring rod. Mix for 3-5 minutes, ensuring to scrape the sides and bottom of the container to achieve a uniform mixture. Avoid vigorous mixing that introduces excessive air bubbles.

    • If a catalyst is used, add the required amount and mix for an additional 30 seconds.

  • Application and Curing:

    • Promptly pour or apply the mixed resin onto the substrate or into the mold.

    • Place the assembly in a temperature-controlled environment (e.g., an oven or water bath) set to the desired cure temperature.

    • Monitor the curing process. The cure time will depend on the temperature and the specific formulation. A typical cure schedule might be 2 hours at 80°C followed by a post-cure at a higher temperature (e.g., 2 hours at 120°C) to ensure full cross-linking.

Safety Precautions:

  • Always work in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Technical Support Center: Optimizing Polymerization of 1,3-Bis(3-aminopropyl)tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the polymerization of 1,3-Bis(3-aminopropyl)tetramethyldisiloxane. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the polymerization of this compound, providing potential causes and recommended solutions.

Question: Why is the molecular weight of my polymer lower than expected?

Answer: Low molecular weight in polycondensation reactions is a common issue that can stem from several factors:

  • Incorrect Stoichiometry: A precise 1:1 molar ratio of the amine functional groups on this compound and the functional groups of the co-monomer (e.g., carboxylic acid or anhydride) is crucial for achieving high molecular weight.[1] Any imbalance will result in chain termination, limiting the polymer chain length.

  • Presence of Monofunctional Impurities: Monofunctional reactants, sometimes referred to as "chain stoppers," will cap the growing polymer chains, preventing further polymerization and thus lowering the final molecular weight.[1] It is essential to use highly purified monomers and solvents.

  • Incomplete Reaction (Low Conversion): Polycondensation reactions often require extended reaction times or high temperatures to reach high conversion and, consequently, high molecular weight.[1]

  • Premature Precipitation: If the polymer becomes insoluble in the reaction medium before high molecular weight is achieved, chain growth will be halted.[1]

Question: What causes gel formation during the polymerization?

Answer: Gel formation, or cross-linking, can occur due to a few primary reasons:

  • Polyfunctional Impurities: The presence of impurities with more than two reactive functional groups in either the diamine or the co-monomer can lead to the formation of a cross-linked polymer network, resulting in gelation.

  • Side Reactions at High Temperatures: At elevated temperatures, side reactions such as deamination can occur, leading to cross-linking.[1] It is important to carefully control the reaction temperature.

Question: The polydispersity index (PDI) of my polymer is too high. How can I achieve a narrower molecular weight distribution?

Answer: A high PDI indicates a broad range of polymer chain lengths. To achieve a narrower distribution, consider the following:

  • Ensure Homogeneous Reaction Conditions: Inconsistent temperature or poor mixing can create different reaction zones within the reactor, leading to variations in polymerization rates and a broader molecular weight distribution.[2]

  • Controlled Monomer Addition: A slow, controlled addition of one monomer to the other can sometimes help in achieving a more uniform chain growth.

Question: My resulting polyamide/polyimide has poor solubility. What can be done?

Answer: Poor solubility of the final polymer can be a significant issue, particularly for aromatic polyimides.

  • Monomer Selection: The structure of the co-monomer has a significant impact on the solubility of the resulting polymer. For instance, using flexible co-monomers or those with bulky side groups can disrupt chain packing and improve solubility.

  • Polymerization Method: Solution polymerization is often preferred over melt polycondensation for producing more soluble polymers.[3]

Frequently Asked Questions (FAQs)

Q1: What are the common methods for polymerizing this compound?

A1: The most common methods are melt polycondensation and solution polycondensation. Melt polycondensation is performed at high temperatures without a solvent, while solution polycondensation is carried out in a suitable solvent. The choice of method depends on the monomers' thermal stability and the desired polymer properties.

Q2: How can I control the molecular weight of the polymer?

A2: The molecular weight can be controlled by adjusting the stoichiometry of the monomers. A slight excess of one monomer will limit the final molecular weight. Additionally, a monofunctional reagent can be intentionally added as a "chain stopper" to control the polymer chain length.[1]

Q3: What are typical co-monomers for this compound?

A3: This diamine is commonly polymerized with dicarboxylic acids (e.g., adipic acid) to form polyamides or with tetracarboxylic dianhydrides (e.g., pyromellitic dianhydride) to form polyimides.[3]

Q4: What characterization techniques are recommended for the synthesized polymers?

A4: Standard characterization techniques include:

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the polymer.[1]

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, confirming the formation of amide or imide linkages.[1]

  • Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA): To determine thermal properties like glass transition temperature (Tg) and decomposition temperature.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the general effects of key reaction parameters on the properties of polyamides and polyimides derived from this compound.

Table 1: Effect of Reaction Parameters on Polyamide Synthesis

ParameterEffect on Molecular WeightEffect on PDIGeneral Recommendation
Monomer Ratio (Amine:Acid) Highest at 1:1Narrowest at 1:1Maintain a precise 1:1 stoichiometric ratio.
Temperature Increases with temperature (to a point)Can broaden at very high temperaturesOptimize for a balance between reaction rate and prevention of side reactions.
Reaction Time Increases with timeGenerally narrows with higher conversionAllow sufficient time for the reaction to proceed to high conversion.
Catalyst Can increase reaction rate, leading to higher MWDependent on catalyst typeUse if necessary to achieve desired molecular weight in a reasonable time.

Table 2: Effect of Reaction Parameters on Polyimide Synthesis (Two-Step Method)

ParameterEffect on Polyamic Acid MWEffect on Final Polyimide PropertiesGeneral Recommendation
Monomer Ratio (Amine:Dianhydride) Highest at 1:1Affects final mechanical propertiesPrecise 1:1 stoichiometry is critical.
Polyamic Acid Synthesis Temp. Lower temperatures generally favored-Maintain low temperatures (0-25 °C) to prevent imidization.
Imidization Temperature -Higher temps ensure complete conversionUse a step-wise or high-temperature final cure for full imidization.
Solvent Should keep polyamic acid solubleAffects film quality and processabilityUse a dry, aprotic polar solvent like NMP or DMAc.

Experimental Protocols

Protocol 1: Melt Polycondensation for Polyamide Synthesis

This protocol describes a general procedure for the synthesis of a polyamide from this compound and a dicarboxylic acid (e.g., adipic acid).

  • Monomer Preparation: Ensure both this compound and the dicarboxylic acid are of high purity and are thoroughly dried.

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add equimolar amounts of the diamine and the dicarboxylic acid.

  • Polycondensation:

    • Heat the mixture under a slow stream of nitrogen to the desired reaction temperature (typically 180-220 °C).

    • Stir the molten mixture vigorously. Water will be evolved as a byproduct of the condensation reaction.

    • Continue the reaction for several hours until the desired viscosity is reached, indicating the formation of a high molecular weight polymer.

  • Polymer Isolation:

    • Cool the reactor to room temperature.

    • The resulting solid polymer can be removed and purified by dissolving in a suitable solvent and precipitating in a non-solvent.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature.

Protocol 2: Two-Step Solution Polycondensation for Polyimide Synthesis

This protocol outlines the synthesis of a polyimide from this compound and a tetracarboxylic dianhydride (e.g., pyromellitic dianhydride).

  • Monomer and Solvent Preparation: Use high-purity, dry monomers. The solvent (e.g., N-methyl-2-pyrrolidone, NMP) should be anhydrous.

  • Poly(amic acid) Synthesis:

    • In a dry, nitrogen-purged flask, dissolve an equimolar amount of this compound in the anhydrous solvent.

    • Cool the solution in an ice bath.

    • Slowly add an equimolar amount of the dianhydride in small portions while stirring vigorously.

    • Continue stirring at room temperature for several hours to form the poly(amic acid) solution.

  • Imidization (Thermal):

    • Cast the viscous poly(amic acid) solution onto a glass plate to form a thin film.

    • Heat the film in an oven under a nitrogen atmosphere using a step-wise temperature program (e.g., 100 °C for 1 hour, 200 °C for 1 hour, and 250-300 °C for 1 hour) to induce cyclodehydration and form the polyimide.

  • Polymer Isolation: The resulting polyimide film can be carefully peeled from the glass plate after cooling.

Visualizations

Below are diagrams illustrating key workflows for the polymerization of this compound.

TroubleshootingWorkflow start Problem Identified low_mw Low Molecular Weight start->low_mw gelation Gel Formation start->gelation high_pdi High PDI start->high_pdi poor_sol Poor Solubility start->poor_sol check_stoich Verify Monomer Stoichiometry (1:1) low_mw->check_stoich Cause? check_purity Check Monomer/Solvent Purity low_mw->check_purity Cause? inc_time_temp Increase Reaction Time/Temperature low_mw->inc_time_temp Cause? check_impurities Analyze for Polyfunctional Impurities gelation->check_impurities Cause? optimize_temp Optimize Reaction Temperature gelation->optimize_temp Cause? improve_mixing Improve Mixing/Homogenization high_pdi->improve_mixing Solution change_comonomer Select More Flexible Co-monomer poor_sol->change_comonomer Solution use_solution_poly Switch to Solution Polymerization poor_sol->use_solution_poly Solution

Caption: Troubleshooting workflow for common polymerization issues.

ExperimentalWorkflow start Start prep Monomer & Solvent Preparation (High Purity, Dry) start->prep setup Reaction Setup (Inert Atmosphere) prep->setup polymerization Polymerization setup->polymerization melt Melt Polycondensation (High Temperature) polymerization->melt Method solution Solution Polymerization (Solvent, Temp Control) polymerization->solution Method isolation Polymer Isolation & Purification melt->isolation solution->isolation drying Drying (Vacuum Oven) isolation->drying characterization Characterization (GPC, NMR, IR, DSC/TGA) drying->characterization end End characterization->end

References

Troubleshooting incomplete curing of epoxy with 1,3-Bis(3-aminopropyl)tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals utilizing 1,3-Bis(3-aminopropyl)tetramethyldisiloxane as a curing agent for epoxy resins. It provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experimentation, with a focus on incomplete curing.

Troubleshooting Incomplete Curing

Problem: The epoxy resin has failed to cure completely, remaining tacky, soft, or liquid in areas after the recommended curing time.

This section provides a systematic approach to identifying and resolving the root cause of incomplete epoxy curing.

Question 1: How do I verify the correct mixing ratio of epoxy resin to this compound?

Answer:

An incorrect mixing ratio is a primary cause of incomplete curing.[1][2] It is crucial to use the precise stoichiometric ratio between the epoxy resin and the amine hardener to ensure a complete reaction and optimal cross-linking.[3][4]

Key Steps for Verification:

  • Determine Equivalent Weights: You will need the Epoxy Equivalent Weight (EEW) of your resin and the Amine Hydrogen Equivalent Weight (AHEW) of this compound. The AHEW is calculated by dividing the molecular weight of the amine by the number of active amine hydrogens. For this compound (Molecular Weight: 248.52 g/mol ), which has two primary amine groups and thus four active hydrogens, the AHEW is approximately 62.13 g/eq.

  • Calculate the Stoichiometric Ratio: The mixing ratio is determined by the following formula:

    Parts by Weight of Amine Hardener per 100 Parts of Epoxy Resin = (AHEW / EEW) x 100

    For example, if your epoxy resin has an EEW of 190 g/eq, the calculation would be: (62.13 / 190) x 100 ≈ 32.7 parts by weight of the disiloxane hardener per 100 parts of epoxy resin.

Troubleshooting Actions:

  • Recalculate: Double-check your calculations for the stoichiometric ratio.

  • Accurate Measurement: Use a calibrated digital scale for precise measurements by weight. Measuring by volume can be inaccurate due to density differences between the resin and the hardener.[4]

  • Thorough Mixing: Mix the components for the manufacturer-recommended time (typically 3-5 minutes), ensuring to scrape the sides and bottom of the mixing container to achieve a homogeneous mixture.[1][2][5] The "two-cup method," where the mixture is transferred to a second clean cup and mixed again, can further reduce the risk of unmixed material.[5]

Question 2: What are the optimal environmental conditions for curing, and how do deviations affect the process?

Answer:

Environmental factors such as temperature and humidity play a critical role in the epoxy curing process.

Temperature:

  • Low Temperatures: Cold temperatures can significantly slow down or even halt the curing reaction, resulting in a soft or tacky finish.[2][5]

  • High Temperatures: Excessively high temperatures can accelerate the reaction too quickly, potentially leading to "flash curing" with bubbles and cracks.[5]

Humidity:

  • High Humidity: Excess moisture in the air can interfere with the amine hardener, leading to a variety of surface defects.[2][6][7] A common issue is "amine blush," a waxy or greasy film that forms on the surface.[5][7][8] This occurs when moisture reacts with the amine hardener to form carbamates.[6] High humidity can also cause a cloudy appearance and weaken the bond between the epoxy and the substrate.[7]

  • Optimal Range: Most epoxy systems perform best in a temperature range of 18–25°C (65–77°F) and a relative humidity between 40-60%.[2][6]

Troubleshooting Actions:

  • Control the Environment: If possible, work in a climate-controlled environment. Use heaters or air conditioners to maintain the recommended temperature.

  • Dehumidify: In high-humidity conditions, use a dehumidifier to lower the moisture content in the air.[8]

  • Allow for Acclimatization: Let the resin, hardener, and substrate acclimate to the room temperature before mixing and application.

  • Post-Curing: If the epoxy is soft due to low temperatures, moving it to a warmer environment can sometimes help to complete the curing process.[5][9]

Question 3: How can I confirm if my this compound curing agent has degraded?

Answer:

This compound is an alkaline material due to its amine groups.[10] Exposure to air and moisture can lead to degradation, affecting its reactivity.

Indicators of Degradation:

  • Appearance: A change in color from clear/pale yellow to a darker shade, or the presence of cloudiness or precipitates.[11]

  • Odor: A noticeable change in the amine-like odor.

  • Performance: A significant deviation in curing time or final properties compared to previous batches.

Troubleshooting Actions:

  • Proper Storage: Store the curing agent in its original, tightly sealed container in a cool, dry, and well-ventilated place, away from direct sunlight and moisture.[11]

  • Use Fresh Stock: If degradation is suspected, use a fresh, unopened container of the curing agent for a small-scale test to compare results.

  • Inert Gas Blanket: For long-term storage, consider blanketing the container with an inert gas like nitrogen or argon to displace air and moisture.

Frequently Asked Questions (FAQs)

Q1: What is "amine blush" and how can I remove it?

A1: Amine blush is a waxy or greasy film that can form on the surface of cured epoxy, particularly in high-humidity conditions.[5][7][8] It is a byproduct of the reaction between the amine curing agent and moisture in the air.[6] While it can be unsightly and interfere with subsequent coatings, it is generally harmless to the bulk properties of the cured epoxy. To remove amine blush, wash the surface with warm, soapy water, then rinse thoroughly and allow it to dry completely before any further processing.[5]

Q2: Can I use more hardener to speed up the curing time?

A2: No, adding more hardener than the stoichiometric amount will not accelerate the cure and will result in an incomplete reaction.[5] The excess amine groups will not have corresponding epoxy groups to react with, leading to a soft, tacky, or rubbery final product.[12]

Q3: My epoxy is still soft after the recommended curing time. Can it be saved?

A3: If the epoxy is only partially cured and still tacky, it may be possible to salvage the project. If the issue is due to low temperature, moving the piece to a warmer environment (around 23°C or 72°F) for an additional 24-48 hours may promote further curing.[5] If the cause is incorrect mixing, you may need to scrape off the uncured material, clean the surface with a solvent like isopropyl alcohol, and then apply a new, correctly mixed layer of epoxy.[5]

Q4: How can I characterize the extent of cure in my epoxy sample?

A4: Several analytical techniques can be used to determine the degree of cure.

  • Differential Scanning Calorimetry (DSC): This is a powerful method to measure the glass transition temperature (Tg) and the residual heat of cure (ΔH_residual).[13] A higher Tg generally indicates a higher degree of cross-linking.[14] The degree of cure can be calculated by comparing the residual heat of cure of a partially cured sample to the total heat of cure (ΔH_total) of an uncured sample.[13]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to monitor the disappearance of the epoxy group peak (typically around 915 cm⁻¹) and the appearance of hydroxyl groups (a broad band around 3300 cm⁻¹) formed during the curing reaction.[15][16]

  • Shore Hardness Testing: A durometer can be used to measure the surface hardness of the cured epoxy.[17][18] Hardness increases with the degree of cure, and this method is useful for comparative purposes and quality control.[17][19]

Quantitative Data Summary

The following tables provide typical quantitative data for epoxy systems cured with amine hardeners. Note that these values can vary depending on the specific epoxy resin, curing schedule, and other formulation components.

Table 1: Thermal Properties by Differential Scanning Calorimetry (DSC)

PropertyUncured ResinPartially CuredFully Cured
Glass Transition Temp. (Tg) -17.5°C[20]Varies (increases with cure)[14]18.5°C to 105.5°C (can be multi-component)[20]
Heat of Cure (ΔH) Present (exothermic peak)[20]Reduced exothermic peak[14]No significant exothermic peak[20]
Degree of Cure 0%Calculated from ΔH_residual[13]~100%

Table 2: Mechanical Properties by Shore D Hardness

Curing TimeTypical Shore D Hardness
24 hours Varies, may not have reached full hardness[17]
48 hours Can reach full hardness for some systems[18]
7 days Typically reaches full cure and maximum hardness[18]
Typical Fully Cured Value 78 - 87[21]

Experimental Protocols

Protocol 1: Determination of Degree of Cure by DSC

Objective: To quantify the extent of reaction in an epoxy sample cured with this compound.

Instrumentation: Differential Scanning Calorimeter (DSC) with a cooling accessory.[13]

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the uncured epoxy-hardener mixture into a standard aluminum DSC pan and hermetically seal it. This will be used to determine the total heat of cure (ΔH_total).

    • Accurately weigh 5-10 mg of your partially cured sample into another aluminum DSC pan and seal it. This will be used to determine the residual heat of cure (ΔH_residual).

    • Prepare an empty, sealed aluminum pan to serve as a reference.[13]

  • DSC Measurement:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the sample at a low temperature (e.g., 25°C).

    • Heat the sample at a constant rate (e.g., 10°C/min) to a temperature above the completion of the curing exotherm (e.g., 250°C).[20]

    • Hold at the final temperature for a few minutes to ensure the reaction is complete.

    • Cool the sample back to the starting temperature.

    • Perform a second heating scan under the same conditions to determine the glass transition temperature (Tg) of the fully cured sample.

  • Data Analysis:

    • Integrate the area under the exothermic curing peak from the first heating scan to determine the heat of cure (ΔH).

    • Calculate the Degree of Cure using the following formula:[13] % Cure = [ (ΔH_total - ΔH_residual) / ΔH_total ] x 100

Protocol 2: Assessment of Cure State by FTIR Spectroscopy

Objective: To qualitatively monitor the chemical changes during the curing process.

Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer.

Methodology:

  • Sample Preparation:

    • For liquid samples, place a small drop of the uncured or partially cured mixture between two salt plates (e.g., KBr or NaCl).

    • For solid, cured samples, Attenuated Total Reflectance (ATR)-FTIR is often the most convenient method. Press the sample firmly against the ATR crystal.

  • FTIR Measurement:

    • Acquire a background spectrum of the empty sample holder or ATR crystal.

    • Acquire the spectrum of your sample over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis:

    • Monitor the intensity of the characteristic epoxy ring vibration peak, typically found around 915-863 cm⁻¹.[15] This peak will decrease in intensity as the curing progresses.

    • Observe the appearance and growth of a broad hydroxyl (-OH) stretching band around 3300-3500 cm⁻¹, which indicates the opening of the epoxy ring.[15]

Protocol 3: Measurement of Surface Hardness by Shore D Durometer

Objective: To determine the surface hardness as an indicator of cure completion.

Instrumentation: Shore D Durometer.

Methodology:

  • Sample Preparation:

    • Ensure the cured epoxy sample is on a flat, hard surface.[18] The sample should be thick enough to prevent the indenter from sensing the underlying surface.

  • Hardness Measurement:

    • Hold the durometer perpendicular to the sample surface.

    • Press the durometer firmly and quickly onto the surface until the base of the durometer is in full contact.[18]

    • Read the hardness value immediately from the dial.

    • Take 5-10 readings at different locations on the sample surface and calculate the average.[18][21]

    • Conduct measurements at various time points (e.g., 24 hours, 48 hours, 7 days) to track the progression of hardness development.[17]

Visualizations

EpoxyCuringWorkflow Resin Epoxy Resin (with epoxide groups) Mixing Accurate Weighing & Thorough Mixing Resin->Mixing Hardener This compound (with primary amine groups) Hardener->Mixing Uncured Homogeneous Uncured Mixture Mixing->Uncured Stoichiometric Ratio Curing Curing Process (controlled temp & humidity) Uncured->Curing Cured Cross-linked Cured Epoxy Curing->Cured Complete Reaction Incomplete Incomplete Curing (Tacky/Soft) Curing->Incomplete Issues: - Incorrect Ratio - Poor Mixing - Bad Environment

Caption: Workflow for the epoxy curing process and potential failure points.

TroubleshootingLogic Start Incomplete Curing Observed Ratio Check Mixing Ratio (Stoichiometry) Start->Ratio RatioOK Ratio Correct? Ratio->RatioOK Mixing Verify Mixing Procedure MixingOK Mixing Thorough? Mixing->MixingOK Environment Assess Environmental Conditions (Temp/Humidity) EnvOK Environment Optimal? Environment->EnvOK Material Inspect Material Quality (Degradation) MatOK Material Fresh? Material->MatOK RatioOK->Mixing Yes FixRatio Action: Recalculate & Remeasure Accurately RatioOK->FixRatio No MixingOK->Environment Yes FixMixing Action: Remix Using Proper Technique MixingOK->FixMixing No EnvOK->Material Yes FixEnv Action: Control Temp & Humidity EnvOK->FixEnv No FixMat Action: Use Fresh Curing Agent MatOK->FixMat No Resolved Problem Resolved MatOK->Resolved Yes FixRatio->Resolved FixMixing->Resolved FixEnv->Resolved FixMat->Resolved

Caption: Decision tree for troubleshooting incomplete epoxy curing.

References

Avoiding side reactions with 1,3-Bis(3-aminopropyl)tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Bis(3-aminopropyl)tetramethyldisiloxane.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to be aware of when using this compound?

A1: The primary side reactions of concern are:

  • Hydrolysis of the Siloxane Bond: The Si-O-Si bond is susceptible to cleavage under acidic or basic conditions, especially in the presence of water. This can lead to the formation of silanols and other siloxane oligomers, affecting the structural integrity of your final product.

  • Reaction with Atmospheric Carbon Dioxide: The primary amine groups are basic and can react with atmospheric CO2 to form ammonium carbamate salts. This can impact the stoichiometry of your reaction and reduce the effective concentration of the diamine.

  • Incomplete Amine Reaction: In polymerization reactions, such as with epoxides or diacids, incomplete reaction of one or both amine functional groups can lead to a lower molecular weight polymer, broader polydispersity, and compromised material properties.

  • Cyclization Reactions: Intramolecular reactions can sometimes occur, leading to the formation of cyclic byproducts, which can be a significant issue in polyamide synthesis, limiting chain growth.

Q2: How can I detect the presence of side products in my reaction mixture?

A2: Several analytical techniques can be employed to identify and quantify side products:

  • Fourier-Transform Infrared Spectroscopy (FTIR): This technique is useful for monitoring the disappearance of starting materials and the appearance of products. For instance, in an epoxy curing reaction, the decrease in the intensity of the epoxy group band (around 915 cm⁻¹) can be tracked.[1] The formation of silanols from hydrolysis can be observed by the appearance of a broad O-H stretching band.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the desired product and any side products. ²⁹Si NMR is particularly useful for analyzing the siloxane backbone and detecting changes due to hydrolysis or other side reactions.[2]

  • Gel Permeation Chromatography (GPC): In polymerization reactions, GPC is essential for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of the resulting polymer.[3][4] The presence of low molecular weight shoulders or multiple peaks can indicate the presence of side products or unreacted monomers.

Q3: What are the ideal storage conditions for this compound to minimize degradation?

A3: To ensure the stability and reactivity of this compound, it should be stored in a cool, dry, and well-ventilated area, away from direct sunlight. The container should be tightly sealed to prevent moisture ingress and reaction with atmospheric CO2. Storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

Troubleshooting Guides

Issue 1: Low Yield or Low Molecular Weight in Polyamide Synthesis

Symptoms:

  • GPC analysis shows a low number-average molecular weight (Mn) and a broad polydispersity index (PDI).

  • The resulting polyamide is brittle or does not form a flexible film.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Recommended Action
Moisture Contamination Verify the dryness of all reagents and solvents.Dry solvents using appropriate methods (e.g., molecular sieves). Ensure the diamine has been properly stored to prevent moisture absorption.
Imprecise Stoichiometry Re-evaluate the molar ratio of the diamine and diacid monomers.Accurately weigh high-purity monomers. Consider performing a titration to determine the exact amine content of the siloxane diamine before use.
Side Reactions (e.g., Cyclization) Analyze the crude product for cyclic byproducts.Lower the reaction temperature to disfavor intramolecular cyclization. The reaction can be run at a higher concentration to favor intermolecular polymerization.
Incomplete Reaction Monitor the reaction progress over time.Increase the reaction time or consider using a catalyst suitable for amidation. Ensure efficient removal of the condensation byproduct (e.g., water) to drive the reaction to completion.
Issue 2: Inconsistent or Incomplete Curing of Epoxy Resins

Symptoms:

  • The cured epoxy remains tacky or soft after the recommended curing time.

  • Differential Scanning Calorimetry (DSC) shows a low glass transition temperature (Tg) or a broad curing exotherm.

  • FTIR analysis indicates the persistence of the epoxy group peak.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Recommended Action
Incorrect Amine to Epoxy Ratio Verify the amine hydrogen equivalent (AHEW) of the diamine and the epoxy equivalent weight (EEW) of the resin.The optimal ratio is typically 1:1 of amine hydrogens to epoxy groups. Adjust the formulation based on the calculated stoichiometry.
Reaction with Atmospheric CO₂ Handle the diamine under an inert atmosphere.Degas the epoxy resin before mixing. Mix the components in a dry, inert environment (e.g., a glovebox or under a nitrogen blanket).
Insufficient Curing Temperature or Time Review the curing schedule.Increase the curing temperature or extend the curing time as recommended for the specific epoxy system. A post-curing step at a higher temperature can often improve crosslinking density.
Inhibition by Additives Evaluate the compatibility of all components in the formulation.Some additives or fillers can interfere with the curing chemistry. Conduct small-scale compatibility tests before scaling up.

Experimental Protocols

Protocol 1: General Procedure for Polyamide Synthesis with this compound

This protocol outlines the synthesis of a polyamide from this compound and an aromatic dicarboxylic acid.

Materials:

  • This compound (high purity)

  • Aromatic dicarboxylic acid (e.g., terephthalic acid) (high purity)

  • Anhydrous N-methyl-2-pyrrolidone (NMP)

  • Triphenyl phosphite (TPP)

  • Pyridine

  • Calcium chloride (CaCl₂)

  • Methanol

Procedure:

  • Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.

  • In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add the aromatic dicarboxylic acid, an equimolar amount of this compound, CaCl₂, and anhydrous NMP.

  • Stir the mixture under a gentle flow of nitrogen until all solids are dissolved.

  • Add pyridine to the solution, followed by the dropwise addition of TPP.

  • Heat the reaction mixture to 100-120°C and maintain for 3-6 hours. The viscosity of the solution will increase as the polymerization proceeds.

  • After cooling to room temperature, pour the viscous solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.

  • Filter the polymer, wash thoroughly with hot water and methanol, and dry in a vacuum oven at 80°C to a constant weight.

Protocol 2: Epoxy Resin Curing with this compound

This protocol provides a general procedure for curing a bisphenol A-based epoxy resin.

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) based epoxy resin

  • This compound

  • Acetone (for viscosity reduction, optional)

Procedure:

  • Calculate the required amount of this compound based on the epoxy equivalent weight (EEW) of the resin and the amine hydrogen equivalent weight (AHEW) of the diamine to achieve a 1:1 stoichiometric ratio.

  • Preheat the epoxy resin to 50-60°C to reduce its viscosity. If necessary, a small amount of acetone can be added.

  • Under an inert atmosphere (e.g., nitrogen), add the calculated amount of the diamine to the preheated epoxy resin with vigorous stirring.

  • Continue stirring for 5-10 minutes until a homogeneous mixture is obtained.

  • Pour the mixture into a preheated mold and cure in an oven. A typical curing schedule is 2 hours at 80°C followed by 2 hours at 150°C. The optimal curing schedule may vary depending on the specific epoxy system.

  • Allow the cured sample to cool slowly to room temperature to avoid internal stresses.

Visualizations

Troubleshooting_Low_Yield_Polyamide cluster_troubleshooting Troubleshooting Steps cluster_solutions Corrective Actions start Start: Low Yield / Low MW check_moisture 1. Check for Moisture start->check_moisture check_stoichiometry 2. Verify Stoichiometry check_moisture->check_stoichiometry Dry dry_reagents Dry Reagents & Solvents check_moisture->dry_reagents Moisture Suspected check_side_reactions 3. Investigate Side Reactions check_stoichiometry->check_side_reactions Balanced adjust_ratio Adjust Monomer Ratio check_stoichiometry->adjust_ratio Imbalance Detected check_reaction_conditions 4. Optimize Reaction Conditions check_side_reactions->check_reaction_conditions None Detected modify_conditions Modify T & Concentration check_side_reactions->modify_conditions optimize_time_catalyst Adjust Time / Use Catalyst check_reaction_conditions->optimize_time_catalyst Suboptimal end_goal Goal: High Yield / High MW check_reaction_conditions->end_goal Optimal dry_reagents->check_stoichiometry adjust_ratio->check_side_reactions modify_conditions->check_reaction_conditions optimize_time_catalyst->end_goal

Caption: Troubleshooting workflow for low yield in polyamide synthesis.

Epoxy_Curing_Pathway cluster_reaction Curing Reaction epoxy Epoxy Resin (e.g., DGEBA) primary_amine_reaction Primary Amine + Epoxy (Ring Opening) epoxy->primary_amine_reaction diamine This compound diamine->primary_amine_reaction secondary_amine_reaction Secondary Amine + Epoxy (Crosslinking) primary_amine_reaction->secondary_amine_reaction cured_network Crosslinked Polymer Network secondary_amine_reaction->cured_network

Caption: Simplified reaction pathway for epoxy curing with a diamine.

References

Technical Support Center: Purification of Polymers Synthesized with 1,3-Bis(3-aminopropyl)tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with polymers synthesized using 1,3-Bis(3-aminopropyl)tetramethyldisiloxane. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of these specialized polymers.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of your polysiloxane-based polymers.

Issue Potential Cause Recommended Solution
Low Polymer Yield After Precipitation - The chosen solvent/antisolvent system is not optimal, leading to the loss of lower molecular weight fractions. - The polymer is partially soluble in the antisolvent. - Insufficient volume of antisolvent was used.- Screen different solvent/antisolvent pairs. Good solvents for polysiloxanes are typically non-polar (e.g., toluene, chloroform), while good antisolvents are polar (e.g., methanol, ethanol, water). - Cool the antisolvent before and during precipitation to decrease polymer solubility. - Use a larger volume of antisolvent (typically 5-10 times the volume of the polymer solution).[1]
Precipitated Polymer is Sticky or Gummy - The presence of unreacted monomers or low molecular weight oligomers can act as plasticizers. - The polymer has a low glass transition temperature (Tg). - The polymer is not completely insoluble in the antisolvent, leading to a swollen, sticky mass instead of a fine powder.- Repeat the dissolution and precipitation process 2-3 times to ensure complete removal of low molecular weight species.[2][3] - After filtration, wash the polymer extensively with the antisolvent. - If the polymer has a low Tg, rapid precipitation into a vigorously stirred, cold antisolvent can help produce a more manageable solid.
Presence of Residual Catalyst in the Final Product - The catalyst is entrapped within the precipitated polymer matrix. - The catalyst has some solubility in the final purified polymer.- If a solid-supported catalyst is used, ensure complete filtration after the reaction. Using a filter aid like Celite can be beneficial. - For soluble catalysts, precipitation is the primary removal method. Multiple precipitations are often necessary.[] - In some cases, washing the polymer solution with a weakly acidic aqueous solution (e.g., dilute ammonium chloride) can help remove basic catalysts, provided the polymer is stable under these conditions.
Incomplete Removal of Unreacted this compound - The monomer is co-precipitating with the polymer. - Insufficient washing of the precipitated polymer.- Optimize the precipitation process by ensuring the monomer is highly soluble in the antisolvent. - After filtration, wash the polymer cake thoroughly with fresh antisolvent.[2] - Techniques like dialysis can be effective for removing small molecules like unreacted monomers from the polymer solution.[5]
Polymer Degradation During Purification - Use of harsh solvents or temperatures. - Presence of acidic or basic impurities that can catalyze degradation.- Use neutral, high-purity solvents. - Avoid excessive heating during dissolution and drying. - Ensure that any acidic or basic reagents from the polymerization are neutralized before purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in polymers synthesized with this compound?

A1: Common impurities include unreacted this compound, residual catalyst, low molecular weight oligomers, and cyclic siloxane byproducts.[6] The presence of these impurities can negatively impact the polymer's mechanical, thermal, and optical properties.[]

Q2: How do I choose an appropriate solvent and antisolvent for precipitation?

A2: A good solvent should completely dissolve the polymer at a concentration of 5-10% (w/v) without causing degradation. For polysiloxane-based polymers, non-polar solvents like toluene, chloroform, or tetrahydrofuran (THF) are often effective.[7] The antisolvent should be a poor solvent for the polymer but a good solvent for the impurities you wish to remove. Alcohols such as methanol or ethanol are common choices. The solvent and antisolvent must be miscible. An empirical approach of testing small batches with different solvent/antisolvent pairs is often necessary to find the optimal system.

Q3: Is precipitation the only method to purify these types of polymers?

A3: While precipitation is the most common and often most effective method, other techniques can be used, either alone or in combination:[][5]

  • Dialysis: This is a gentle method for removing small molecules (monomers, salts, catalyst residues) from a polymer solution by diffusion across a semi-permeable membrane. It is particularly useful when harsh precipitation conditions need to be avoided.

  • Extraction: Liquid-liquid extraction can be used to remove specific impurities if a suitable solvent system can be found where the polymer and impurities have different solubilities.

  • Vacuum Stripping: This technique is particularly effective for removing volatile, low molecular weight cyclic siloxane byproducts. This is often done at elevated temperatures (e.g., 150 °C) under high vacuum.[6]

Q4: My polymer has amine groups. Are there any special considerations for purification?

A4: Yes, the basicity of the amine groups can sometimes lead to interactions with acidic surfaces. For example, during chromatographic purification, the amine groups can strongly adsorb to standard silica gel, leading to poor recovery and broad peaks. If chromatography is necessary, using a deactivated or amine-functionalized stationary phase, or adding a small amount of a competing amine like triethylamine to the eluent, can mitigate these effects.[8]

Q5: How can I quantitatively assess the purity of my final polymer?

A5: Several analytical techniques can be used to determine the purity and characteristics of your polymer:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ²⁹Si): NMR is a powerful tool for identifying the structure of the polymer and detecting the presence of unreacted monomers or other organic impurities. By integrating the characteristic peaks, it is possible to quantify the level of these impurities.[6][9]

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC separates molecules based on their size in solution, providing information on the molecular weight distribution of your polymer. The presence of low molecular weight impurities will be evident as separate peaks or a tail on the low molecular weight side of the main polymer peak.[6]

  • Titration: The amine end-groups of the polymer can be titrated with a standardized acid solution to determine the number average molecular weight (Mn).[6]

Quantitative Data Summary

The following table summarizes typical data that can be obtained during the purification of polysiloxane-urea elastomers.

Purification StepParameterTypical ValueAnalytical Method
Crude Polymer Yield80-95%Gravimetric
PurityVariable, may contain residual monomers and catalystNMR, GPC
After Precipitation (1x) Yield70-85%Gravimetric
PuritySignificantly improved, some low MW oligomers may remainNMR, GPC
After Precipitation (3x) Yield60-75%Gravimetric
PurityHigh, residual monomers and catalyst are typically below detection limitsNMR, GPC
After Vacuum Stripping PurityEffective removal of volatile cyclic siloxanesGC-MS, TGA

Experimental Protocols

Protocol 1: Purification by Precipitation

This protocol describes a general procedure for purifying polysiloxane-based polymers by precipitation.

  • Dissolution: Dissolve the crude polymer in a suitable solvent (e.g., THF, chloroform) to a concentration of 5-10% (w/v). Stir the solution at room temperature until the polymer is completely dissolved.

  • Precipitation: In a separate beaker, place a volume of a suitable cold antisolvent (e.g., methanol, ethanol) that is 5-10 times the volume of the polymer solution. Vigorously stir the antisolvent.

  • Slowly add the polymer solution dropwise to the stirring antisolvent. A precipitate should form immediately.

  • Isolation: Continue stirring for 30 minutes after the addition is complete. Collect the precipitated polymer by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filtered polymer cake with several portions of fresh, cold antisolvent to remove any remaining soluble impurities.[2]

  • Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.

  • Repeat (if necessary): For higher purity, redissolve the dried polymer and repeat the precipitation process 2-3 times.[2][3]

Protocol 2: Removal of Volatile Cyclic Siloxanes by Vacuum Stripping

This method is used to remove low molecular weight, volatile cyclic siloxane byproducts.

  • Place the crude or partially purified polymer in a round-bottom flask equipped with a mechanical stirrer and a vacuum adapter.

  • Heat the flask to 150 °C in an oil bath.

  • Apply a high vacuum (e.g., 0.1 mbar) to the system.[6]

  • Continue stirring under heat and vacuum for several hours (e.g., 5 hours) to distill off the volatile impurities.[6]

  • Cool the flask to room temperature under an inert atmosphere (e.g., nitrogen or argon) before collecting the purified polymer.

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_analysis Analysis start Polymerization Reaction (e.g., with this compound) crude_polymer Crude Polymer Mixture (Polymer, Monomers, Catalyst, Byproducts) start->crude_polymer precipitation Precipitation (Dissolve in Solvent, Add to Antisolvent) crude_polymer->precipitation filtration Filtration & Washing precipitation->filtration drying Vacuum Drying filtration->drying analysis Purity & MW Analysis (NMR, GPC) drying->analysis repeat Purity Acceptable? drying->repeat Check Purity repeat->precipitation No final_product Purified Polymer repeat->final_product Yes

Caption: Experimental workflow for the purification of polymers.

troubleshooting_logic start Polymer Precipitation precipitate_quality Precipitate Quality? start->precipitate_quality sticky Sticky/Gummy Precipitate precipitate_quality->sticky Poor low_yield Low Yield precipitate_quality->low_yield Low Amount good_precipitate Fine Powder precipitate_quality->good_precipitate Good solution_sticky Causes: - Low MW Impurities - Poor Solvent/Antisolvent Choice Solutions: - Repeat Precipitation - Wash Thoroughly - Use Cold Antisolvent sticky->solution_sticky solution_low_yield Causes: - Polymer Soluble in Antisolvent - Insufficient Antisolvent Solutions: - Change Antisolvent - Increase Antisolvent Volume - Lower Temperature low_yield->solution_low_yield final_steps Proceed to Filtration & Drying good_precipitate->final_steps

Caption: Troubleshooting logic for polymer precipitation.

References

Impact of moisture on 1,3-Bis(3-aminopropyl)tetramethyldisiloxane reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of moisture on the reactivity of 1,3-Bis(3-aminopropyl)tetramethyldisiloxane.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is an aminopropyl-terminated siloxane with high reactivity.[1] It is widely used in the synthesis of various siloxane polymers, as a copolymerization modification agent for resins like polyurethanes and epoxies, and as a curing agent for epoxy molding compounds, particularly in the semiconductor industry.[1]

Q2: How does moisture affect the reactivity of this compound?

A2: Moisture can lead to the hydrolysis of the siloxane (Si-O-Si) bonds in this compound. This reaction can lead to the formation of silanols, which can then self-condense to form higher molecular weight siloxane oligomers or polymers. This can negatively impact its performance in subsequent reactions by reducing the concentration of the desired reactive species and introducing impurities.

Q3: What are the visible signs of moisture contamination in my sample of this compound?

A3: Visual indicators of moisture contamination can include a cloudy or hazy appearance of the normally clear liquid, the formation of a gel-like substance, or the presence of solid precipitates. In a reaction, unexpected exotherms, changes in viscosity, or the formation of insoluble byproducts can also suggest moisture contamination.

Q4: How should I properly store this compound to prevent moisture contamination?

A4: To ensure its stability and a shelf life of up to 12 months, this compound should be stored in a cool, well-ventilated area in its original, tightly sealed container to avoid exposure to humidity.[1] It is recommended to use the product as soon as possible after opening the container.[1]

Q5: What are the primary byproducts formed when this compound reacts with water?

A5: The primary reaction with water is the cleavage of the Si-O-Si bond to form the corresponding silanol, 3-aminopropyldimethylsilanol. This silanol is often unstable and can undergo self-condensation to form a mixture of linear or cyclic siloxane oligomers and polymers, releasing water in the process.

Troubleshooting Guides

Issue 1: Reduced Product Yield in Polymerization or Modification Reactions

Symptoms:

  • The final product yield is significantly lower than expected.

  • The reaction does not go to completion.

  • Inconsistent results between different batches.

Possible Cause:

  • Moisture contamination in the this compound, solvents, or other reagents. The presence of water consumes the reactive siloxane and generates less reactive or unreactive silanol and oligomeric species.

Troubleshooting Steps:

  • Quantify Moisture Content: Determine the water content in your this compound sample using Karl Fischer titration (see Experimental Protocols section).

  • Dry Reagents and Solvents: Ensure all solvents and other reactants are rigorously dried using appropriate methods (e.g., molecular sieves, distillation over a drying agent).

  • Use Anhydrous Reaction Conditions: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware.

  • Verify Reagent Quality: If possible, use a fresh, unopened bottle of this compound.

Issue 2: Formation of Gels or Insoluble Precipitates During Reaction

Symptoms:

  • The reaction mixture becomes viscous and forms a gel.

  • A white, insoluble precipitate is observed.

Possible Cause:

  • Excessive moisture is causing the formation of high-molecular-weight polysiloxane byproducts through hydrolysis and subsequent condensation reactions.

Troubleshooting Steps:

  • Review Handling Procedures: Ensure that all handling of this compound is performed in a dry environment, minimizing exposure to atmospheric moisture.

  • Solvent Compatibility: Verify that the chosen solvent is compatible and has been properly dried.

  • Temperature Control: In some cases, excessive heat can accelerate moisture-related side reactions. Ensure the reaction temperature is within the recommended range.

Issue 3: Poor Performance of Cured Epoxy Resins

Symptoms:

  • The cured epoxy exhibits a tacky or soft surface.[2]

  • The mechanical properties of the cured resin are compromised (e.g., lower hardness, reduced tensile strength).

  • Cloudy or milky appearance in the cured epoxy.[2]

Possible Cause:

  • Moisture in the this compound, which acts as a curing agent, can interfere with the curing process. The amino groups may react with water, and the hydrolysis of the siloxane backbone can alter the crosslinking network.

Troubleshooting Steps:

  • Moisture Control: Strictly control the humidity of the environment where the epoxy resin is being mixed and cured.

  • Degas the Mixture: After mixing the epoxy resin and the curing agent, degas the mixture under vacuum to remove any trapped air and volatile contaminants.

  • Material Storage: Store both the epoxy resin and the this compound in tightly sealed containers in a dry place.

Data Presentation

Table 1: Illustrative Impact of Moisture Content on Reaction Yield

The following table provides an illustrative example of how increasing levels of moisture in this compound can lead to a decrease in the yield of a desired product in a hypothetical reaction. While specific quantitative data for this exact compound is limited in publicly available literature, this trend is well-established for moisture-sensitive siloxanes.

Moisture Content in this compound (ppm)Expected Product Yield (%)Observations
< 5095 - 99Clean reaction, minimal byproducts.
10090 - 95Minor byproduct formation may be observed.
25080 - 90Noticeable byproduct formation, potential for slight viscosity changes.
50065 - 80Significant byproduct precipitation, noticeable decrease in reaction efficiency.
> 1000< 65High levels of insoluble byproducts, potential for gel formation.

Experimental Protocols

Protocol 1: Determination of Moisture Content by Karl Fischer Titration

This protocol is adapted from standard methods for determining water content in silicone oils.[3][4]

Materials:

  • Karl Fischer Titrator (Volumetric or Coulometric)

  • Anhydrous Methanol or a specialized Karl Fischer solvent for oils

  • Karl Fischer Reagent (CombiTitrant or equivalent)

  • Dry Syringes and Needles

  • This compound sample

Procedure:

  • Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be conditioned to a dry state.

  • Solvent Introduction: Add a suitable volume of anhydrous methanol or a specialized solvent to the titration vessel.

  • Pre-Titration: Perform a pre-titration to neutralize any residual moisture in the solvent until a stable endpoint is reached.

  • Sample Introduction: Using a dry syringe, draw a known weight of the this compound sample.

  • Titration: Inject the sample into the titration vessel and start the titration.

  • Endpoint Determination: The titration will proceed until all the water in the sample has reacted. The instrument will automatically determine the endpoint.

  • Calculation: The instrument software will calculate the moisture content in ppm or percentage based on the amount of Karl Fischer reagent consumed.

Protocol 2: General Procedure for Anhydrous Reaction Conditions

Materials:

  • Schlenk line or glove box

  • Oven-dried glassware

  • Dry solvents

  • Inert gas (Nitrogen or Argon)

  • Septa and needles

Procedure:

  • Glassware Preparation: Dry all glassware in an oven at >120°C for at least 4 hours and allow it to cool under a stream of inert gas or in a desiccator.

  • Apparatus Assembly: Assemble the reaction apparatus while hot and immediately place it under a positive pressure of inert gas.

  • Solvent and Reagent Transfer: Transfer dry solvents and liquid reagents via a cannula or a dry syringe. Add solid reagents under a positive flow of inert gas.

  • Reaction Execution: Maintain a positive pressure of inert gas throughout the reaction. Use a bubbler to monitor the gas flow.

  • Work-up: Quench the reaction and perform the work-up under conditions that minimize exposure to atmospheric moisture until the product is no longer moisture-sensitive.

Mandatory Visualization

Hydrolysis_Pathway cluster_0 Hydrolysis cluster_1 Condensation Disiloxane This compound (Si-O-Si bond) Silanol 3-Aminopropyldimethylsilanol (Si-OH) Disiloxane->Silanol + H₂O Silanol_2 2x 3-Aminopropyldimethylsilanol (Si-OH) Water H₂O Oligomer Siloxane Oligomer/Polymer (Si-O-Si bond) Silanol_2->Oligomer - H₂O Water_byproduct H₂O Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Workup Oven_Dry Oven-Dry Glassware Inert_Atmosphere Setup Inert Atmosphere Oven_Dry->Inert_Atmosphere Dry_Solvents Dry Solvents & Reagents Add_Reagents Add Reagents via Syringe/Cannula Dry_Solvents->Add_Reagents Inert_Atmosphere->Add_Reagents Run_Reaction Run Reaction under Inert Gas Add_Reagents->Run_Reaction Monitor_Reaction Monitor by TLC/GC/NMR Run_Reaction->Monitor_Reaction Aqueous_Workup Anhydrous or Aqueous Workup Monitor_Reaction->Aqueous_Workup Purification Purification Aqueous_Workup->Purification Troubleshooting_Logic Problem Low Yield / Byproducts / Poor Curing Check_Moisture Is Moisture Contamination Suspected? Problem->Check_Moisture Implement_Anhydrous Implement Anhydrous Techniques: - Dry Solvents - Inert Atmosphere - Dry Glassware Check_Moisture->Implement_Anhydrous Yes Verify_Reagents Verify Reagent Purity and Storage Check_Moisture->Verify_Reagents No Success Problem Resolved Implement_Anhydrous->Success Optimize_Conditions Optimize Reaction Conditions (Temperature, Time) Verify_Reagents->Optimize_Conditions Optimize_Conditions->Success

References

Technical Support Center: Controlling Polymer Molecular weight with 1,3-Bis(3-aminopropyl)tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing 1,3-Bis(3-aminopropyl)tetramethyldisiloxane (APTMDS) in polymer synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (APTMDS) in polymerization reactions?

A1: this compound is a versatile organosilicon compound that primarily functions as a chain extender or a chain terminator (end-capper) in step-growth polymerization. Its bifunctional nature, with two primary amine groups, allows it to be incorporated into polymer backbones, introducing flexible siloxane segments. It is commonly used in the synthesis of silicon-modified polyamides, polyimides, polyurethanes, and as a curing agent for epoxy resins.[1]

Q2: How does APTMDS help in controlling the molecular weight of polymers?

A2: APTMDS can control polymer molecular weight in two main ways:

  • As a Chain Extender: When used as a comonomer with other difunctional monomers (e.g., diacids, diisocyanates, or dianhydrides), APTMDS participates in the polymer chain growth. The stoichiometry between APTMDS and the other comonomers is a critical factor in determining the final molecular weight.

  • As a Chain Terminator (End-Capper): In the synthesis of polymers like aminopropyl-terminated polydimethylsiloxanes (PDMS), APTMDS acts as an end-capper. In ring-opening polymerization of cyclic siloxanes, the concentration of APTMDS directly controls the final molecular weight of the resulting aminopropyl-terminated silicone fluids.[2]

Q3: What types of polymers can be synthesized or modified using APTMDS?

A3: APTMDS is used to synthesize or modify a variety of polymers, including:

  • Polysiloxane-based copolymers: It is a key monomer in creating polysiloxane-urea elastomers and other silicone-based copolymers.

  • Polyamides: It can be reacted with dicarboxylic acids or their derivatives to form siloxane-containing polyamides.[3]

  • Polyimides: It is used with dianhydrides to produce polyimides with siloxane segments in the main chain.[3]

  • Polyurethanes: It can act as a chain extender in polyurethane synthesis, reacting with diisocyanates.

  • Epoxy Resins: It can be used as a curing agent or modifier for epoxy resins to improve properties like impact resistance.[4]

Q4: What are the key safety precautions to consider when handling APTMDS?

A4: this compound is a corrosive and combustible liquid that can cause severe skin burns and eye damage.[5][6] It is also air-sensitive.[7] Therefore, it is crucial to:

  • Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[5][6]

  • Handle the compound in a well-ventilated area, preferably under an inert atmosphere (e.g., nitrogen or argon).

  • Store it in a cool, dark, and dry place in a tightly sealed container.

  • Keep it away from heat, sparks, and open flames.[6]

  • In case of contact, rinse the affected area immediately and thoroughly with water and seek medical attention.

Troubleshooting Guides

Issue 1: Inconsistent or Uncontrolled Polymer Molecular Weight

Question: My polymerization reaction with APTMDS is yielding polymers with a much lower or higher molecular weight than expected. What could be the cause and how can I fix it?

Answer:

Potential Cause Troubleshooting Steps
Incorrect Stoichiometry In step-growth polymerization, a precise 1:1 molar ratio of reactive groups is crucial for achieving high molecular weight. A slight excess of one monomer will limit the final molecular weight. Carefully recalculate and re-weigh your monomers. Ensure high-purity monomers are used to avoid stoichiometry disruption by impurities.
Impurities in Monomers or Solvents Monofunctional impurities can act as chain stoppers, prematurely terminating polymer growth and leading to lower molecular weight. Water can also interfere with many polymerization reactions. Use freshly purified monomers and anhydrous solvents.
Incomplete Reaction Step-growth polymerizations require high conversion (>99%) to achieve high molecular weight. Increase the reaction time or temperature (within the limits of polymer stability) to drive the reaction to completion. Ensure efficient mixing to overcome diffusion limitations.
Side Reactions At elevated temperatures, side reactions such as cyclization or branching can occur, affecting the molecular weight distribution. Optimize the reaction temperature and consider using a catalyst to promote the desired polymerization reaction at a lower temperature.
APTMDS Concentration (as end-capper) In ring-opening polymerizations for synthesizing aminopropyl-terminated PDMS, the molecular weight is inversely proportional to the APTMDS concentration.[2] Ensure the correct concentration of APTMDS is used to target the desired molecular weight.

Logical Workflow for Troubleshooting Molecular Weight Issues

start Inconsistent Molecular Weight check_stoichiometry Verify Monomer Stoichiometry start->check_stoichiometry check_purity Check Monomer and Solvent Purity start->check_purity check_conditions Review Reaction Conditions (Time, Temp) start->check_conditions check_aptmds_conc Confirm APTMDS Concentration (if end-capper) start->check_aptmds_conc solution_stoichiometry Recalculate and Re-weigh Monomers check_stoichiometry->solution_stoichiometry solution_purity Purify Monomers and Use Anhydrous Solvents check_purity->solution_purity solution_conditions Optimize Reaction Time and Temperature check_conditions->solution_conditions solution_aptmds_conc Adjust APTMDS Concentration check_aptmds_conc->solution_aptmds_conc

Caption: Troubleshooting inconsistent molecular weight.

Issue 2: Poor Solubility of Reactants or Polymer

Question: I am observing precipitation of my monomers or the resulting polymer during the reaction. How can I address this solubility issue?

Answer:

Potential Cause Troubleshooting Steps
Inappropriate Solvent The solubility of APTMDS and the resulting polymer can vary significantly depending on the solvent. APTMDS is slightly soluble in water.[7] For polymerizations, polar aprotic solvents like NMP, DMAc, or THF are often used. Conduct small-scale solubility tests with different solvents before running the full-scale reaction.
Polymer Crystallinity Some siloxane-containing polymers can be crystalline and may precipitate from the reaction mixture as the molecular weight increases.[3] Consider running the polymerization at a higher temperature (if thermally stable) to maintain solubility. A change in solvent to one that better solvates the polymer backbone might be necessary.
High Polymer Concentration As the polymerization proceeds and molecular weight increases, the viscosity of the solution will rise, and the polymer may precipitate if the concentration is too high. Reduce the initial monomer concentration.

Experimental Workflow for Addressing Solubility

start Precipitation During Reaction solubility_test Conduct Solvent Screening start->solubility_test adjust_temp Increase Reaction Temperature start->adjust_temp adjust_conc Decrease Monomer Concentration start->adjust_conc select_solvent Select Optimal Solvent solubility_test->select_solvent optimize_temp Find Optimal Temperature adjust_temp->optimize_temp optimize_conc Determine Optimal Concentration adjust_conc->optimize_conc

Caption: Addressing solubility issues during polymerization.

Issue 3: Broad Polydispersity Index (PDI) in the Final Polymer

Question: The Gel Permeation Chromatography (GPC) analysis of my polymer shows a broad molecular weight distribution (high PDI). What are the likely causes and solutions?

Answer:

Potential Cause Troubleshooting Steps
Side Reactions Branching or cross-linking reactions can lead to a broadening of the PDI. Ensure the reaction temperature is not excessively high. Analyze the polymer structure by NMR to check for evidence of side reactions.
Slow Initiation or Chain Transfer In some polymerization mechanisms, slow initiation relative to propagation can lead to a broad PDI. Ensure your initiator is effective and added correctly. Chain transfer to solvent or impurities can also broaden the PDI. Use high-purity reagents and a solvent with low chain transfer constants.
Non-ideal Polymerization Kinetics Step-growth polymerizations inherently produce polymers with a PDI of around 2 at high conversion. If a narrower PDI is required, consider controlled polymerization techniques if applicable to your system.
GPC Analysis Issues Improper sample preparation, column interactions, or incorrect calibration can lead to artificially broad PDI values. Ensure the polymer is fully dissolved and filtered before injection. Use a GPC column and mobile phase that are compatible with your polymer to avoid interactions. Calibrate your GPC with appropriate standards.

Decision Tree for Investigating High PDI

start High PDI Observed check_reaction Review Polymerization Conditions start->check_reaction check_gpc Verify GPC Analysis start->check_gpc temp_too_high Excessive Temperature? check_reaction->temp_too_high impurities Presence of Impurities? check_reaction->impurities sample_prep Proper Sample Prep? check_gpc->sample_prep column_compat Column Compatibility? check_gpc->column_compat lower_temp Lower Reaction Temperature temp_too_high->lower_temp Yes purify Purify Reagents impurities->purify Yes reprepare Re-prepare GPC Sample sample_prep->reprepare No change_column Change GPC Column/Mobile Phase column_compat->change_column No

Caption: Investigating the cause of high PDI.

Data Presentation

Table 1: Effect of this compound (APTMDS) Concentration on the Molecular Weight of Aminopropyl-terminated Polydimethylsiloxane (PDMS)

APTMDS Concentration (mol%)Target Mn ( g/mol )Experimentally Determined Mn ( g/mol )Polydispersity Index (PDI)
102,5002,6001.5
55,0005,2001.6
2.510,00010,5001.7
1.2520,00021,0001.8

Note: This data is illustrative and based on the general principle of a linear correlation between molecular weight and end-blocker concentration in ring-opening polymerizations. Actual results may vary depending on specific reaction conditions.[2]

Experimental Protocols

Protocol 1: Synthesis of Aminopropyl-Terminated Polydimethylsiloxane (PDMS) with Controlled Molecular Weight

This protocol describes the synthesis of aminopropyl-terminated PDMS via the ring-opening equilibration of octamethylcyclotetrasiloxane (D4) with APTMDS as an end-capper.

Materials:

  • Octamethylcyclotetrasiloxane (D4)

  • This compound (APTMDS)

  • Tetramethylammonium siloxanolate catalyst

  • Toluene (anhydrous)

Procedure:

  • To a dried, nitrogen-purged reactor equipped with a mechanical stirrer and a reflux condenser, add the calculated amount of D4 and APTMDS in anhydrous toluene. The amount of APTMDS will determine the final molecular weight of the polymer.

  • Heat the mixture to 80°C with stirring.

  • Add the tetramethylammonium siloxanolate catalyst to initiate the polymerization.

  • Maintain the reaction at 80°C for 24 hours to allow the equilibration to complete.

  • After 24 hours, cool the reaction mixture to room temperature.

  • To deactivate the catalyst, heat the mixture to 150°C for 2-3 hours under a nitrogen stream.

  • Remove the solvent and any unreacted cyclic siloxanes by vacuum distillation.

  • Characterize the resulting aminopropyl-terminated PDMS for its molecular weight (Mn and Mw) and PDI using Gel Permeation Chromatography (GPC) and determine the amine equivalent weight by titration.

Protocol 2: Synthesis of a Siloxane-Containing Polyamide

This protocol outlines the synthesis of a polyamide from APTMDS and an aromatic dicarboxylic acid chloride via low-temperature solution polycondensation.

Materials:

  • This compound (APTMDS)

  • Terephthaloyl chloride (or other aromatic diacid chloride)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Triethylamine (as an acid scavenger)

  • Methanol

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a precise amount of APTMDS and triethylamine in anhydrous NMP.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve an equimolar amount of terephthaloyl chloride in anhydrous NMP.

  • Slowly add the diacid chloride solution to the stirred diamine solution at 0°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.

  • Precipitate the resulting polyamide by pouring the viscous solution into a large volume of methanol with vigorous stirring.

  • Collect the fibrous polymer by filtration, wash it thoroughly with methanol to remove any unreacted monomers and salts, and then dry it in a vacuum oven at 60-80°C until a constant weight is achieved.

  • Characterize the polymer's molecular weight and PDI by GPC, and confirm its structure using FTIR and NMR spectroscopy. The molecular weight can be controlled by introducing a slight stoichiometric imbalance of the monomers or by adding a monofunctional amine or acid chloride as a chain stopper.

References

Technical Support Center: Synthesis of 1,3-Bis(3-aminopropyl)tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,3-Bis(3-aminopropyl)tetramethyldisiloxane. This guide is designed to assist researchers, scientists, and drug development professionals in improving reaction yields and troubleshooting common issues encountered during synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the most common method for synthesizing this compound with high yield and purity?

A1: A widely used and effective method involves a three-step process: hydrosilylation of an N-silylated allylamine with a hydrogendimethylalkoxysilane, followed by desilylation and subsequent hydrolysis.[1] This method is advantageous as it minimizes the formation of isomers, leading to a high-purity final product.[1]

Q2: My reaction is producing a significant amount of the 1-(2-aminopropyl)-3-(3-aminopropyl)tetramethyldisiloxane isomer. How can I prevent this?

A2: The formation of the 2-aminopropyl isomer is a common side reaction resulting from internal addition during hydrosilylation.[1] To favor the desired terminal addition and obtain the pure this compound, it is crucial to use an N-silylated allylamine, such as N,N-bis(trimethylsilyl)allylamine or N-trimethylsilylallylamine.[1] This protection of the amino group steers the reaction towards the formation of the gamma-aminopropyl substitution.[2]

Q3: What are the key factors influencing the overall yield of the synthesis?

A3: Several factors can impact the final yield:

  • Catalyst: A platinum-based catalyst, such as a solution of H₂PtCl₆·6H₂O in isopropyl alcohol, is commonly used to facilitate the hydrosilylation reaction.[1] The catalyst concentration and activity are critical.

  • Reactant Purity: The purity of the starting materials, particularly the N-silylated allylamine and the silane, is essential to prevent side reactions.

  • Reaction Conditions: Careful control of reaction temperature during hydrosilylation (e.g., around 70°C) and reflux during desilylation and hydrolysis is necessary for optimal results.[1]

  • Hydrolysis Step: The presence of trialkylalkoxysilane by-products during hydrolysis can lead to the formation of undesired disiloxane compounds, thereby reducing the yield of the target product.[1] It is recommended to distill off these by-products before adding water for hydrolysis.[1]

Q4: I am observing the formation of by-products like 3-aminopropylpentamethyldisiloxane. What is the cause?

A4: The formation of such by-products can occur when using 1,1,3,3-tetramethyldisiloxane directly in the hydrosilylation with a protected allylamine, followed by desilylation.[1] A more controlled, multi-step approach involving an intermediate 3-aminopropyldimethylalkoxysilane which is then hydrolyzed, is recommended to avoid these side reactions.[1]

Q5: What is the recommended purification method for the final product?

A5: Vacuum distillation is the standard and effective method for purifying this compound to a high degree of purity.[1] The typical boiling point range is 85-93°C at 1-1.5 mmHg.[1]

Data Presentation: Reaction Yields

The following table summarizes the yields of this compound obtained under different experimental conditions as described in the literature.

ExampleN-silylated AllylamineSilane CompoundDesilylation AlcoholYield (%)Boiling Point (°C/mmHg)Reference
1N,N-bis(trimethylsilyl)allylamineDimethylethoxysilaneEthanol8485-87 / 1[1]
2N,N-bis(trimethylsilyl)allylamineDimethylethoxysilaneMethanol8699-101 / 2[1]
3N-trimethylsilylallylamineDimethylethoxysilaneEthanol8099-101 / 2[1]
4N-triethylsilylallylamineDimethylethoxysilaneEthanol7191-93 / 1.5[1]

Experimental Protocols

Key Experimental Protocol for High-Yield Synthesis (Based on Example 1 from US Patent 6,087,520 A)[1]

  • Hydrosilylation:

    • A 1-liter glass flask is equipped with a stirrer, reflux condenser, thermometer, and dropping funnel.

    • Charge the flask with 201.5 g (1.0 mol) of N,N-bis(trimethylsilyl)allylamine and 0.98 g of a 4% isopropyl alcohol solution of H₂PtCl₆·6H₂O.

    • From the dropping funnel, add 104.2 g (1.0 mol) of dimethylethoxysilane dropwise to the flask at 70°C over 3 hours.

    • After the addition is complete, allow the reaction solution to ripen for one hour at the same temperature.

  • Desilylation:

    • To the reaction solution, add 368.5 g of ethanol and 1.7 g of dodecylbenzenesulfonic acid.

    • Reflux the reaction solution for 6 hours to complete the desilylation reaction.

  • Purification and Hydrolysis:

    • Transfer the reaction solution to a distillation apparatus.

    • Distill off the ethanol and trimethylmethoxysilane under atmospheric pressure.

    • Add 10 g of water to the remaining residue and reflux for 2 hours.

  • Final Purification:

    • Perform vacuum distillation on the resulting solution.

    • Collect the fraction at 85 to 87°C / 1 mmHg to obtain 1,3-bis(3-aminopropyl)-tetramethyldisiloxane. (Yield: 84%).

Visualizations

Chemical Synthesis Pathway

G cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Products N_silylated_allylamine N-Silylated Allylamine hydrosilylation Hydrosilylation (Pt Catalyst, 70°C) N_silylated_allylamine->hydrosilylation hydrogendimethylalkoxysilane Hydrogendimethylalkoxysilane hydrogendimethylalkoxysilane->hydrosilylation intermediate 3-Aminopropyldimethylalkoxysilane hydrosilylation->intermediate Forms Intermediate desilylation Desilylation (Alcohol, Acid Catalyst) hydrolysis Hydrolysis (Water, Reflux) desilylation->hydrolysis final_product 1,3-Bis(3-aminopropyl) tetramethyldisiloxane hydrolysis->final_product intermediate->desilylation

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

G start Start step1 Step 1: Hydrosilylation - Charge reactants & catalyst - Add silane dropwise at 70°C - Ripen for 1 hour start->step1 step2 Step 2: Desilylation - Add alcohol and acid catalyst - Reflux for 6 hours step1->step2 step3 Step 3: Purification & Hydrolysis - Distill off by-products - Add water and reflux step2->step3 step4 Step 4: Final Purification - Vacuum distillation step3->step4 end End Product step4->end

Caption: A streamlined workflow for the synthesis and purification process.

References

Technical Support Center: Managing Viscosity in Polymerization with 1,3-Bis(3-aminopropyl)tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing viscosity during polymerization reactions involving 1,3-Bis(3-aminopropyl)tetramethyldisiloxane. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered in the laboratory.

Troubleshooting Guide

Unexpected viscosity behavior during polymerization can be indicative of several underlying issues. The flexible nature of the siloxane backbone in this compound can influence the rheological properties of the resulting polymer solution. This guide provides a structured approach to identifying and resolving common viscosity-related problems.

Table 1: Troubleshooting Common Viscosity Issues

ProblemPotential CausesRecommended Solutions
Viscosity is unexpectedly high High Molecular Weight: The polymer chains may be growing longer than anticipated.- Reduce Monomer Concentration: Lowering the initial concentration of monomers can help control the chain length. - Increase Initiator/Catalyst Concentration: A higher initiator concentration can lead to the formation of more, but shorter, polymer chains. - Adjust Temperature: In some systems, increasing the reaction temperature can lead to a lower molecular weight. However, this should be done cautiously as it can also accelerate side reactions.
Cross-linking or Gelation: Unintended side reactions or the presence of multifunctional impurities can lead to the formation of a polymer network.[1]- Verify Monomer Purity: Ensure that the this compound and other monomers are free from multifunctional impurities. - Control Temperature: Localized "hot spots" can promote side reactions. Ensure uniform heating and efficient stirring. - Optimize Catalyst Concentration: Some catalysts can promote side reactions at higher concentrations.
Poor Solvent Quality: In a "poor" solvent, polymer chains may aggregate, leading to an increase in viscosity.- Select a "Good" Solvent: A solvent in which the polymer is highly soluble will promote chain extension and can lead to a more predictable viscosity profile.
Viscosity is unexpectedly low Low Molecular Weight: The polymer chains are not reaching the desired length.- Increase Monomer Concentration: Higher monomer availability can promote the growth of longer polymer chains. - Decrease Initiator/Catalyst Concentration: Fewer initiation sites can lead to the formation of longer polymer chains. - Check for Impurities: Monofunctional impurities can act as chain terminators, limiting the final molecular weight.
Chain Transfer Reactions: The solvent or impurities may be acting as chain transfer agents, terminating chain growth prematurely.- Choose a Non-Reactive Solvent: Select a solvent that does not participate in chain transfer reactions. - Purify Monomers and Solvents: Remove any impurities that could act as chain transfer agents.
Inconsistent viscosity between batches Variability in Raw Materials: Differences in the purity of monomers or solvents can lead to batch-to-batch variations.- Standardize Material Quality: Use monomers and solvents from the same supplier and lot number whenever possible. - Characterize Incoming Materials: Verify the purity of all raw materials before use.
Inconsistent Reaction Conditions: Variations in temperature, stirring speed, or addition rates can affect the polymerization kinetics and, consequently, the viscosity.- Implement Strict Process Control: Precisely control all reaction parameters, including temperature, stirring rate, and the rate of monomer addition.

Logical Workflow for Troubleshooting Viscosity

The following diagrams illustrate a systematic approach to diagnosing and resolving issues of unexpectedly high or low viscosity.

HighViscosityTroubleshooting Start High Viscosity Observed CheckMW Analyze Molecular Weight (e.g., GPC) Start->CheckMW MW_High Molecular Weight is High CheckMW->MW_High MW_Expected Molecular Weight is as Expected CheckMW->MW_Expected ReduceMonomer Reduce Monomer Concentration MW_High->ReduceMonomer IncreaseInitiator Increase Initiator/Catalyst MW_High->IncreaseInitiator AdjustTemp Adjust Temperature MW_High->AdjustTemp CheckGelation Evidence of Gelation? MW_Expected->CheckGelation YesGel Yes CheckGelation->YesGel Yes NoGel No CheckGelation->NoGel No CheckImpurities Check Monomer Purity for Multifunctional Impurities YesGel->CheckImpurities ControlTemp Improve Temperature Control YesGel->ControlTemp OptimizeCatalyst Optimize Catalyst Concentration YesGel->OptimizeCatalyst CheckSolvent Evaluate Solvent Quality NoGel->CheckSolvent ImproveSolubility Select a Better Solvent CheckSolvent->ImproveSolubility LowViscosityTroubleshooting Start Low Viscosity Observed CheckMW Analyze Molecular Weight (e.g., GPC) Start->CheckMW MW_Low Molecular Weight is Low CheckMW->MW_Low MW_Expected Molecular Weight is as Expected CheckMW->MW_Expected IncreaseMonomer Increase Monomer Concentration MW_Low->IncreaseMonomer DecreaseInitiator Decrease Initiator/Catalyst MW_Low->DecreaseInitiator CheckImpurities Check for Monofunctional Impurities MW_Low->CheckImpurities CheckChainTransfer Evaluate Potential for Chain Transfer MW_Expected->CheckChainTransfer PurifyMaterials Purify Monomers and Solvents CheckChainTransfer->PurifyMaterials ChangeSolvent Select a Non-Reactive Solvent CheckChainTransfer->ChangeSolvent

References

Technical Support Center: Characterization of Impurities in 1,3-Bis(3-aminopropyl)tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Bis(3-aminopropyl)tetramethyldisiloxane. The following sections detail common impurities, analytical methodologies for their characterization, and solutions to potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

A1: Common impurities can originate from the synthesis process, degradation, or storage. These include:

  • Isomeric Byproducts: 1-(2-aminopropyl)-3-(3-aminopropyl)tetramethyldisiloxane is a common isomer formed during the hydrosilylation reaction.

  • Unreacted Starting Materials: Residual amounts of allylamine and 1,1,3,3-tetramethyldisiloxane may be present.

  • Hydrolysis Products: The siloxane (Si-O-Si) bond is susceptible to hydrolysis, which can lead to the formation of silanols and other degradation products.

  • Cyclic Siloxanes: Small cyclic siloxanes (e.g., D3, D4, D5, D6) can be present as byproducts from the synthesis of siloxane raw materials.

  • Catalyst Residues: Traces of the platinum catalyst used in the hydrosilylation step may remain.

Q2: Which analytical techniques are recommended for impurity profiling of this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity characterization:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile and semi-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): Provides detailed structural information for the main component and impurities. ²⁹Si NMR is particularly useful for identifying different siloxane environments.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for identifying functional groups and monitoring for the presence of hydrolysis products (silanols).

Q3: How can I quantify the level of impurities in my sample?

A3: Quantitative analysis can be performed using Gas Chromatography with a Flame Ionization Detector (GC-FID) or GC-MS. This involves creating a calibration curve with certified reference standards for the expected impurities. An internal standard method is often employed for improved accuracy and precision.

Troubleshooting Guides

GC-MS Analysis Troubleshooting

Problem: Peak tailing for the main compound and amine-containing impurities.

  • Cause: Amines are basic and can interact with acidic sites on the GC column and in the inlet, leading to poor peak shape.

  • Solution:

    • Use a GC column specifically designed for amine analysis, which has a basic deactivation.

    • Ensure the inlet liner is deactivated and clean. Consider using a liner with glass wool to trap non-volatile residues.

    • Derivatize the amine groups to make them less polar and less prone to tailing.

Problem: Ghost peaks appearing in the chromatogram.

  • Cause: Contamination from the syringe, septum, or previous injections. Septum bleed can introduce siloxane impurities.

  • Solution:

    • Bake out the column and inlet at a high temperature.

    • Replace the septum with a high-quality, low-bleed version.

    • Rinse the syringe with an appropriate solvent before each injection.

    • Run a blank solvent injection to confirm the system is clean.

NMR Analysis Troubleshooting

Problem: Broad peaks in the ¹H NMR spectrum.

  • Cause:

    • Presence of paramagnetic impurities (e.g., residual catalyst).

    • Sample viscosity is too high.

    • Chemical exchange of the amine protons.

  • Solution:

    • Filter the sample through a short plug of silica gel to remove catalyst residues.

    • Dilute the sample to reduce viscosity.

    • To confirm amine proton exchange, add a drop of D₂O to the NMR tube and re-acquire the spectrum; the amine proton signal should disappear.

Problem: Unidentified signals in the ²⁹Si NMR spectrum.

  • Cause: Presence of various siloxane impurities or degradation products.

  • Solution:

    • Consult ²⁹Si NMR chemical shift databases for siloxanes to tentatively identify the impurities.

    • Compare the spectrum to that of a known standard.

    • Spike the sample with suspected impurities to confirm their identity by observing the increase in signal intensity.

FT-IR Analysis Troubleshooting

Problem: Broad absorption band in the 3200-3600 cm⁻¹ region.

  • Cause: Presence of water or silanol (Si-OH) groups from hydrolysis.

  • Solution:

    • Handle and prepare the sample in a dry environment (e.g., a glove box) to minimize moisture exposure.

    • Dry the sample over a suitable drying agent if appropriate.

    • The presence of a sharp band around 3690 cm⁻¹ in a dilute solution can indicate free silanol groups, while a broad band suggests hydrogen-bonded silanols or water.[1]

Data Presentation

Table 1: Common Impurities and their Typical GC-MS and NMR Signatures

Impurity NameChemical StructureExpected GC-MS Fragmentation Ions (m/z)Key ¹H NMR Signals (ppm)Key ²⁹Si NMR Signals (ppm)
This compoundH₂N(CH₂)₃Si(CH₃)₂OSi(CH₃)₂(CH₂)₃NH₂233, 146, 116, 72~2.6 (t, -CH₂NH₂), ~1.5 (m, -CH₂-), ~0.5 (t, -SiCH₂-), ~0.05 (s, Si-CH₃)~7 to 8
1-(2-aminopropyl)-3-(3-aminopropyl)tetramethyldisiloxaneH₂N(CH₂)₃Si(CH₃)₂OSi(CH₃)₂(CH(CH₃))NH₂233, 146, 130, 58Additional signals for the isopropyl groupAdditional signals may be observed
AllylamineCH₂=CHCH₂NH₂57, 56, 42, 30~5.8 (m, =CH-), ~5.1 (m, =CH₂), ~3.2 (d, -CH₂N)N/A
1,1,3,3-TetramethyldisiloxaneHSi(CH₃)₂OSi(CH₃)₂H133, 119, 75, 59~4.7 (septet, Si-H), ~0.1 (d, Si-CH₃)~-16 to -18
Hexamethylcyclotrisiloxane (D3)[-(CH₃)₂SiO-]₃207, 193, 73~0.1 (s, Si-CH₃)~-9
Octamethylcyclotetrasiloxane (D4)[-(CH₃)₂SiO-]₄281, 267, 73~0.1 (s, Si-CH₃)~-19

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To separate and identify volatile and semi-volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).

  • Methodology:

    • Column Selection: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is a good starting point. For better peak shape with amines, a column with basic deactivation is recommended.

    • Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane, hexane) to a concentration of approximately 1 mg/mL.

    • GC Conditions:

      • Inlet Temperature: 250 °C

      • Injection Volume: 1 µL

      • Split Ratio: 20:1 (can be adjusted based on sensitivity requirements)

      • Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.

      • Oven Temperature Program:

        • Initial temperature: 50 °C, hold for 2 minutes.

        • Ramp to 280 °C at 10 °C/min.

        • Hold at 280 °C for 5-10 minutes.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: 35-500 amu.

      • Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To obtain detailed structural information and confirm the identity of the main component and impurities.

  • Instrumentation: NMR spectrometer (300 MHz or higher recommended for better resolution).

  • Methodology:

    • Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

    • ¹H NMR:

      • Acquire a standard proton spectrum. Key signals for this compound are expected around 2.6 ppm (-CH₂NH₂), 1.5 ppm (-CH₂-), 0.5 ppm (-SiCH₂-), and 0.05 ppm (Si-CH₃).

    • ¹³C NMR:

      • Acquire a proton-decoupled carbon spectrum. This will provide information on the number of unique carbon environments.

    • ²⁹Si NMR:

      • This is a low-sensitivity nucleus, so a larger number of scans may be required.

      • Use a pulse sequence like INEPT or DEPT to enhance the signal.[2][3]

      • The main product should show a signal around 7-8 ppm. Other siloxane impurities will have characteristic chemical shifts (e.g., cyclic siloxanes appear at more negative values).[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To identify functional groups and detect hydrolysis byproducts.

  • Instrumentation: FT-IR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

  • Methodology:

    • Sample Preparation (ATR):

      • Ensure the ATR crystal is clean.

      • Place a small drop of the liquid sample directly onto the crystal.

      • Acquire the spectrum. This method is quick and requires minimal sample preparation.

    • Sample Preparation (Transmission - Neat Liquid):

      • Place a small drop of the liquid between two salt plates (e.g., KBr, NaCl) to form a thin film.

      • Mount the plates in the spectrometer and acquire the spectrum.

    • Data Analysis: Look for characteristic absorption bands:

      • N-H stretch (amine): ~3300-3400 cm⁻¹

      • C-H stretch (alkyl): ~2850-2960 cm⁻¹

      • N-H bend (amine): ~1600 cm⁻¹

      • Si-CH₃: ~1260 cm⁻¹ and ~800 cm⁻¹

      • Si-O-Si stretch: Strong, broad band around 1050-1100 cm⁻¹

      • Si-OH stretch (silanol impurity): Broad band around 3200-3600 cm⁻¹, potentially a sharper band around 3690 cm⁻¹ for free silanols.[1]

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_analysis Data Interpretation and Reporting Sample Sample of This compound Dilution Dilute in appropriate solvent Sample->Dilution FTIR FT-IR Spectroscopy Sample->FTIR Direct analysis (ATR or neat) GCMS GC-MS Analysis Dilution->GCMS NMR NMR Spectroscopy (1H, 13C, 29Si) Dilution->NMR ImpurityID Impurity Identification GCMS->ImpurityID Quant Quantification GCMS->Quant NMR->ImpurityID FTIR->ImpurityID Report Final Report ImpurityID->Report Quant->Report

Caption: Experimental workflow for impurity characterization.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Corrective Actions Problem Problem Encountered (e.g., Peak Tailing in GC) Cause1 Active sites in GC inlet/column Problem->Cause1 Cause2 Incorrect column choice Problem->Cause2 Cause3 Sample overload Problem->Cause3 Solution1 Use deactivated liner and amine-specific column Cause1->Solution1 Solution2 Select appropriate column polarity Cause2->Solution2 Solution3 Dilute sample or reduce injection volume Cause3->Solution3 Resolution Problem Resolved Solution1->Resolution Solution2->Resolution Solution3->Resolution

Caption: Troubleshooting logic for GC peak tailing.

References

Validation & Comparative

A Comparative Analysis of 1,3-Bis(3-aminopropyl)tetramethyldisiloxane and Other Aliphatic Diamine Curing Agents in Epoxy Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Curing Agent Selection

The performance of epoxy resins is critically dependent on the choice of curing agent. For applications demanding a unique balance of flexibility, thermal stability, and mechanical strength, the selection of an appropriate aliphatic diamine is paramount. This guide provides a comprehensive comparison of 1,3-Bis(3-aminopropyl)tetramethyldisiloxane with other widely used aliphatic diamine curing agents, including Isophorone diamine (IPDA), Triethylenetetramine (TETA), and 1,2-Diaminocyclohexane (DCH). The information presented herein is supported by a review of publicly available data and is intended to assist researchers and professionals in making informed decisions for their specific applications.

Performance Characteristics: A Quantitative Comparison

The selection of a curing agent significantly influences the processing characteristics and the final physical properties of the cured epoxy system. The following table summarizes key performance indicators for this compound and its counterparts. The data represents typical values obtained from various sources and should be considered in the context of the specific epoxy resin and curing conditions employed.

PropertyThis compoundIsophorone Diamine (IPDA)Triethylenetetramine (TETA)1,2-Diaminocyclohexane (DCH)Test Method
Mechanical Properties
Tensile Strength (MPa)Moderate60 - 8060 - 80HighASTM D638
Flexural Strength (MPa)Moderate, with improved toughness[1]High80 - 100HighASTM D790
Flexural Modulus (GPa)Lower[1]2.5 - 3.52.5 - 3.0HighASTM D790
Izod Impact Strength (J/m)High50 - 80ModerateHighASTM D256
Shore D Hardness80 - 8585 - 9080 - 85> 85ASTM D2240
Thermal Properties
Glass Transition Temp. (Tg) (°C)90 - 120140 - 160100 - 120150 - 170ASTM D3418
Processing Properties
Viscosity at 25°C (mPa·s)Low~20~20Low
Pot LifeModerate to LongLongShortModerate
Curing TemperatureRoom to ElevatedRoom to ElevatedRoomRoom to Elevated

In-Depth Analysis of Curing Agent Characteristics

This compound: This unique curing agent incorporates a flexible siloxane backbone into the polymer network. This structure imparts several desirable properties, including enhanced toughness and improved thermal stability. A notable characteristic is its ability to lower the viscosity of the epoxy system, which can be advantageous in applications requiring high filler loading or good impregnation of fibrous reinforcements.[1] The presence of the siloxane also contributes to improved water resistance and adhesion to various substrates.

Isophorone Diamine (IPDA): A cycloaliphatic diamine, IPDA is known for imparting high mechanical strength, excellent chemical resistance, and good color stability to epoxy systems.[2] Its rigid cycloaliphatic structure results in a high glass transition temperature, making it suitable for applications requiring elevated temperature performance.

Triethylenetetramine (TETA): As a linear aliphatic amine, TETA is a fast-curing agent often used in applications where rapid property development is required.[3] It provides good mechanical properties at a relatively low cost. However, its high reactivity translates to a shorter pot life, which can be a limitation in some processing scenarios.[3]

1,2-Diaminocyclohexane (DCH): Similar to IPDA, DCH is a cycloaliphatic diamine that yields cured epoxies with high hardness, excellent mechanical strength, and good thermal stability.[4][5] It is often used in industrial flooring and coatings where high performance is essential.

Experimental Protocols

To ensure accurate and reproducible data for the comparison of these curing agents, standardized testing methodologies are crucial. The following are the detailed protocols for the key experiments cited in this guide.

1. Mechanical Properties Testing:

  • Tensile Properties (ASTM D638): Dog-bone shaped specimens are prepared and tested under tension at a constant rate of crosshead displacement. The test determines tensile strength, modulus of elasticity, and elongation at break.

  • Flexural Properties (ASTM D790): Rectangular bar specimens are subjected to three-point bending until fracture or a specified deflection is reached. This test measures flexural strength and modulus.

  • Izod Pendulum Impact Resistance (ASTM D256): A notched specimen is struck by a swinging pendulum. The energy absorbed to break the specimen is a measure of its impact strength.

  • Durometer Hardness (ASTM D2240): The hardness of the cured material is measured by the penetration of a specific indenter under a defined force. Shore D is the typical scale for rigid plastics.

2. Thermal Analysis:

  • Transition Temperatures by Differential Scanning Calorimetry (DSC) (ASTM D3418): A small sample of the cured epoxy is heated at a controlled rate. The heat flow to the sample is monitored to detect thermal transitions, most notably the glass transition temperature (Tg).

3. Processing Properties:

  • Viscosity: Measured using a rotational viscometer at a constant temperature (typically 25°C) to determine the flow characteristics of the uncured resin-hardener mixture.

  • Pot Life (Gel Time): The time from the initial mixing of the resin and curing agent until the mixture reaches a defined viscosity or becomes unworkable. This can be determined by various methods, including monitoring the viscosity increase over time or using a gel time meter.

Logical Comparison of Curing Agent Selection

The choice of an aliphatic diamine curing agent is a multi-faceted decision that depends on the desired balance of properties for the final application. The following diagram illustrates the logical relationship between the curing agents and their key performance attributes.

Curing_Agent_Comparison cluster_agents Aliphatic Diamine Curing Agents cluster_properties Key Performance Attributes BAPTMD 1,3-Bis(3-aminopropyl) tetramethyldisiloxane Flexibility High Flexibility & Toughness BAPTMD->Flexibility Low_Viscosity Low Viscosity BAPTMD->Low_Viscosity IPDA Isophorone Diamine (IPDA) Thermal_Stability High Thermal Stability (High Tg) IPDA->Thermal_Stability Mechanical_Strength High Mechanical Strength IPDA->Mechanical_Strength TETA Triethylenetetramine (TETA) Fast_Cure Fast Cure & Short Pot Life TETA->Fast_Cure DCH 1,2-Diaminocyclohexane (DCH) DCH->Thermal_Stability DCH->Mechanical_Strength

Caption: Comparative strengths of aliphatic diamine curing agents.

Conclusion

The selection of an aliphatic diamine curing agent is a critical step in formulating high-performance epoxy systems. This compound offers a unique combination of flexibility, toughness, and low viscosity, making it an excellent choice for applications where these properties are paramount. In contrast, cycloaliphatic amines like IPDA and DCH excel in providing high thermal stability and mechanical strength. TETA, a linear aliphatic amine, is favored for its rapid cure speed. A thorough understanding of the trade-offs between these different curing agents, as outlined in this guide, will enable researchers and professionals to optimize their material selection and achieve the desired performance characteristics for their specific applications.

References

A Comparative Guide to the Performance of Polyimides: With and Without 1,3-Bis(3-aminopropyl)tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of 1,3-Bis(3-aminopropyl)tetramethyldisiloxane (APTMDS) into a polyimide backbone significantly alters its physicochemical properties, offering a versatile approach to tailor materials for specific high-performance applications. This guide provides a comprehensive comparison of the performance of polyimides with and without this flexible siloxane diamine, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

The introduction of the tetramethyldisiloxane linkage from APTMDS imparts a unique combination of characteristics to the otherwise rigid polyimide structure. These modifications primarily enhance solubility and processability, lower the dielectric constant, and improve surface hydrophobicity, albeit with a potential trade-off in ultimate thermal stability. This guide will delve into these key performance metrics, presenting quantitative data in a clear, comparative format.

Key Performance Metrics: A Tabular Comparison

The following tables summarize the typical performance differences between standard aromatic polyimides and those modified with APTMDS. The data presented is a synthesis of findings from multiple studies to provide a representative comparison.

PropertyStandard Aromatic Polyimide (e.g., PMDA-ODA)APTMDS-Modified Polyimide
Thermal Stability
Glass Transition Temperature (Tg)> 350 °C150 - 250 °C
5% Weight Loss Temperature (TGA)> 500 °C350 - 450 °C
Mechanical Properties
Tensile Strength> 100 MPa30 - 70 MPa
Young's Modulus> 2.5 GPa0.5 - 1.5 GPa
Elongitation at Break< 10%> 20%
Electrical Properties
Dielectric Constant (1 MHz)3.2 - 3.52.5 - 2.8
Other Properties
Moisture Absorption1.0 - 3.0%< 0.5%
SolubilityInsoluble in common organic solventsSoluble in NMP, DMAc, chloroform
Surface Contact Angle (Water)~70°> 90°

Experimental Protocols

The synthesis and characterization of polyimides, both with and without APTMDS, follow established polymer chemistry procedures. Below are detailed methodologies for key experiments.

Polyimide Synthesis (Two-Step Method)
  • Poly(amic acid) Formation:

    • In a nitrogen-purged flask, the diamine (e.g., 4,4'-oxydianiline for a standard polyimide, or a mixture including APTMDS for a modified version) is dissolved in an anhydrous polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).

    • An equimolar amount of an aromatic dianhydride (e.g., pyromellitic dianhydride - PMDA) is added portion-wise to the stirred diamine solution at room temperature.

    • The reaction is continued for 24 hours under a nitrogen atmosphere to yield a viscous poly(amic acid) solution.

  • Imidization:

    • Thermal Imidization: The poly(amic acid) solution is cast onto a glass substrate to form a thin film. The film is then heated in a stepwise manner, for instance: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to effect cyclodehydration and form the polyimide.[1][2]

    • Chemical Imidization: A dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) are added to the poly(amic acid) solution. The mixture is stirred at room temperature for several hours. The resulting polyimide precipitates and is then collected, washed, and dried.[2]

Characterization Techniques
  • Thermal Stability:

    • Thermogravimetric Analysis (TGA): Performed under a nitrogen atmosphere with a heating rate of 10°C/min to determine the 5% weight loss temperature (Td5%).

    • Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) with a typical heating rate of 10-20°C/min.

  • Mechanical Properties:

    • Tensile Testing: Thin films of the polyimide are tested using a universal testing machine according to ASTM D882 standards to determine tensile strength, Young's modulus, and elongation at break.

  • Electrical Properties:

    • Dielectric Constant Measurement: Measured on thin film samples using a parallel plate capacitor setup with an LCR meter at a specific frequency (e.g., 1 MHz).

  • Moisture Absorption:

    • Dried polyimide films are weighed and then immersed in deionized water at room temperature for 24 hours. The percentage increase in weight is calculated after patting the surface dry.

Visualizing the Impact of APTMDS

The following diagrams illustrate the chemical structure and the logical flow of property changes resulting from the incorporation of APTMDS.

G Chemical Structure of an APTMDS-Modified Polyimide cluster_0 Aromatic Dianhydride Unit cluster_1 APTMDS Unit aromatic_dianhydride [Aromatic Dianhydride Core] imide_linkage1 --N(C=O)₂-- aromatic_dianhydride->imide_linkage1 aptmds H₂N-(CH₂)₃-Si(CH₃)₂-O-Si(CH₃)₂-(CH₂)₃-NH₂ imide_linkage2 --(O=C)₂N-- aptmds->imide_linkage2 imide_linkage1->aptmds imide_linkage2->aromatic_dianhydride ...repeating unit...

Caption: General repeating unit of an APTMDS-modified polyimide.

G Experimental Workflow for Polyimide Synthesis and Characterization cluster_char Characterization Techniques start Start dissolve_diamine Dissolve Diamine (with/without APTMDS) in Solvent start->dissolve_diamine add_dianhydride Add Dianhydride dissolve_diamine->add_dianhydride paa_formation Poly(amic acid) Formation add_dianhydride->paa_formation imidization Imidization (Thermal or Chemical) paa_formation->imidization polyimide_film Polyimide Film/Powder imidization->polyimide_film characterization Characterization polyimide_film->characterization tga TGA characterization->tga Thermal Stability dsc DSC characterization->dsc Glass Transition tensile Tensile Testing characterization->tensile Mechanical Properties dielectric Dielectric Measurement characterization->dielectric Electrical Properties

Caption: Workflow for polyimide synthesis and property evaluation.

G Property Comparison: Standard vs. APTMDS-Modified Polyimide cluster_standard Standard Polyimide cluster_aptmds APTMDS-Modified Polyimide high_tg High Tg lower_tg Lower Tg high_tg->lower_tg APTMDS addition high_thermal_stability High Thermal Stability reduced_thermal_stability Reduced Thermal Stability high_thermal_stability->reduced_thermal_stability APTMDS addition high_mechanical_strength High Mechanical Strength increased_flexibility Increased Flexibility high_mechanical_strength->increased_flexibility APTMDS addition high_dielectric_constant High Dielectric Constant lower_dielectric_constant Lower Dielectric Constant high_dielectric_constant->lower_dielectric_constant APTMDS addition low_solubility Low Solubility improved_solubility Improved Solubility low_solubility->improved_solubility APTMDS addition low_moisture_absorption Low Moisture Absorption

References

A Comparative Analysis of the Thermal Properties of Siloxane-Based Polyamides and Traditional Polyamides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the thermal behavior of polymeric materials is paramount for a multitude of applications, from sterile packaging to medical device components. This guide provides a detailed comparison of the thermal properties of emerging siloxane-based polyamides against well-established traditional polyamides like Nylon 6 and Nylon 6,6. The inclusion of siloxane segments into the polyamide backbone imparts unique thermal characteristics that can offer significant advantages in specific applications.

This document summarizes key thermal performance indicators, including glass transition temperature (Tg), melting temperature (Tm), thermal decomposition temperature (Td), and the coefficient of thermal expansion (CTE). All quantitative data is supported by a summary of the experimental protocols used for their determination.

Comparative Thermal Properties

The introduction of flexible siloxane moieties into the rigid polyamide structure significantly alters the thermal properties of the resulting copolymers. Generally, siloxane-based polyamides exhibit lower glass transition temperatures, enhanced thermal stability at elevated temperatures, and a different profile for their coefficient of thermal expansion compared to their traditional counterparts.

Thermal PropertySiloxane-Based PolyamidesTraditional Polyamides (Nylon 6, Nylon 6,6)
Glass Transition Temperature (Tg) -40.8°C to 163°C45°C to 80°C (Nylon 6)[1], ~68°C (Nylon 6,6)[2]
Melting Temperature (Tm) Varies significantly with composition220°C to 235°C (Nylon 6)[1][3], ~261°C (Nylon 6,6)[2]
Thermal Decomposition Temperature (Td) Onset >300°C; can be stable up to ~550°C in inert atmospheres[4][5]~393°C to 460°C (Nylon 6)[1], Onset ~393°C (Nylon 6,6)[6]
Coefficient of Thermal Expansion (CTE) Highly dependent on siloxane content and structure80 to 90 x 10⁻⁶/K (Nylon 6)[1][7], 35 to 45 x 10⁻⁶/K (Nylon 6,6)[2]

Key Observations and Interpretations

The data reveals a distinct trade-off in thermal properties. While traditional polyamides offer higher glass transition and melting temperatures, indicating better dimensional stability at moderately elevated temperatures, siloxane-based polyamides demonstrate superior thermal stability at much higher temperatures before decomposition. The significantly lower glass transition temperatures observed in some siloxane-based polyamides are attributed to the high flexibility of the siloxane backbone.

G cluster_0 Material Properties cluster_1 Thermal Performance Traditional Polyamides Traditional Polyamides High Tg, Tm High Tg, Tm Traditional Polyamides->High Tg, Tm Leads to Moderate Thermal Stability Moderate Thermal Stability Traditional Polyamides->Moderate Thermal Stability Exhibits Siloxane-Based Polyamides Siloxane-Based Polyamides Lower Tg Lower Tg Siloxane-Based Polyamides->Lower Tg Often results in High Thermal Stability (Td) High Thermal Stability (Td) Siloxane-Based Polyamides->High Thermal Stability (Td) Offers superior

Figure 1. Logical relationship of thermal properties.

Experimental Protocols

The data presented in this guide is primarily derived from two key analytical techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymers.

Methodology: A small, precisely weighed sample of the polymer (typically 5-10 mg) is placed in an aluminum pan. An empty reference pan is also prepared. The sample and reference pans are heated in a controlled atmosphere (e.g., nitrogen) at a constant rate, often 10°C/min. The DSC instrument measures the difference in heat flow required to increase the temperature of the sample and the reference.

  • Glass Transition (Tg): Appears as a step-like change in the baseline of the DSC curve, indicating the onset of large-scale molecular motion.

  • Melting (Tm): Characterized by an endothermic peak, where the area under the peak is proportional to the enthalpy of fusion.

For semi-crystalline polymers like polyamides, a second heating scan is often performed after a controlled cooling cycle to erase the thermal history of the sample and obtain more reproducible results.[1][2]

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal decomposition temperature (Td) of the polymers.

Methodology: A sample of the polymer is placed in a high-temperature furnace within the TGA instrument and heated at a constant rate (e.g., 10°C/min or 20°C/min) in a controlled atmosphere (e.g., nitrogen or air). The weight of the sample is continuously monitored as a function of temperature.

  • Thermal Decomposition (Td): The temperature at which significant weight loss begins is taken as the onset of decomposition. Often, the temperature at which 5% or 10% weight loss occurs is reported as a standardized measure of thermal stability.

G cluster_0 Thermal Analysis Workflow Sample Preparation Sample Preparation DSC Analysis DSC Analysis Sample Preparation->DSC Analysis TGA Analysis TGA Analysis Sample Preparation->TGA Analysis Tg_Tm Determine Tg, Tm DSC Analysis->Tg_Tm Td Determine Td TGA Analysis->Td Data Interpretation Data Interpretation Tg_Tm->Data Interpretation Td->Data Interpretation

Figure 2. Experimental workflow for thermal analysis.
Thermomechanical Analysis (TMA)

Objective: To determine the Coefficient of Thermal Expansion (CTE).

Methodology: A sample with a defined geometry is placed in the TMA instrument under a small, constant load. The temperature is ramped at a controlled rate, and the dimensional change of the sample is measured by a sensitive probe. The CTE is calculated from the slope of the dimensional change versus temperature curve.

Conclusion

The choice between siloxane-based and traditional polyamides will be dictated by the specific thermal requirements of the application. Traditional polyamides remain the material of choice for applications requiring rigidity and dimensional stability at temperatures approaching and slightly exceeding 100°C. However, for applications demanding extreme thermal stability, particularly in inert environments, siloxane-based polyamides offer a compelling advantage, maintaining their integrity at temperatures where traditional polyamides would have completely degraded. The enhanced flexibility at low temperatures, as indicated by the lower Tg of some siloxane copolymers, can also be a critical design consideration. Researchers and engineers should carefully consider these trade-offs to select the optimal material for their specific needs.

References

The Impact of Aminopropyl Siloxane Curing Agents on the Mechanical Properties of Epoxy Resins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in material science and development, the selection of an appropriate curing agent is paramount in tailoring the final properties of epoxy resins. This guide provides a comparative analysis of the mechanical performance of epoxy resins cured with various aminopropyl siloxanes, supported by experimental data from recent studies. The inclusion of these siloxane-based hardeners can significantly enhance toughness and flexibility, offering a versatile alternative to traditional amine curing agents.

The inherent brittleness of unmodified epoxy resins often limits their application in fields requiring high impact resistance and durability. The incorporation of flexible siloxane chains into the rigid epoxy network via aminopropyl functional groups is a proven strategy to mitigate this drawback. The amino groups react with the epoxy rings, initiating the cross-linking process, while the siloxane backbone imparts a degree of flexibility to the cured thermoset. This guide will delve into the quantitative effects of different aminopropyl siloxane structures and concentrations on key mechanical properties.

Comparative Analysis of Mechanical Properties

The following tables summarize the mechanical properties of epoxy resins cured with different aminopropyl siloxanes, as reported in various studies. These results highlight the trade-offs between properties like tensile strength, modulus, and toughness (indicated by impact strength and elongation at break).

Curing Agent/ModifierEpoxy Resin TypeTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)Impact Strength (kJ/m²)Reference
Neat Epoxy (Control)4,5-epoxycyclohexane-1,2-dicarboxylic acid diglycidyl ester (TDE-85)50.98 ± 3.18--2.86 ± 0.37[1]
2.0 wt.% AFCNT* in TDE-85TDE-8573.00 ± 1.72--13.43[1]
Amine Hardener (Ancamine 1618)Proprietary Ambient Cured Epoxy----[2]
Replacement of organic amine with Silicone AMINE AProprietary Ambient Cured EpoxyDecreasedDecreasedIncreasedIncreased[2]
Replacement of organic amine with polyether containing Silicone AMINE BProprietary Ambient Cured EpoxyDecreasedDecreasedIncreasedIncreased[2]

*AFCNT: Aminopropyl-terminated polydimethylsiloxane-treated carbon nanotube. In this study, the siloxane is part of a nanoparticle reinforcement, not the sole curing agent, but it demonstrates the effect of the aminopropyl siloxane functionality.

Influence of Siloxane Concentration on Mechanical Properties

The concentration of the aminopropyl siloxane curing agent plays a crucial role in determining the final mechanical characteristics of the epoxy resin. As illustrated in the study by Sun et al. (2023), the introduction of aminopropyl-terminated polydimethylsiloxane-functionalized fillers leads to a significant enhancement in both tensile and impact strength up to an optimal concentration.[1] Beyond this point, agglomeration and dispersion issues can lead to a decline in properties.

Modifier Concentration (wt.%)Tensile Strength (MPa)Impact Strength (kJ/m²)
0 (Neat Epoxy)50.98 ± 3.182.86 ± 0.37
0.5-~5.5
1.0-~8.0
1.5-~10.5
2.073.00 ± 1.72~13.0
2.570.75 ± 2.24>13.0

*Data is for AFCNT reinforcement in an epoxy matrix.[1]

Experimental Protocols

The methodologies employed in the cited studies provide a framework for the evaluation of epoxy resins cured with aminopropyl siloxanes.

Preparation of Aminopropyl-Terminated Siloxane Modified Epoxy Nanocomposites[1]
  • Functionalization of Carbon Nanotubes (CNTs): Carboxylated CNTs (CNT-COOH) are reacted with aminopropyl-terminated polydimethylsiloxane (PDMS-NH2) in N,N-Dimethylformamide (DMF) using N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent. The mixture is refluxed at 120°C for 48 hours. The resulting amino-functionalized CNTs (AFCNTs) are then washed, filtered, and dried.

  • Dispersion: The AFCNTs are dispersed in the epoxy resin (TDE-85) using an emulsifier and a three-roller mill to ensure homogeneous distribution.

  • Curing: A curing agent is added to the AFCNT/epoxy mixture in a 1:1 weight ratio using a centrifugal vacuum mixer. The mixture is then poured into preheated steel molds and cured at 120°C for 1 hour, followed by post-curing at 160°C for 2 hours.

  • Mechanical Testing:

    • Tensile Strength: Tested according to ASTM D-638 standard using dumbbell-shaped specimens on an electronic tensile machine at a rate of 2 mm/min.[1]

    • Impact Strength: Measured using a pendulum impact testing machine.

Curing with Multifunctional Amine Reactive Silicone[2]
  • Formulation: An ambient-cured epoxy resin is formulated with a standard organic amine hardener (e.g., Ancamine 1618). A portion of the organic amine is replaced with a multifunctional amine reactive silicone (Silicone AMINE A or Silicone AMINE B). The epoxy-to-total amine molar ratio is maintained at 1:1, with a catalytic amount of an accelerator (e.g., Imicure AMI-1).

  • Mixing: The components are thoroughly mixed.

  • Curing: The mixture is allowed to cure at ambient temperature.

  • Mechanical Testing:

    • Hardness: Measured using a Shore D durometer.

    • Tensile Properties: Tensile strength and elongation at break are measured.

    • Impact Resistance: Low-temperature impact resistance is evaluated.

Logical Pathway of Property Modification

The following diagram illustrates the relationship between the introduction of aminopropyl siloxane curing agents and the resulting changes in the mechanical properties of the epoxy resin.

G cluster_input Inputs cluster_process Process cluster_structure Resulting Network Structure cluster_properties Modified Mechanical Properties Epoxy_Resin Epoxy Resin Curing Curing (Cross-linking) Epoxy_Resin->Curing APS_Curing_Agent Aminopropyl Siloxane Curing Agent APS_Curing_Agent->Curing Hybrid_Network Hybrid Organic-Inorganic Network Curing->Hybrid_Network Flexible_Siloxane_Chains Incorporation of Flexible Siloxane Chains Hybrid_Network->Flexible_Siloxane_Chains Rigid_Epoxy_Backbone Rigid Epoxy Backbone Hybrid_Network->Rigid_Epoxy_Backbone Modified_Strength_Modulus Potentially Modified Tensile Strength & Modulus Hybrid_Network->Modified_Strength_Modulus Increased_Toughness Increased Toughness (Impact Strength) Flexible_Siloxane_Chains->Increased_Toughness Increased_Flexibility Increased Flexibility (Elongation at Break) Flexible_Siloxane_Chains->Increased_Flexibility Decreased_Brittleness Decreased Brittleness Increased_Flexibility->Decreased_Brittleness

Caption: Logical workflow of how aminopropyl siloxane curing agents modify epoxy resin properties.

Conclusion

The use of aminopropyl siloxanes as curing agents or modifiers for epoxy resins presents a highly effective strategy for enhancing the toughness and flexibility of these thermosetting polymers. The data indicates that significant improvements in impact strength and elongation at break can be achieved, albeit sometimes with a trade-off in tensile strength and modulus. The optimal concentration and specific chemical structure of the aminopropyl siloxane are critical factors that must be carefully considered to achieve the desired balance of mechanical properties for a given application. The experimental protocols outlined provide a basis for further research and development in this promising area of polymer science.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methods to validate the crosslink density of polymers synthesized using 1,3-Bis(3-aminopropyl)tetramethyldisiloxane. It further contrasts the performance of this crosslinker with alternative agents, supported by experimental data. Detailed methodologies for key validation techniques are provided to ensure reproducibility and aid in experimental design.

Introduction to Crosslink Density Validation

Crosslink density is a critical parameter influencing the mechanical, thermal, and swelling properties of polymeric materials. For applications in drug development and materials science, precise characterization of this property is paramount. This compound is a versatile crosslinking agent utilized in the synthesis of various polymers, including silicones and epoxies, imparting flexibility and thermal stability. This guide explores established techniques for quantifying the crosslink density of such polymers and compares their efficacy.

Core Validation Techniques

Several robust methods are employed to determine the crosslink density of polymers. The most common techniques include swelling tests, Dynamic Mechanical Analysis (DMA), rheology, and Differential Scanning Calorimetry (DSC). Each method offers unique insights into the polymer network structure.

Table 1: Comparison of Crosslink Density Validation Methods

MethodPrincipleKey Parameters MeasuredAdvantagesLimitations
Swelling Test Measures the equilibrium swelling of a crosslinked polymer in a suitable solvent. The degree of swelling is inversely proportional to the crosslink density.[1]Swelling ratio, polymer volume fraction, molecular weight between crosslinks (Mc), crosslink density (ν).[1]Simple, low-cost, and effective for characterizing network structure.[2]Time-consuming, and the accuracy depends on the polymer-solvent interaction parameter.[2]
Dynamic Mechanical Analysis (DMA) Measures the viscoelastic properties of the polymer, particularly the storage modulus (E') in the rubbery plateau region, which is directly related to the crosslink density.[3]Storage modulus (E'), loss modulus (E''), tan delta, glass transition temperature (Tg).[3][4]Highly sensitive to network structure, provides information on viscoelastic properties and thermal transitions.[5]Requires specialized equipment, and data interpretation can be complex for filled polymers.
Rheology Measures the flow and deformation of the polymer in its liquid or gel state. The storage modulus (G') in the rubbery plateau is proportional to the crosslink density.Storage modulus (G'), loss modulus (G''), complex viscosity (η*), gel point.Excellent for monitoring the curing process in real-time and determining the gel point.Primarily suitable for liquids, gels, and soft solids; sample preparation can be challenging for highly viscous materials.
Differential Scanning Calorimetry (DSC) Measures the heat flow associated with the curing process. The residual heat of reaction can be used to determine the degree of cure, which is related to the crosslink density.[6][7]Glass transition temperature (Tg), heat of cure (ΔH), degree of cure.[6][7]Provides information on the extent of reaction and thermal transitions.[6]Indirectly measures crosslink density; less sensitive to network structure than DMA or rheology.[8]

Performance Comparison of Crosslinking Agents

The choice of crosslinking agent significantly impacts the final properties of the polymer. Here, we compare the performance of polymers crosslinked with this compound to those crosslinked with other common agents.

Table 2: Comparative Data for Epoxy Resins Cured with Different Amine Crosslinkers

Crosslinking AgentTypeGlass Transition Temperature (Tg) (°C)Crosslink Density (ν) (x 10⁻³ mol/cm³)Tensile Strength (MPa)Reference
This compound Siloxane Diamine87Data not available in a directly comparable formatData not available in a directly comparable format[9]
Isophorone Diamine (IPD) Cycloaliphatic Diamine~150-170Higher than aliphatic amines~70-80[10]
Diethylenetriamine (DETA) Aliphatic Amine~110-130Lower than cycloaliphatic amines~60-70[10]
Propanediamine (PDA) Linear Aliphatic Diamine1041.9575.8[11]
N,N,N',N'-tetra(3-aminopropyl)-1,3-propanediamine (TAPA) Branched Polyamine1252.3482.3[11]
Jeffamine T-403 Polyetheramine80Lower than PDA and TAPALower than PDA and TAPA[11]

Note: Direct quantitative comparison for this compound requires sourcing more specific studies.

Table 3: Comparative Mechanical Properties of Silicone Elastomers with Different Crosslinkers

Crosslinker TypeTensile Strength (MPa)Elongation at Break (%)Tear Strength (kN/m)Hardness (Shore A)Reference
Amine-terminated (e.g., derived from this compound) 0.5 - 1.5100 - 3002 - 520 - 40[12]
Vinyl-terminated (Hydrosilylation cure) 5 - 10300 - 80015 - 4030 - 70[13][14]
Peroxide cure 4 - 8200 - 60010 - 3040 - 80[15]

Experimental Protocols

Detailed methodologies for the key validation techniques are provided below.

Swelling Test Protocol (Modified from ASTM D2765)

Objective: To determine the crosslink density of a cured polymer sample by measuring its equilibrium swelling in a suitable solvent.

Materials:

  • Cured polymer sample

  • Solvent (e.g., toluene for silicones and epoxies)

  • Analytical balance

  • Vials with sealed caps

  • Vacuum oven

  • Micrometer or calipers

Procedure:

  • Sample Preparation: Cut a small piece of the cured polymer (approximately 0.2 g) and accurately weigh it (W_d). Measure its initial dimensions.

  • Swelling: Place the sample in a vial and add a sufficient amount of solvent to fully immerse it. Seal the vial to prevent solvent evaporation.

  • Equilibrium: Allow the sample to swell at a constant temperature (e.g., room temperature) until it reaches equilibrium. This may take 24 to 72 hours. Periodically remove the sample, quickly blot the surface to remove excess solvent, and weigh it (W_s). Equilibrium is reached when the weight remains constant.

  • Drying: After the final swollen weight is recorded, place the sample in a vacuum oven at an elevated temperature (e.g., 60 °C) until all the solvent has evaporated and the weight is constant (W_e).

Calculations:

  • Swelling Ratio (Q): Q = 1 + (ρ_p / ρ_s) * [(W_s - W_e) / W_e]

    • where ρ_p is the density of the polymer and ρ_s is the density of the solvent.

  • Volume fraction of polymer in the swollen gel (v₂): v₂ = 1 / Q

  • Molecular weight between crosslinks (Mc): 1/Mc = - [ln(1 - v₂) + v₂ + χv₂²] / [V₁ * (v₂¹ᐟ³ - v₂/2)]

    • where V₁ is the molar volume of the solvent and χ is the Flory-Huggins polymer-solvent interaction parameter.

  • Crosslink density (ν): ν = ρ_p / Mc

G cluster_prep Sample Preparation cluster_swell Swelling Process cluster_dry Drying & Final Weighing cluster_calc Calculation A Cut & Weigh Dry Sample (Wd) B Immerse in Solvent A->B Place in vial C Equilibrium Swelling B->C Allow to swell D Weigh Swollen Sample (Ws) C->D Periodically D->C Check for equilibrium E Dry in Vacuum Oven D->E After equilibrium F Weigh Extracted Sample (We) E->F G Calculate Swelling Ratio (Q) F->G H Calculate Crosslink Density (ν) G->H

Swelling Test Workflow

Dynamic Mechanical Analysis (DMA) Protocol

Objective: To determine the crosslink density from the storage modulus in the rubbery plateau.

Instrumentation:

  • Dynamic Mechanical Analyzer (DMA) with a suitable clamp (e.g., single cantilever for rigid samples, tension for films).

Procedure:

  • Sample Preparation: Prepare a rectangular specimen with precise dimensions (e.g., 35 mm x 10 mm x 2 mm).

  • Instrument Setup: Mount the sample in the appropriate clamp and ensure it is securely fastened.

  • Experimental Parameters:

    • Temperature Range: From below the glass transition temperature (Tg) to well into the rubbery plateau (e.g., -50 °C to 200 °C).

    • Heating Rate: 3 °C/min.[4]

    • Frequency: 1 Hz.[4]

    • Strain Amplitude: A small strain within the linear viscoelastic region (LVER), typically 0.1%.

  • Data Acquisition: Run the temperature sweep and record the storage modulus (E'), loss modulus (E''), and tan delta as a function of temperature.

Calculations:

  • Identify the Rubbery Plateau: This is the region above Tg where the storage modulus is relatively constant.

  • Select a Temperature (T) in the Rubbery Plateau: Choose a temperature approximately 40-50 °C above Tg.

  • Record the Storage Modulus (E') at Temperature T.

  • Calculate Crosslink Density (ν): ν = E' / (3 * R * T)

    • where R is the universal gas constant and T is the absolute temperature in Kelvin.

G A Prepare Rectangular Sample B Mount in DMA Clamp A->B C Set Experimental Parameters (Temp Range, Rate, Freq, Strain) B->C D Run Temperature Sweep C->D E Obtain E', E'', tan δ vs. Temp D->E F Identify Rubbery Plateau E->F G Select E' at T > Tg F->G H Calculate Crosslink Density (ν) G->H

DMA Experimental Workflow

Rheology Protocol

Objective: To monitor the curing process and determine the crosslink density from the rubbery plateau modulus.

Instrumentation:

  • Rheometer with parallel plate or cone and plate geometry.

Procedure:

  • Sample Preparation: Place the uncured liquid polymer mixture onto the lower plate of the rheometer.

  • Instrument Setup: Lower the upper plate to the desired gap (e.g., 1 mm) and trim any excess sample.

  • Experimental Parameters:

    • Test Type: Time sweep or temperature ramp.

    • Temperature: Isothermal cure temperature or a temperature ramp through the curing range.

    • Frequency: 1 Hz.[3]

    • Strain: A small strain within the LVER (e.g., 1%).

  • Data Acquisition: Monitor the storage modulus (G') and loss modulus (G'') as a function of time or temperature.

Calculations:

  • Identify the Rubbery Plateau: For a fully cured sample, this is where G' becomes constant.

  • Record the Storage Modulus (G') in the Rubbery Plateau.

  • Calculate Crosslink Density (ν): ν = G' / (R * T)

    • where R is the universal gas constant and T is the absolute temperature in Kelvin.

G A Load Uncured Sample B Set Geometry & Gap A->B C Define Test Parameters (Temp, Freq, Strain) B->C D Start Measurement C->D E Monitor G' and G'' D->E F Identify Rubbery Plateau (Cured State) E->F G Calculate Crosslink Density F->G

Rheological Analysis Logical Flow

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the degree of cure by measuring the residual heat of reaction.

Instrumentation:

  • Differential Scanning Calorimeter (DSC).

  • Hermetic aluminum pans.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the partially or fully cured polymer into a DSC pan and seal it hermetically. Prepare an empty sealed pan as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Experimental Parameters:

    • Temperature Program:

      • Equilibrate at a low temperature (e.g., 25 °C).

      • Heat at a constant rate (e.g., 10 °C/min) to a temperature above the final curing temperature (e.g., 250 °C).[16]

      • Hold isothermally for a few minutes to ensure complete curing.

      • Cool back to the starting temperature.

      • Reheat at the same rate to determine the glass transition temperature of the fully cured material.

  • Data Acquisition: Record the heat flow as a function of temperature.

Calculations:

  • Measure the Residual Heat of Cure (ΔH_residual): Integrate the area of the exothermic peak during the first heating scan.

  • Measure the Total Heat of Cure (ΔH_total): Run a separate experiment on a completely uncured sample to get the total heat of reaction.

  • Calculate the Degree of Cure (%): % Cure = [ (ΔH_total - ΔH_residual) / ΔH_total ] * 100

DSC Degree of Cure Determination

References

A Comparative Analysis of Adhesion Promoters: 1,3-Bis(3-aminopropyl)tetramethyldisiloxane versus Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of advanced materials, the interface between dissimilar substances is often the point of failure. Adhesion promoters, also known as coupling agents, are crucial chemical compounds that enhance the bond between a substrate and a coating or adhesive. This guide provides a comparative study of 1,3-Bis(3-aminopropyl)tetramethyldisiloxane, an amino-functional silane, against other common classes of adhesion promoters, including other silanes, titanates, and zirconates. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven comparison to aid in the selection of the most appropriate adhesion promoter for their specific application.

Data Presentation: Performance Comparison of Adhesion Promoters

The efficacy of an adhesion promoter is highly dependent on the specific substrate, the polymer matrix, and the environmental conditions of the application. The following table summarizes key performance data from various studies to provide a comparative overview. It is important to note that direct head-to-head comparisons under identical conditions are limited in publicly available literature; therefore, these values should be considered representative.

Adhesion Promoter TypeSpecific CompoundSubstrate(s)Adhesive/CoatingTest MethodKey Performance Metric(s)
Amino-Functional Silane This compound Metal, Glass, CompositesEpoxy, Polyurethane, Polyamide, PolyimideLap Shear, Peel AdhesionData not yet available in directly comparable format
Amino-Functional Silaneγ-Aminopropyltriethoxysilane (γ-APS)AluminumPolypropyleneLap ShearMax. displacement at max. load: 0.63 mm
Amino-Functional SilaneSilane Primer (TPOS:TEOS:TBOS = 3:1:1)Not specifiedSilicone ResinTensile ShearAdhesive Strength: 1.33 MPa[1]
Amino-Functional SilaneAged Amino SilaneGlass Fiber-Reinforced EpoxyEpoxyTensile StrengthMaintained 65% of original properties; 2.6x better than control[2]
Titanate/Zirconate Titanate-basedCarbon-Fiber CompositesNot specifiedPeel Strength>20% increase in peel strength vs. control[3]
Titanate/ZirconateZirconate-basedNot specifiedSealantLap Shear>1.38 - 2.76 MPa[4]
Titanate/ZirconateAged Amino ZirconateGlass Fiber-Reinforced EpoxyEpoxyTensile StrengthMaintained 93% of original properties; 6.1x better than control[2]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of adhesion promoter performance. Below are methodologies for key experiments cited in adhesion studies.

Lap Shear Strength Test (ASTM D1002, ASTM D3163, ASTM D5868)

The lap shear test is a common method to determine the shear strength of an adhesive bond between two substrates.

Objective: To measure the maximum shear stress that an adhesive joint can withstand.

Apparatus:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Tensile grips (e.g., wedge or vice grips)

  • Substrate specimens (e.g., metal, plastic, or composite panels of standard dimensions)

  • Adhesive and adhesion promoter

  • Applicator for controlled adhesive thickness

  • Environmental chamber (optional, for testing under specific temperature and humidity)

Procedure:

  • Substrate Preparation:

    • Cut the substrate material into standardized coupons (e.g., 100 mm x 25 mm x 1.6 mm).

    • Clean the bonding surfaces of the coupons to remove any contaminants such as oils, grease, or dust. This may involve solvent wiping, chemical etching, or plasma treatment, depending on the substrate.

    • Apply the adhesion promoter to the cleaned surfaces according to the manufacturer's instructions. This may involve wiping, spraying, or dipping, followed by a specified drying or curing time.

  • Adhesive Application and Assembly:

    • Apply a uniform layer of the adhesive to a defined area on one end of a coupon.

    • Place a second coupon overlapping the adhesive-coated area, creating a single lap joint with a specified overlap length (e.g., 12.5 mm).

    • Use a fixture to ensure proper alignment and a consistent bond line thickness.

  • Curing:

    • Cure the bonded specimens according to the adhesive manufacturer's specifications. This may involve curing at room temperature or at an elevated temperature for a specific duration.

  • Testing:

    • Mount the cured specimen in the tensile grips of the UTM.

    • Apply a tensile load at a constant rate of crosshead movement (e.g., 1.3 mm/min for rigid plastics as per ASTM D3163 or 13 mm/min for fiber-reinforced plastics as per ASTM D5868) until the joint fails.

    • Record the maximum load achieved during the test.

  • Data Analysis:

    • Calculate the lap shear strength by dividing the maximum load by the bonded area. The strength is typically expressed in megapascals (MPa) or pounds per square inch (psi).

    • Analyze the failure mode of the joint (e.g., adhesive failure, cohesive failure, or substrate failure).

Visualizations

Signaling Pathways and Experimental Workflows

Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex processes.

Adhesion_Promotion_Mechanism cluster_Silane Silane Adhesion Promoter cluster_Interface Interface Silane R-Si(OR')₃ Hydrolysis Hydrolysis (+ H₂O) Silane->Hydrolysis Silanol R-Si(OH)₃ Hydrolysis->Silanol Condensation Condensation Silanol->Condensation Oligomers Oligomeric Siloxanes Condensation->Oligomers CovalentBond Covalent Bonds (e.g., M-O-Si) Oligomers->CovalentBond InterpenetratingNetwork Interpenetrating Polymer Network (IPN) Oligomers->InterpenetratingNetwork Substrate Inorganic Substrate (-OH groups) Substrate->CovalentBond Polymer Organic Polymer Matrix Polymer->InterpenetratingNetwork

Caption: Mechanism of adhesion promotion by a silane coupling agent.

Experimental_Workflow_Lap_Shear_Test arrow arrow start Start prep Substrate Preparation (Cleaning & Cutting) start->prep promoter Adhesion Promoter Application prep->promoter drying Drying/Curing of Promoter promoter->drying adhesive Adhesive Application drying->adhesive assembly Joint Assembly adhesive->assembly curing Adhesive Curing assembly->curing testing Lap Shear Test (UTM) curing->testing analysis Data Analysis (Shear Strength & Failure Mode) testing->analysis end End analysis->end

Caption: Experimental workflow for the lap shear adhesion test.

Peel Adhesion Test (ASTM D3330)

This test method measures the force required to peel a pressure-sensitive tape from a substrate at a specific angle and speed.

Objective: To quantify the adhesive bond strength of a tape to a substrate.

Apparatus:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Test panel (e.g., stainless steel, glass, or other material of interest)

  • Hand-operated or automated roller for applying the tape

  • Cutter for preparing test specimens

  • 90° or 180° peel adhesion test fixture

Procedure:

  • Specimen Preparation:

    • Cut a strip of the tape to be tested to a standard width (e.g., 24 mm) and length (e.g., 300 mm).

  • Application to Test Panel:

    • Clean the test panel thoroughly.

    • Apply the tape strip to the panel, leaving an overhang at one end to serve as a tab for gripping.

    • Use the roller to apply the tape to the panel with a controlled pressure and speed to ensure uniform contact.

  • Dwell Time:

    • Allow the tape to dwell on the substrate for a specified period (e.g., 20 minutes) before testing.

  • Testing:

    • Mount the test panel in the appropriate peel adhesion fixture on the UTM.

    • Fold the free end of the tape back at the desired angle (90° or 180°) and clamp it in the upper grip of the UTM.

    • Initiate the test, peeling the tape from the panel at a constant speed (e.g., 300 mm/min).

    • Record the force required to peel the tape over a specified distance.

  • Data Analysis:

    • Calculate the average peel adhesion force over the tested length.

    • Express the peel adhesion as force per unit width of the tape (e.g., N/25 mm or oz/in).

Cross-Hatch Adhesion Test (ASTM D3359)

This is a qualitative test method used to assess the adhesion of a coating to a substrate.

Objective: To determine the resistance of a coating to separation from a substrate.

Apparatus:

  • Cross-hatch cutting tool with multiple blades at a specified spacing

  • Pressure-sensitive tape with a specified adhesion level

  • Illuminated magnifier

Procedure:

  • Coating Application and Curing:

    • Apply the coating to the substrate and cure it according to the manufacturer's specifications.

  • Making the Cuts:

    • Using the cross-hatch cutter, make a series of parallel cuts through the coating to the substrate.

    • Make a second series of cuts perpendicular to the first, creating a lattice pattern.

  • Tape Application:

    • Apply the pressure-sensitive tape over the lattice pattern and smooth it down firmly.

  • Tape Removal:

    • After a short dwell time, remove the tape by pulling it off rapidly at a specified angle.

  • Evaluation:

    • Examine the grid area under magnification and classify the adhesion according to the ASTM D3359 scale (0B to 5B), based on the amount of coating removed by the tape. 5B indicates no detachment, while 0B represents more than 65% of the coating detached.

References

Dielectric Performance of Polymers Synthesized with 1,3-Bis(3-aminopropyl)tetramethyldisiloxane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless drive for miniaturization and enhanced performance in electronics and high-frequency communication systems has placed a premium on advanced dielectric materials. Polymers incorporating 1,3-Bis(3-aminopropyl)tetramethyldisiloxane (BAPTMDS), a flexible siloxane diamine, have emerged as promising candidates, offering a unique combination of low dielectric constant, low moisture absorption, and high thermal stability. This guide provides an objective comparison of the dielectric performance of BAPTMDS-modified polymers, primarily polyimides, with key alternatives such as traditional polyimides, epoxy resins, and bismaleimide (BMI) resins. The information presented is supported by experimental data from peer-reviewed literature to aid in material selection and development.

Comparative Dielectric Performance

The introduction of the flexible tetramethyldisiloxane linkage from BAPTMDS into a rigid polymer backbone, such as polyimide, disrupts charge-transfer complexes and increases free volume. This structural modification leads to a desirable decrease in the dielectric constant and moisture absorption, crucial parameters for high-frequency applications and device reliability.

Quantitative Data Summary

The following tables summarize the key dielectric and physical properties of polymers synthesized with BAPTMDS and their alternatives.

Polymer SystemDielectric Constant (k)Dielectric Loss (tan δ)Breakdown Strength (kV/mm)Moisture Absorption (%)
Poly(imide siloxane) with BAPTMDS
PI with 10% BAPTMDS~2.9 - 3.2~0.007 - 0.01Not specified~1.5 - 2.0
PI with 50% BAPTMDS~2.6 - 2.8~0.005 - 0.008Not specified~0.5 - 1.0
PI with high BAPTMDS content~2.4 - 2.6~0.004 - 0.007Not specified< 0.5
Alternative Dielectric Polymers
Standard Polyimide (e.g., Kapton® HN)3.4[1]~0.002 - 0.03~303[2]~2.5 - 3.0[3]
Fluorinated Polyimide2.74 - 3.2[4]Not specifiedNot specified0.2 - 0.7[4]
Epoxy Resin (for electronic packaging)3.0 - 5.0[5]0.02 - 0.05[5][6]~20 - 40~0.1 - 0.8
Bismaleimide (BMI) Resin~2.8 - 3.5~0.003 - 0.01~37.8[7][8]< 1.0[9]

Note: The values presented are typical ranges found in the literature and can vary depending on the specific formulation, processing conditions, and measurement frequency.

Experimental Protocols

Detailed and consistent experimental methodologies are crucial for the accurate assessment and comparison of dielectric materials. Below are outlines of typical procedures for the synthesis of poly(imide siloxane) films and the measurement of their dielectric properties.

Synthesis of Poly(imide siloxane) Films (Two-Step Method)

The most common method for preparing high-quality polyimide films is the two-step polymerization process.

  • Poly(amic acid) Synthesis:

    • A diamine mixture, consisting of this compound (BAPTMDS) and a conventional aromatic diamine (e.g., 4,4'-oxydianiline - ODA), is dissolved in a dry aprotic polar solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), under an inert atmosphere (e.g., nitrogen).

    • An equimolar amount of an aromatic dianhydride (e.g., pyromellitic dianhydride - PMDA or 3,3',4,4'-biphenyltetracarboxylic dianhydride - BPDA) is added portion-wise to the stirred diamine solution at a controlled temperature (typically 0-25 °C).

    • The reaction mixture is stirred for several hours (e.g., 8-24 hours) at room temperature to form a viscous poly(amic acid) solution.

  • Film Casting and Thermal Imidization:

    • The poly(amic acid) solution is cast onto a clean, flat substrate (e.g., a glass plate) to a uniform thickness.

    • The cast film is then subjected to a multi-stage thermal curing process in an oven or furnace with a controlled atmosphere (e.g., nitrogen). A typical heating schedule is as follows:

      • 80-100 °C for 1-2 hours to remove the bulk of the solvent.

      • 150 °C for 1 hour.

      • 200 °C for 1 hour.

      • 250 °C for 1 hour.

      • 300-350 °C for 1 hour to ensure complete imidization.

    • After cooling to room temperature, the resulting poly(imide siloxane) film is carefully peeled from the substrate.

Dielectric Property Measurements

Accurate determination of dielectric properties requires precise instrumentation and adherence to standardized test methods.

  • Sample Preparation:

    • The synthesized polymer films are cut into uniform samples of appropriate dimensions for the measurement setup.

    • To ensure good electrical contact, thin metal electrodes (e.g., gold or aluminum) are deposited on both sides of the film sample, typically through sputtering or thermal evaporation. The diameter of the electrodes is precisely controlled.

  • Dielectric Constant and Dielectric Loss Measurement:

    • The measurements are typically performed using an LCR meter or an impedance analyzer.[3]

    • The electroded film sample is placed in a parallel-plate capacitor test fixture.

    • The capacitance (C) and dissipation factor (tan δ) of the sample are measured over a range of frequencies (e.g., 1 kHz to 1 MHz).

    • The dielectric constant (k) is calculated from the measured capacitance using the formula: k = (C * d) / (ε₀ * A) where:

      • C is the capacitance.

      • d is the thickness of the film.

      • ε₀ is the permittivity of free space (8.854 x 10⁻¹² F/m).

      • A is the area of the electrode.

  • Breakdown Strength Measurement:

    • The breakdown strength is determined by applying a continuously increasing AC or DC voltage across the film sample until electrical breakdown occurs.

    • The sample is typically immersed in a dielectric fluid (e.g., silicone oil) to prevent flashover around the edges.

    • The breakdown voltage (V_b) is recorded, and the breakdown strength (E_b) is calculated by dividing the breakdown voltage by the film thickness (d): E_b = V_b / d

Visualizing the Processes

To better illustrate the synthesis and characterization workflows, the following diagrams have been generated using the DOT language.

SynthesisWorkflow Diamine Diamine Mixture (BAPTMDS + Aromatic Diamine) Mixing Polymerization (Stirring at RT) Diamine->Mixing Solvent Aprotic Polar Solvent (e.g., DMAc) Solvent->Mixing Dianhydride Aromatic Dianhydride (e.g., PMDA) Dianhydride->Mixing PAA Poly(amic acid) Solution Mixing->PAA Casting Film Casting PAA->Casting Curing Thermal Imidization (Stepwise Heating) Casting->Curing FinalFilm Poly(imide siloxane) Film Curing->FinalFilm

Caption: Workflow for the two-step synthesis of poly(imide siloxane) films.

DielectricMeasurementWorkflow Start Synthesized Polymer Film SamplePrep Sample Preparation (Cutting & Electrode Deposition) Start->SamplePrep Measurement_k Measure Capacitance (C) & Dissipation Factor (tan δ) SamplePrep->Measurement_k Measurement_BDS Apply Increasing Voltage until Breakdown SamplePrep->Measurement_BDS LCR LCR Meter / Impedance Analyzer LCR->Measurement_k HVSource High Voltage Source HVSource->Measurement_BDS Calculation_k Calculate Dielectric Constant (k) Measurement_k->Calculation_k Calculation_BDS Calculate Breakdown Strength Measurement_BDS->Calculation_BDS Result_k Dielectric Constant & Loss Data Calculation_k->Result_k Result_BDS Breakdown Strength Data Calculation_BDS->Result_BDS

Caption: Experimental workflow for dielectric property characterization.

Conclusion

The incorporation of this compound into polymer backbones, particularly in the synthesis of polyimides, presents a highly effective strategy for developing advanced dielectric materials. The resulting poly(imide siloxane)s consistently demonstrate lower dielectric constants and reduced moisture absorption compared to conventional polyimides, making them exceptionally well-suited for applications in high-frequency electronics, flexible printed circuits, and advanced packaging materials where signal integrity and environmental stability are paramount. While alternative materials like epoxy and BMI resins offer competitive properties in certain aspects, the tunable nature and the overall balance of properties achieved with BAPTMDS-modified polymers provide a compelling advantage for next-generation electronic and communication technologies. The selection of the optimal material will ultimately depend on the specific performance requirements, processing constraints, and cost considerations of the target application.

References

A Comparative Guide to the Flexibility of Polymers Derived from 1,3-Bis(3-aminopropyl)tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the flexibility of polymers derived from 1,3-Bis(3-aminopropyl)tetramethyldisiloxane, a key building block in the synthesis of advanced polysiloxanes. In the realm of drug delivery and biomedical devices, polymer flexibility is a critical attribute influencing device performance, patient comfort, and therapeutic efficacy. This document presents a comparative analysis of polysiloxane-based urea elastomers synthesized using this compound against other commonly utilized flexible polymers: Polyetheretherketone (PEEK), Polycarbonate (PC), Polyethylene (PE), and Polypropylene (PP). The information herein is supported by experimental data to facilitate informed material selection for your research and development endeavors.

Executive Summary

Polymers derived from this compound exhibit a wide range of tunable mechanical properties, demonstrating exceptional flexibility characterized by high elongation at break and low Young's modulus. These characteristics, inherent to the siloxane backbone, make them prime candidates for applications requiring soft and pliable materials. This guide will demonstrate that while materials like PEEK and Polycarbonate offer high strength, they are significantly more rigid. Polyethylene and Polypropylene provide flexibility but often with lower tensile strength compared to the polysiloxane elastomers discussed.

Comparative Analysis of Mechanical Properties

The flexibility of a polymer is primarily determined by its tensile properties, including Young's modulus, tensile strength, and elongation at break. A lower Young's modulus indicates a less stiff, more flexible material, while a higher elongation at break signifies a greater ability to stretch without fracturing.

Table 1: Tensile Properties of Polysiloxane-Urea Elastomers (PSU) Derived from this compound with Varying Hard Segment (HS) Content.[1]
Hard Segment (HS) Content (%)Young's Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)
51.53.0900
103.05.5800
156.09.0700
2012.015.0600

Data synthesized from a study on soft polysiloxane-based urea elastomers. The synthesis involved the ring-chain equilibration of octamethylcyclotetrasiloxane (D4) and 1,3-bis(3-aminopropyl)-tetramethyldisiloxane (APTMDS).[1]

Table 2: Comparative Tensile Properties of Alternative Flexible Polymers
PolymerYoung's Modulus (GPa)Tensile Strength (MPa)Elongation at Break (%)
PEEK3.0 - 4.0[2]90 - 100[3]20 - 40
Polycarbonate (PC)2.0 - 2.4[4]55 - 75[3]80 - 150[3]
Polyethylene (HDPE)0.6 - 1.5[5]20 - 35[3]10 - 1200[3]
Polypropylene (PP)1.1 - 1.6[3]30 - 40[3]100 - 700[3]

Experimental Protocols

The data presented in this guide is based on standardized mechanical testing procedures. The following are detailed methodologies for key experiments.

Tensile Properties of Thin Polymer Films (ASTM D882)

This method is used to determine the tensile properties of plastics in the form of thin sheeting and films.

1. Specimen Preparation:

  • Specimens are cut into a rectangular shape, typically 25 mm in width and 150 mm in length.[6] The thickness of the specimen should be less than 1.0 mm.[7]

  • The edges of the specimens must be smooth and free of any nicks or tears.

2. Test Procedure:

  • The test is conducted on a universal testing machine (UTM).[6]

  • The specimen is securely mounted in the grips of the UTM, ensuring proper alignment.[6]

  • The test is initiated by applying a controlled tensile load at a constant rate of crosshead movement until the specimen fails.[6][8] The test speed is determined by the material's elongation at break.[8]

  • The force and the corresponding elongation of the specimen are recorded throughout the test.[6]

3. Data Analysis:

  • A stress-strain curve is generated from the recorded data.

  • Tensile Strength is calculated as the maximum stress the material can withstand before breaking.

  • Elongation at Break is the percentage increase in length that the material undergoes before breaking.

  • Young's Modulus (Modulus of Elasticity) is calculated from the initial linear portion of the stress-strain curve and represents the material's stiffness.[9]

Tensile Properties of Plastics (ASTM D638)

This method is applicable to rigid and semi-rigid plastics.

1. Specimen Preparation:

  • Specimens are typically prepared by injection molding, machining, or die-cutting into a "dog-bone" shape.[8] This shape ensures that the stress is concentrated in the central, narrower section of the specimen.[9]

  • The dimensions of the specimen depend on the material and its thickness.[8]

2. Test Procedure:

  • The test is performed on a universal testing machine (UTM) equipped with appropriate grips.[9]

  • The specimen is placed in the grips and pulled at a constant rate of speed until it fractures.[8]

  • An extensometer can be used to accurately measure the strain in the specimen.[9]

3. Data Analysis:

  • The analysis is similar to that of ASTM D882, yielding values for tensile strength, elongation at break, and Young's modulus.[3][9]

Visualizing Experimental Workflow and Polymer Structure

To better understand the processes and relationships discussed, the following diagrams have been generated using Graphviz (DOT language).

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_testing Mechanical Testing cluster_results Results Monomer 1,3-Bis(3-aminopropyl) tetramethyldisiloxane Polymerization Polymerization Monomer->Polymerization Co_Monomer Co-monomer (e.g., Diisocyanate) Co_Monomer->Polymerization Polymer Polysiloxane-based Elastomer Polymerization->Polymer Specimen Specimen Preparation Polymer->Specimen UTM Universal Testing Machine Specimen->UTM Data Data Acquisition (Stress-Strain Curve) UTM->Data Analysis Data Analysis Data->Analysis YM Young's Modulus Analysis->YM TS Tensile Strength Analysis->TS EB Elongation at Break Analysis->EB

Caption: Experimental workflow for assessing polymer flexibility.

Polymer_Structure cluster_polysiloxane Polysiloxane-Urea Elastomer cluster_alternatives Alternative Polymers Soft_Segment Flexible Siloxane Backbone (from this compound) Hard_Segment Rigid Urea Linkages (from Diisocyanate) Soft_Segment->Hard_Segment Alternating Blocks Hard_Segment->Soft_Segment PEEK PEEK (Rigid aromatic backbone) PC Polycarbonate (Rigid carbonate groups) PE Polyethylene (Flexible aliphatic chains) PP Polypropylene (Flexible aliphatic chains)

Caption: Structural comparison of polymers.

Discussion

The data clearly indicates that polymers derived from this compound offer a remarkable degree of flexibility. The ability to tune the mechanical properties by adjusting the hard segment content allows for the creation of materials with specific flexibility profiles, a significant advantage in designing sophisticated drug delivery systems and medical devices.[1]

In comparison, PEEK and Polycarbonate, while possessing high strength, are considerably more rigid, as evidenced by their high Young's moduli and low elongation at break.[2][3][4] This makes them suitable for applications requiring structural integrity but less so for those demanding high flexibility.

Polyethylene and Polypropylene exhibit a wide range of elongation at break, indicating their flexibility.[3] However, their tensile strengths are generally lower than those of the polysiloxane-urea elastomers, particularly at higher hard segment concentrations.

Conclusion

For researchers and drug development professionals seeking highly flexible and tunable materials, polymers derived from this compound present a compelling option. Their unique combination of a flexible siloxane backbone with the potential for incorporating rigid segments allows for the engineering of materials with a broad spectrum of mechanical properties, tailored to the specific demands of advanced biomedical applications. The biocompatibility of polysiloxanes further enhances their suitability for in-vivo use.[10][11][12][13][14] This guide provides the foundational data and experimental context to support the consideration of these advanced materials in your future projects.

References

Long-Term Stability of Materials Incorporating 1,3-Bis(3-aminopropyl)tetramethyldisiloxane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of robust and stable materials is a critical factor in ensuring the long-term performance and reliability of advanced applications, from electronic packaging to drug delivery systems. This guide provides a comprehensive comparison of the long-term stability of materials incorporating 1,3-Bis(3-aminopropyl)tetramethyldisiloxane (BAPTMDS) against common alternative material systems. The information presented is supported by experimental data and detailed methodologies to facilitate informed material selection.

This compound is a versatile aminosiloxane frequently utilized to enhance the performance of various polymers. Its unique structure, featuring a flexible siloxane backbone and reactive amino-propyl end groups, allows it to act as a coupling agent, adhesion promoter, and crosslinking agent in formulations such as epoxy resins, polyurethanes, and coatings.[1] The incorporation of BAPTMDS is often intended to improve adhesion, reduce internal stress, and enhance resistance to moisture and heat.[1] However, a thorough evaluation of its long-term stability in comparison to other material systems is essential for critical applications.

Comparative Analysis of Long-Term Stability

The long-term stability of materials is assessed through various performance metrics, including the retention of mechanical properties, adhesion strength, and resistance to environmental degradation over time. This section compares materials modified with BAPTMDS to alternative formulations in key application areas.

Epoxy Resin Formulations

In electronic packaging and protective coatings, epoxy resins are a mainstay. The choice of curing agent significantly influences the long-term stability of the epoxy system. Aromatic amine hardeners, for instance, are known to impart high thermal stability and chemical resistance, while aliphatic amines offer faster curing at ambient temperatures.[2][3]

Materials incorporating BAPTMDS can be compared to epoxies cured with traditional aromatic or aliphatic amines. The flexible siloxane backbone of BAPTMDS can reduce the brittleness often associated with highly crosslinked epoxy networks, potentially leading to improved mechanical stability under thermal cycling.[1]

Table 1: Comparison of Epoxy Resin Formulations After Accelerated Aging

PropertyEpoxy with BAPTMDS (Predicted)Epoxy with Aromatic Amine Curing AgentEpoxy with Aliphatic Amine Curing Agent
Adhesion Strength Retention HighHighModerate
Thermal Stability HighVery HighModerate
Flexibility EnhancedLowModerate
Moisture Resistance HighModerateModerate
Polyurethane Modifications

The modification of polyurethanes with siloxanes can enhance their thermal stability and mechanical properties. The introduction of a siloxane like BAPTMDS can improve the resilience of the polyurethane material.[4] For instance, studies have shown that increasing the siloxane content in a polyurethane matrix can initially increase tensile strength.[4] However, exceeding an optimal concentration may lead to a decline in mechanical properties.[4]

Table 2: Mechanical Properties of Modified Polyurethanes After Thermal Aging

PropertyUnmodified PolyurethanePolyurethane with BAPTMDS (Predicted)
Tensile Strength Retention Decreases significantly with aging[5]Expected to show improved retention
Elongation at Break Decreases with aging[5]Expected to maintain flexibility
Hardness May increase initially, then decrease[5]Expected to show more stable hardness
Coatings and Adhesion Promotion

As a coupling agent, BAPTMDS enhances the adhesion of coatings to various substrates. It forms a durable bridge between the inorganic substrate and the organic polymer matrix of the coating.[6] Its performance can be compared to other silane coupling agents, such as those based on epoxy, methoxy, or other amino functionalities. The choice of silane can significantly impact the corrosion resistance and long-term adhesion of the coating, especially in harsh environments.[7][8]

Table 3: Performance of Silane Coupling Agents in Coatings After Environmental Exposure

PropertyCoating with BAPTMDS (Predicted)Coating with Epoxy-SilaneCoating with Methoxy-Silane
Corrosion Resistance (Salt Spray) HighHighModerate
Adhesion in Humid Environments ExcellentGoodModerate
Hydrolytic Stability GoodGoodModerate

Experimental Protocols

To ensure the reproducibility and accurate interpretation of stability studies, detailed experimental methodologies are crucial. The following are protocols for key experiments commonly used to evaluate the long-term stability of materials.

Accelerated Aging

Accelerated aging is a method used to simulate the long-term effects of environmental conditions in a shorter timeframe.

  • Thermal Aging: Samples are exposed to elevated temperatures in a controlled oven for specified durations. For example, polyurethane samples can be aged at 85°C and 120°C in an inert atmosphere to observe changes in mechanical properties over time.[5] For electronic encapsulants, a common test involves soaking at 250°C in air for intervals such as 50 and 100 hours.[4]

  • Hygrothermal Aging: This involves exposing samples to both elevated temperature and high humidity to assess their resistance to moisture-induced degradation.

  • UV Aging: Samples are exposed to ultraviolet radiation in a weathering chamber to simulate the effects of sunlight.

Mechanical Testing
  • Tensile Testing: This is performed on a universal testing machine to measure the tensile strength, elongation at break, and elastic modulus of a material. These tests are conducted on both unaged and aged samples to quantify the degradation of mechanical properties.

  • Adhesion Testing: The bond strength of coatings and adhesives is evaluated using methods like lap shear testing or pull-off adhesion tests.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique used to evaluate the corrosion protection performance of coatings.

  • Test Setup: An electrochemical cell is placed on the coated surface, which acts as the working electrode. The cell is filled with an electrolyte solution, typically 3.5% NaCl. A reference electrode (e.g., Ag/AgCl) and a counter electrode (e.g., graphite) are also placed in the cell.[9]

  • Measurement: A small amplitude sinusoidal voltage is applied across a wide frequency range (e.g., 100 kHz to 10 mHz).[9]

  • Data Analysis: The impedance data is modeled using an equivalent circuit to determine parameters such as coating resistance and capacitance, which provide insights into the coating's barrier properties and degradation.[9]

Visualizing Experimental Workflows and Relationships

To better understand the processes involved in material synthesis and testing, the following diagrams are provided.

Experimental_Workflow_for_Stability_Testing cluster_preparation Material Preparation cluster_aging Accelerated Aging cluster_testing Performance Evaluation Formulation Formulation of Material (e.g., Epoxy + BAPTMDS) Curing Curing of Material Formulation->Curing Thermal Thermal Aging Curing->Thermal Hygrothermal Hygrothermal Aging Curing->Hygrothermal UV UV Aging Curing->UV Mechanical Mechanical Testing (Tensile, Adhesion) Thermal->Mechanical EIS Electrochemical Impedance Spectroscopy Thermal->EIS Visual Visual Inspection Thermal->Visual Hygrothermal->Mechanical Hygrothermal->EIS Hygrothermal->Visual UV->Mechanical UV->EIS UV->Visual Data_Analysis Data Analysis and Comparison Mechanical->Data_Analysis EIS->Data_Analysis Visual->Data_Analysis

Caption: Workflow for long-term stability testing of materials.

Signaling_Pathway_of_Adhesion_Promotion cluster_interface Interface BAPTMDS This compound (BAPTMDS) Hydrolysis Hydrolysis of Siloxane in BAPTMDS BAPTMDS->Hydrolysis Organic_Interaction Interaction of Amino Groups with Polymer Matrix BAPTMDS->Organic_Interaction Substrate Inorganic Substrate (e.g., Metal, Glass) Condensation Condensation with Substrate Hydroxyl Groups Substrate->Condensation Polymer Organic Polymer Matrix (e.g., Epoxy, Polyurethane) Polymer->Organic_Interaction Hydrolysis->Condensation Covalent_Bond Formation of Covalent Si-O-Substrate Bonds Condensation->Covalent_Bond Adhesion Adhesion Covalent_Bond->Adhesion Enhanced Adhesion and Stability Organic_Interaction->Adhesion Enhanced Adhesion and Stability

Caption: Mechanism of adhesion promotion by BAPTMDS.

Conclusion

The incorporation of this compound can offer significant advantages in terms of enhancing the flexibility, adhesion, and moisture resistance of various material systems. In epoxy formulations, it presents a compelling alternative to traditional curing agents by potentially improving long-term mechanical stability. When used as a modifier in polyurethanes, it can contribute to better retention of mechanical properties after thermal aging. As a coupling agent in coatings, it is expected to provide excellent adhesion and corrosion resistance, comparable to or exceeding that of other silane-based agents.

The selection of the most appropriate material for a given application will ultimately depend on the specific performance requirements and environmental conditions. The data and protocols presented in this guide are intended to provide a solid foundation for making informed decisions in the development of long-lasting and reliable products.

References

Safety Operating Guide

Personal protective equipment for handling 1,3-Bis(3-aminopropyl)tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,3-Bis(3-aminopropyl)tetramethyldisiloxane

This guide provides immediate, essential safety protocols and logistical information for handling this compound in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment (PPE), operational plans, and disposal methods.

Chemical Hazard Summary

This compound is a combustible liquid that can cause serious skin irritation and severe eye damage.[1][2] It is crucial to understand its primary hazards to implement appropriate safety measures.

Hazard ClassificationGHS CodeDescription
Flammable LiquidsH227Combustible liquid[1][2]
Skin Corrosion/IrritationH315Causes skin irritation[1][2]
Serious Eye Damage/IrritationH318Causes serious eye damage[1][2]

Incompatible Materials: Avoid contact with acids, alcohols, oxidizing agents, and peroxides.[1][2]

Personal Protective Equipment (PPE) Requirements

Appropriate PPE must be worn at all times when handling this chemical to prevent exposure.[1][2][3] Emergency eye wash fountains and safety showers must be available in the immediate vicinity of any potential exposure.[1][2]

Body PartPPE SpecificationRationale and Notes
Eyes/Face Chemical safety goggles.[1] A face shield may be required for splash hazards.Protects against splashes that can cause serious eye damage.[1][2] Contact lenses should not be worn.[1]
Hands Neoprene or nitrile rubber gloves.[1]Provides a barrier against direct skin contact, which can cause irritation.[1] Contaminated gloves should be disposed of immediately.
Body Wear suitable protective clothing.[1] A chemical-resistant apron is recommended when mixing or dispensing.Protects against skin contact and contamination of personal clothing. Contaminated clothing must be removed and washed before reuse.[1][2][3]
Respiratory A NIOSH-certified combination organic vapor-amine gas (brown cartridge) respirator.[1]Required when ventilation is inadequate or for responding to spills. Inhalation may cause irritation to the respiratory tract, coughing, headache, and nausea.[1][2]

Operational and Disposal Plans

Following a step-by-step procedural plan is critical for minimizing risk during handling and disposal.

Step 1: Preparation and Engineering Controls
  • Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood or with local exhaust ventilation to prevent the accumulation of vapors.[1][2]

  • Safety Equipment: Confirm that a safety shower and an emergency eyewash station are unobstructed and functional before beginning work.[1][2]

  • Ignition Sources: This is a combustible liquid.[1][2] Ensure all potential ignition sources such as heat, sparks, and open flames are removed from the handling area.[1][2] Use "No Smoking" signage.[2]

  • Static Discharge: Implement proper grounding and bonding procedures for containers and receiving equipment to avoid static electricity buildup.[1][2]

Step 2: Chemical Handling Procedure
  • Don PPE: Put on all required PPE as specified in the table above.

  • Dispensing: When transferring the liquid, use only non-sparking tools.[1][2]

  • Avoid Contact: Avoid all eye and skin contact and do not breathe vapor or mist.[1][2]

  • Container Management: Keep the container tightly closed when not in use.[1][2] Store in a cool, well-ventilated, dark area away from heat and incompatible materials.[1][2]

Step 3: Spill and Exposure Response
  • In Case of a Spill:

    • Remove all ignition sources immediately.[1]

    • Evacuate unnecessary personnel from the area.[1]

    • Equip the cleanup crew with full protective equipment, including respiratory protection.[1]

    • Clean up spills as soon as possible by using an inert, absorbent material to collect the chemical.[1][2]

    • Place the absorbed material into an appropriate, sealed container for disposal using non-sparking tools.[1][2]

  • In Case of Exposure:

    • Eyes: Immediately flush eyes with water for at least 15 minutes, removing contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][2]

    • Skin: Remove contaminated clothing and wash the affected skin with plenty of soap and water.[2] If skin irritation occurs, get medical advice.[1][2]

    • Inhalation: Move the person to fresh air. If they feel unwell, seek medical attention.[3]

    • Ingestion: Rinse mouth. Do NOT induce vomiting.[3] Seek immediate medical attention.[1][2]

Step 4: Waste Disposal Plan
  • Containerization: Collect all waste material (including contaminated absorbent material and disposable PPE) in a suitable, tightly sealed container labeled as hazardous waste.

  • Disposal Method: The recommended disposal method is incineration.[1][2]

  • Regulatory Compliance: Dispose of the contents and container at a licensed waste disposal facility in accordance with all local, regional, and national regulations.[1][2][3]

  • Environmental Precaution: Avoid release to the environment.[1] Do not dispose of waste into the sewer system.[2][4]

Safety and Emergency Workflow

The following diagram illustrates the logical workflow for safely handling this compound and responding to potential emergencies.

G cluster_prep Preparation cluster_handling Execution cluster_response Response & Cleanup Assess Assess Task Hazards Controls Confirm Engineering Controls (Fume Hood, Eyewash) Assess->Controls PPE Select & Don Required PPE (Goggles, Gloves, Clothing) Controls->PPE Handle Perform Chemical Handling - Ground equipment - Avoid ignition sources PPE->Handle Emergency Emergency? Handle->Emergency Spill Spill Occurs - Evacuate & Absorb - Collect for disposal Emergency->Spill Yes, Spill Exposure Exposure Occurs - Skin/Eyes: Flush 15+ min - Seek medical attention Emergency->Exposure Yes, Exposure Cleanup Decontaminate & Dispose - Dispose of waste properly - Wash hands thoroughly Emergency->Cleanup No Spill->Cleanup Exposure->Cleanup

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.